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  • Product: 1-Oxaspiro[3.5]nonan-7-one
  • CAS: 1823366-07-9

Core Science & Biosynthesis

Foundational

1-Oxaspiro[3.5]nonan-7-one: Structural Dynamics and Synthetic Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of spirocyclic motifs has revolutionized our approach to modulating physicochemical properties. As a Senior Application Scientist, I frequently util...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of spirocyclic motifs has revolutionized our approach to modulating physicochemical properties. As a Senior Application Scientist, I frequently utilize bifunctional building blocks to optimize metabolic stability and target engagement. 1-Oxaspiro[3.5]nonan-7-one (CAS: 1823366-07-9) represents a highly versatile scaffold in this domain[1]. By combining a metabolically robust oxetane ring with a reactive cyclohexanone moiety, this molecule serves as a critical precursor for synthesizing complex active pharmaceutical ingredients (APIs), including advanced modulators for the PPARγ and Keap1 pathways[2][3].

This technical guide provides an in-depth analysis of the chemical properties, structural rationale, and validated experimental workflows for utilizing 1-Oxaspiro[3.5]nonan-7-one in drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline quantitative properties of 1-Oxaspiro[3.5]nonan-7-one is essential for predicting its behavior in synthetic workflows and biological systems. The spiro[3.5]nonane architecture features an oxetane ring fused to a cyclohexanone ring at a single quaternary carbon[4].

Quantitative Chemical Properties
PropertyValueSource
CAS Number 1823366-07-9[1][5]
Molecular Formula C₈H₁₂O₂[5][6]
Molecular Weight 140.18 g/mol [5][7]
Boiling Point 249.5 ± 33.0 °C (Predicted)
Canonical SMILES O=C1CCC2(CCO2)CC1[7]
Purity Standard ≥98% (Typical commercial grade)[7]
Mechanistic Role in Drug Development

The architectural logic of 1-Oxaspiro[3.5]nonan-7-one solves two persistent challenges in medicinal chemistry: lipophilicity inflation and conformational flexibility.

  • The Oxetane Ring as a Bioisostere: The 1-oxetane moiety acts as a highly effective bioisostere for gem-dimethyl groups or carbonyls. It functions as a metabolic shield, resisting cytochrome P450-mediated oxidation while simultaneously lowering the overall lipophilicity (logP) of the final drug candidate. Furthermore, the oxygen atom serves as a potent hydrogen-bond acceptor, enhancing aqueous solubility.

  • Conformational Rigidity: The spirocyclic center enforces a strict 3D vector for any substituents attached to the cyclohexane ring. This rigidity is crucial for precise receptor pocket fitting. For instance, in the development of Keap1 protein-protein interaction inhibitors, this rigid projection ensures optimal alignment of pharmacophores within the target binding site[3].

  • The 7-Ketone Reactive Handle: The ketone at position 7 provides a highly electrophilic center primed for diverse functionalization, including reductive aminations, Wittig olefinations, and nucleophilic Grignard additions[2].

ReactivityMap Core 1-Oxaspiro[3.5]nonan-7-one Ketone 7-Ketone Moiety (Electrophilic Center) Core->Ketone Oxetane 1-Oxetane Ring (Metabolic Shield) Core->Oxetane RedAm Reductive Amination Ketone->RedAm NucAdd Nucleophilic Addition Ketone->NucAdd Solubility Enhanced Aqueous Solubility Oxetane->Solubility Rigidity 3D Conformational Rigidity Oxetane->Rigidity

Reactivity and structural logic of 1-Oxaspiro[3.5]nonan-7-one in drug design.

Experimental Workflows & Methodologies

To translate the structural potential of 1-Oxaspiro[3.5]nonan-7-one into tangible APIs (such as PPARγ modulators[2]), derivatization of the 7-ketone is required. The following is a self-validating, step-by-step protocol for the Reductive Amination of 1-Oxaspiro[3.5]nonan-7-one with a primary amine.

Protocol: Chemo-Selective Reductive Amination

Objective: Synthesize a 7-amino-1-oxaspiro[3.5]nonane derivative. Reagents: 1-Oxaspiro[3.5]nonan-7-one (1.0 eq), Primary Amine (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Glacial Acetic Acid (1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).

Step 1: Reagent Preparation & Dissolution

  • Action: Dissolve 1.0 eq of 1-Oxaspiro[3.5]nonan-7-one in anhydrous DCE to achieve a 0.2 M concentration under an inert argon atmosphere.

  • Causality: DCE is selected over dichloromethane (DCM) due to its superior performance in stabilizing the intermediate iminium ion. Anhydrous conditions are strictly maintained to prevent premature hydrolysis of the transient imine back to the starting ketone.

Step 2: Imine Formation

  • Action: Add 1.1 eq of the primary amine, followed by dropwise addition of 1.5 eq of glacial acetic acid. Stir at room temperature for 2 hours.

  • Causality: Acetic acid acts as a mild Brønsted acid catalyst. It protonates the ketone oxygen, increasing its electrophilicity without lowering the pH to a level that would induce ring-opening of the acid-sensitive oxetane moiety.

  • Self-Validating Check: Sample 10 µL of the reaction mixture into methanol and analyze via LC-MS. Do not proceed to Step 3 until the ketone signal (m/z 141 [M+H]⁺) is entirely depleted, confirming complete imine formation.

Step 3: Reductive Trapping

  • Action: Cool the reaction mixture to 0 °C. Add 1.5 eq of STAB portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Causality: STAB is a mild, chemo-selective reducing agent that specifically targets the iminium ion over any residual unreacted ketone. Cooling to 0 °C mitigates the exothermic nature of the hydride transfer, preventing unwanted side reactions and thermal degradation of the spiro system.

Step 4: Quench and Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3x).

  • Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes. Maintaining a slightly basic pH ensures the newly formed amine product remains deprotonated, allowing it to partition cleanly into the organic layer.

Step 5: Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography using a DCM/MeOH gradient.

ProtocolWorkflow S1 1. Reagent Prep (Dry DCE, Ar atm) S2 2. Imine Formation (Amine + AcOH) S1->S2 S3 3. Reduction (STAB, 0°C to RT) S2->S3 S4 4. Quench (Sat. NaHCO3) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5

Validated step-by-step reductive amination workflow for derivatizing the 7-ketone.

Safety, Handling, and Reagent Integrity

Maintaining the chemical integrity of 1-Oxaspiro[3.5]nonan-7-one is critical for reproducible yields.

  • Storage Protocols: The compound should be sealed in a dry environment and stored at 2-8 °C for long-term stability[5]. While it can be shipped at room temperature, prolonged exposure to ambient moisture and heat can lead to degradation of the strained spirocyclic system[7].

  • GHS Hazard Classifications: 1-Oxaspiro[3.5]nonan-7-one is classified under several hazard codes: H315 (Skin Irritation, Category 2), H319 (Eye Irritation, Category 2A), and H336 (Specific Target Organ Toxicity - Single Exposure, Category 3, causing drowsiness or dizziness)[1].

  • Handling Causality: Due to its H336 classification, all synthetic manipulations (especially Step 1 and Step 4 of the protocol) must be conducted within a certified chemical fume hood to prevent inhalation of volatile particulates or vapors[4].

References

  • NextSDS - 1-oxaspiro[3.5]nonan-7-one — Chemical Substance Information. 1

  • BLDpharm - 1823366-07-9 | 1-Oxaspiro[3.5]nonan-7-one.5

  • ChemicalBook - 1823366-07-9 CAS DataBase. 8

  • Fluorochem - 1-oxaspiro[3.5]nonan-7-one.4

  • Google Patents - US20230062861A1 - PPARg MODULATORS AND METHODS OF USE. 2

  • Google Patents - WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1. 3

  • ChemScene - 1823366-07-9 | 1-Oxaspiro[3.5]nonan-7-one. 7

  • Sapphire Bioscience - 1-Oxaspiro[3.5]nonan-7-one Product Details. 6

Sources

Exploratory

An In-Depth Technical Guide to 1-Oxaspiro[3.5]nonan-7-one: A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Oxaspiro[3.5]nonan-7-one, a unique spirocyclic ketone...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Oxaspiro[3.5]nonan-7-one, a unique spirocyclic ketone incorporating an oxetane ring. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates the known information and provides expert insights into its synthesis, properties, and potential applications, drawing from established principles in medicinal chemistry and organic synthesis.

Core Compound Identity: 1-Oxaspiro[3.5]nonan-7-one

1-Oxaspiro[3.5]nonan-7-one is a bicyclic organic molecule with a spirocyclic center connecting an oxetane ring and a cyclohexanone ring.

  • CAS Number : 1823366-07-9[1]

  • Molecular Formula : C₈H₁₂O₂[2]

  • Molecular Weight : 140.18 g/mol

  • SMILES : O=C1CCC2(CC1)CCO2[2]

  • InChI : InChI=1S/C8H12O2/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2[2]

  • InChIKey : BUAOQTBIYQCYGA-UHFFFAOYSA-N[2]

The structure combines the three-dimensional architecture of a spirocycle with the polar, metabolically stable oxetane moiety, making it a molecule of significant interest in modern drug design.

G cluster_workflow Synthetic Workflow start Reactant Preparation react Photochemical Reaction (Paternò-Büchi) start->react monitor Reaction Monitoring (TLC/GC-MS) react->monitor monitor->react Incomplete workup Work-up & Purification (Column Chromatography) monitor->workup Reaction Complete end Isolated Product workup->end G cluster_applications Potential Applications in Drug Discovery cluster_properties Improved Properties cluster_outcomes Therapeutic Outcomes scaffold 1-Oxaspiro[3.5]nonan-7-one prop1 Enhanced Solubility scaffold->prop1 prop2 Metabolic Stability scaffold->prop2 prop3 3D-Conformation scaffold->prop3 out1 Increased Potency prop1->out1 out3 Improved PK Profile prop1->out3 prop2->out3 prop3->out1 out2 Enhanced Selectivity prop3->out2

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Foundational

The Strategic Application of 1-Oxaspiro[3.5]nonan-7-one in Modern Drug Discovery: Physical Properties, Safety, and Synthetic Methodologies

Executive Summary In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic scaffolds to sp3-rich, three-dimensional architectures is a proven strategy for improving the clinical success rate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic scaffolds to sp3-rich, three-dimensional architectures is a proven strategy for improving the clinical success rates of drug candidates. 1-Oxaspiro[3.5]nonan-7-one (CAS: 1823366-07-9) has emerged as a highly versatile spirocyclic building block[1]. By incorporating an oxetane ring orthogonally fused to a cyclohexanone core, this molecule acts as a superior bioisostere for gem-dimethyl and carbonyl groups, fundamentally altering the lipophilicity, metabolic stability, and aqueous solubility of derivative compounds.

This technical guide provides researchers and drug development professionals with an authoritative breakdown of the physical properties, safety parameters, and field-proven synthetic methodologies associated with 1-Oxaspiro[3.5]nonan-7-one.

Physicochemical Profiling and Structural Causality

The utility of 1-Oxaspiro[3.5]nonan-7-one lies in its unique structural topology. The spirocyclic junction forces the oxetane oxygen into a fixed spatial orientation, creating a highly directional hydrogen-bond acceptor.

Causality in Drug Design: Why choose an oxaspiro-nonanone over a standard cyclohexanone? The inclusion of the oxetane ring lowers the overall lipophilicity (logP) of the molecule while simultaneously increasing its aqueous solubility. Furthermore, the rigid sp3-hybridized structure resists cytochrome P450-mediated metabolism much more effectively than flexible alkyl chains or electron-rich aromatics.

Table 1: Core Physical and Chemical Properties

Data synthesized from[2] and [3].

PropertyValueStructural/Practical Significance
Chemical Name 1-Oxaspiro[3.5]nonan-7-oneHighlights the oxetane [3] and cyclohexanone [5] fusion.
CAS Number 1823366-07-9Primary identifier for regulatory and procurement tracking.
Molecular Formula C8H12O2Indicates a highly saturated, oxygen-rich scaffold.
Molecular Weight 140.18 g/mol Low molecular weight, ideal for fragment-based drug discovery.
SMILES O=C(CC1)CCC21CCO2Defines the exact connectivity of the spirocyclic center.
Storage Conditions Sealed, dry, 2–8 °CPrevents ambient moisture absorption and slow degradation.

Safety Data and Handling Protocols

Handling spirocyclic ketones requires strict adherence to safety protocols. Due to its relatively low molecular weight and lipophilic nature, 1-Oxaspiro[3.5]nonan-7-one can easily penetrate biological membranes, including the blood-brain barrier (BBB), leading to localized and systemic hazards[1].

Table 2: GHS Safety Profile

Sourced from [1].

Hazard ClassHazard CodeSignal WordCausality / Mechanism of Action
Skin Irritation 2 H315WarningDefatting action on the skin due to lipophilic ketone structure.
Eye Irritation 2A H319WarningDirect chemical interaction with corneal proteins.
STOT SE 3 H336WarningVolatile components cross the BBB, causing CNS depression (drowsiness/dizziness).
Self-Validating Handling Protocol

To ensure operator safety, handling must follow a self-validating containment system :

  • Pre-Operation: Establish a gravimetric baseline of the sealed vial.

  • Transfer: Conduct all transfers within a Class II Type B2 biological safety cabinet or a fully exhausted fume hood.

  • Validation: Re-weigh the sealed vial post-transfer. The mass difference must exactly match the mass added to the reaction vessel. Any discrepancy indicates volatile loss into the workspace, triggering an immediate ventilation audit.

Mechanistic Applications in Target-Directed Synthesis

1-Oxaspiro[3.5]nonan-7-one is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of KEAP1-NRF2 pathway modulators [4] and PPARγ modulators [5].

In the context of neurodegenerative diseases and oxidative stress, derivatives of this spirocycle are used to synthesize cyclic cyanoenones. These electrophilic molecules covalently bind to specific cysteine residues on the KEAP1 protein. This binding inhibits the ubiquitination of NRF2, allowing NRF2 to translocate to the nucleus and activate the Antioxidant Response Element (ARE)[4].

G A Oxidative Stress / Electrophiles (Spirocyclic Modulators) B KEAP1-NRF2 Complex (Cytosol) A->B Covalent binding to KEAP1 cysteines C Conformational Change & NRF2 Release B->C Inhibition of ubiquitination D NRF2 Translocation (Nucleus) C->D E Binding to ARE (Antioxidant Response) D->E

Fig 1: Mechanism of KEAP1-NRF2 pathway activation via spirocyclic electrophilic modulators.

Experimental Methodology: Cryogenic Enolization and Trapping

The following protocol details the synthesis of a cyanoenone derivative from 1-Oxaspiro[3.5]nonan-7-one, adapted from established patent literature for KEAP1 modulators[4].

System Trustworthiness: This workflow is designed as a self-validating system. Proceeding to subsequent steps is contingent upon passing built-in analytical checkpoints, ensuring that expensive electrophiles are not wasted on failed enolizations.

Step-by-Step Protocol

Step 1: Anhydrous System Initialization

  • Action: Flame-dry a Schlenk flask under vacuum, purge with N 2​ , and add anhydrous Tetrahydrofuran (THF).

  • Causality: Trace moisture will instantly protonate and neutralize the strong base (e.g., LDA) required for enolization.

  • Validation Check: Introduce 1 mg of diphenylacetic acid indicator. Titrate with base until a pale yellow color persists, validating absolute anhydrous conditions.

Step 2: Cryogenic Substrate Addition

  • Action: Cool the system to -78 °C using a dry ice/acetone bath. Slowly add a solution of 1-Oxaspiro[3.5]nonan-7-one (2.0 mmol) in THF (1.5 mL)[4].

  • Causality: At ambient temperatures, the highly reactive spirocyclic ketone is prone to thermodynamic self-condensation (aldol reactions). Maintaining -78 °C ensures strict kinetic control.

Step 3: Self-Validating Enolate Confirmation

  • Action: After 20 minutes of stirring[4], withdraw a 50 µL aliquot via a micro-syringe and quench it immediately in D 2​ O.

  • Validation Check: Analyze the quenched aliquot via rapid 1 H-NMR. The reaction may only proceed to Step 4 if the NMR spectra confirms >95% deuterium incorporation at the α -carbon, proving quantitative enolate formation.

Step 4: Electrophilic Trapping

  • Action: Take up the enolate solution in a pre-cooled syringe and add it dropwise to a solution of 4-methylbenzenesulfonyl cyanide (tosyl cyanide, 3.99 mmol) in THF at -78 °C[4].

  • Causality: Tosyl cyanide acts as a highly reactive CN + equivalent. Inverse addition (adding the enolate to the electrophile) prevents poly-cyanation by keeping the electrophile in stoichiometric excess relative to the enolate at all times.

Step 5: Quench and Mass Balance Validation

  • Action: Quench the reaction with saturated aqueous NH 4​ Cl and extract with ethyl acetate.

  • Validation Check: Perform quantitative LC-MS on the crude mixture. The total mass balance must account for >90% of the initial 1-Oxaspiro[3.5]nonan-7-one (either as the desired cyanoenone product or recovered starting material). A lower mass balance indicates volatile loss or undetected polymerization, requiring a protocol review.

G S1 Step 1: System Purging (N2 Atmosphere) S2 Step 2: Cryogenic Cooling (-78 °C in THF) S1->S2 Ensures anhydrous state S3 Step 3: 1-Oxaspiro[3.5]nonan-7-one Addition S2->S3 Prevents kinetic side-reactions S4 Step 4: Electrophile Trapping (e.g., Tosyl Cyanide) S3->S4 Enolate formation S5 Step 5: LC-MS Validation (Mass Balance Check) S4->S5 Quench & Analyze

Fig 2: Cryogenic enolization and electrophilic trapping workflow with self-validating steps.

References

  • NextSDS. "1-oxaspiro[3.5]nonan-7-one — Chemical Substance Information." NextSDS Substance Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101608408, 1-Oxaspiro(3.5)nonan-7-one." PubChem. URL:[Link]

  • Google Patents. "WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1." WIPO (PCT).
  • Google Patents. "US20230062861A1 - PPARg MODULATORS AND METHODS OF USE." USPTO.

Sources

Exploratory

An In-depth Technical Guide to 1-Oxaspiro[3.5]nonan-7-one and its Analogs: A Scaffold for Modern Drug Discovery

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-Oxaspiro[3.5]nonan-7-one and its analogs. Designed for researchers, medicinal chemists, and professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1-Oxaspiro[3.5]nonan-7-one and its analogs. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced chemistry of this spirocyclic scaffold, offering insights into its utility as a building block for novel therapeutics. The inherent three-dimensionality of spirocycles presents a compelling advantage in the design of molecules with enhanced pharmacological profiles.[1][2][3][4]

The Emergence of Spirocyclic Scaffolds in Medicinal Chemistry

The principle of "escaping from flatland" has become a central theme in modern drug discovery, encouraging the exploration of three-dimensional molecular frameworks to improve the potency, selectivity, and pharmacokinetic properties of drug candidates.[3][4] Spirocycles, which feature two rings sharing a single atom, are conformationally rigid structures that orient substituents in well-defined vectors, facilitating optimal interactions with biological targets.[1][4] The 1-Oxaspiro[3.5]nonan-7-one core, which combines a strained oxetane ring with a cyclohexanone moiety, is a particularly intriguing scaffold that offers unique structural and electronic features for the design of novel therapeutic agents.

Synthesis of the 1-Oxaspiro[3.5]nonan-7-one Core

The construction of the 1-Oxaspiro[3.5]nonan-7-one scaffold primarily relies on the formation of the spirocyclic oxetane ring. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands out as a powerful and direct method for synthesizing oxetanes.[5][6][7]

The Paternò-Büchi Reaction: A Cornerstone of Oxetane Synthesis

The Paternò-Büchi reaction is initiated by the photoexcitation of a carbonyl compound to its excited singlet or triplet state, which then reacts with a ground-state alkene to form a 1,4-biradical intermediate.[6] Subsequent ring closure of this biradical yields the oxetane product. The regioselectivity of the reaction is governed by the stability of the initially formed biradical intermediate.[6]

A plausible synthetic route to 1-Oxaspiro[3.5]nonan-7-one via the Paternò-Büchi reaction is depicted below. This would involve the photochemical cycloaddition of a suitable alkene with a cyclohexanone derivative.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Cyclohexanedione 1,4-Cyclohexanedione monoethylene ketal Conditions hν (UV light) Acetone (sensitizer) Solvent (e.g., Benzene) Cyclohexanedione->Conditions Alkene Ethylene Alkene->Conditions Intermediate Spiro-oxetane intermediate Conditions->Intermediate Paternò-Büchi Reaction FinalProduct 1-Oxaspiro[3.5]nonan-7-one Intermediate->FinalProduct Deprotection (e.g., acid hydrolysis)

Caption: Proposed synthetic workflow for 1-Oxaspiro[3.5]nonan-7-one.

Recent advancements have also demonstrated visible-light-mediated Paternò-Büchi reactions, which offer safer and more scalable conditions by utilizing a photocatalyst for triplet energy transfer, thus avoiding the need for high-energy UV light.[8]

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for 1-Oxaspiro[3.5]nonan-7-one is not widely available in the surveyed literature, its fundamental properties can be predicted based on its structure.

PropertyValueSource
Molecular FormulaC₈H₁₂O₂[9][10]
Molecular Weight140.18 g/mol [9][11]
CAS Number1823366-07-9[9][12]
XlogP (predicted)0.3[10]
Topological Polar Surface Area26.3 Ų[9]
Hydrogen Bond Donors0[9]
Hydrogen Bond Acceptors2[9]

Spectroscopic Characterization (Predicted):

  • ¹H NMR: Protons on the cyclohexane ring adjacent to the carbonyl group are expected to appear in the downfield region (δ 2.0-2.5 ppm). The methylene protons of the oxetane ring would likely resonate in the region of δ 4.0-5.0 ppm.

  • ¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the range of δ 200-210 ppm. The spiro carbon would likely appear around δ 80-90 ppm, and the carbons of the oxetane ring would be in the range of δ 70-80 ppm.

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone is expected around 1715 cm⁻¹. The C-O-C stretching vibrations of the oxetane ring would likely appear in the fingerprint region, around 1000-1100 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 140.18.

Reactivity and Chemical Transformations

The 1-Oxaspiro[3.5]nonan-7-one scaffold possesses two key reactive sites: the ketone and the oxetane ring. This dual functionality allows for a wide range of chemical modifications to generate diverse libraries of analogs.

Reactions at the Carbonyl Group

The ketone functionality can undergo a variety of standard transformations, including:

  • Reduction: To the corresponding secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.

  • Nucleophilic Addition: With organometallic reagents such as Grignard or organolithium compounds to introduce new carbon-carbon bonds.

  • Wittig Reaction: To convert the carbonyl into an exocyclic double bond.

  • Reductive Amination: To introduce a nitrogen-containing substituent.

Oxetane Ring-Opening Reactions

The strained four-membered oxetane ring is susceptible to ring-opening under both acidic and nucleophilic conditions, providing a pathway to further functionalized derivatives. This reactivity is a valuable tool for introducing diverse pharmacophores.

Analogs of 1-Oxaspiro[3.5]nonan-7-one and their Significance

The versatility of the 1-Oxaspiro[3.5]nonan-7-one core allows for the synthesis of a wide array of analogs with potential biological activity.

Aza-Analogs

Replacing the oxygen atom of the oxetane ring or a carbon atom in the cyclohexane ring with nitrogen leads to aza-spiro[3.5]nonane derivatives. These analogs are of significant interest in medicinal chemistry.[2][3] For instance, 7-azaspiro[3.5]nonan-1-one has been utilized as a scaffold for the development of G-protein coupled receptor (GPCR) agonists.[4][13] The synthesis of such aza-analogs often involves multi-step sequences, including cyclization reactions.[14]

Substituted Analogs

Substitution on the cyclohexane ring can be achieved through various synthetic strategies, including those starting from substituted cyclic β-diketones.[15] These substitutions can modulate the physicochemical properties and biological activity of the resulting compounds.

Applications in Drug Discovery

The rigid, three-dimensional structure of the 1-Oxaspiro[3.5]nonan-7-one scaffold makes it an attractive starting point for the design of novel therapeutic agents. Spirocyclic compounds have shown promise in targeting a wide range of biological targets, including enzymes and receptors.[1][16]

The incorporation of the oxetane motif has been shown to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[6][8] The spiroketone functionality is also a privileged substructure found in numerous natural products with diverse biological activities.[17]

While specific biological activities for 1-Oxaspiro[3.5]nonan-7-one have not been extensively reported, the broader class of spirocyclic ketones and oxetanes has demonstrated potential in various therapeutic areas, including oncology and infectious diseases.[15][18][19]

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of a spirocyclic oxetane via a Paternò-Büchi reaction, which could be adapted for the synthesis of 1-Oxaspiro[3.5]nonan-7-one.

Protocol: Photochemical [2+2] Cycloaddition for Oxetane Synthesis [6]

  • Reaction Setup: In a quartz photoreactor tube, dissolve the ketone starting material (1.0 equivalent) and the alkene (5-10 equivalents) in a suitable anhydrous solvent (e.g., benzene or acetonitrile).

  • Degassing: Thoroughly degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can quench the excited triplet state of the carbonyl.

  • Irradiation: Irradiate the reaction mixture with a high-pressure mercury lamp (typically 254 nm or broadband) while maintaining a constant temperature (e.g., 20 °C) using a cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired spirocyclic oxetane.

Conclusion

1-Oxaspiro[3.5]nonan-7-one and its analogs represent a promising class of spirocyclic scaffolds with significant potential in drug discovery. Their unique three-dimensional architecture, coupled with the versatile reactivity of the ketone and oxetane functionalities, provides a rich platform for the generation of diverse chemical libraries. Further exploration of the synthesis and biological evaluation of these compounds is warranted to fully unlock their therapeutic potential.

References

  • D'Auria, M. & Racioppi, R. Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules20 , 12905-12936 (2015). Available at: [Link].

  • Gao, Y. et al. Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. RSC Adv.12 , 18363-18369 (2022). Available at: [Link].

  • Gualandi, A. et al. Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv (2020). DOI: 10.26434/chemrxiv.12061911.v1. Available at: [Link].

  • Organic Chemistry Portal. Paterno-Büchi Reaction. Available at: [Link].

  • Danishefsky, S. J. & Tan, D. S. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link].

  • Smith, C. D. et al. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chem. Commun.56 , 7582-7585 (2020). Available at: [Link].

  • Gao, Y. et al. Synthesis of a spiroketone intermediate featuring a green and sustainable telescoped flow process. React. Chem. Eng.7 , 1836-1842 (2022). Available at: [Link].

  • Ballini, R., Palmieri, A. & Petrini, M. Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules13 , 396-409 (2008). Available at: [Link].

  • Tan, D. S. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. J. Org. Chem.82 , 1083-1104 (2017). Available at: [Link].

  • NextSDS. 1-oxaspiro[3.5]nonan-7-one — Chemical Substance Information. Available at: [Link].

  • Campeau, L.-C. et al. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opin. Drug Discov.11 , 621-624 (2016). Available at: [Link].

  • Nolan, M. C. et al. Approach to Heterospirocycles for Medicinal Chemistry. J. Med. Chem.65 , 11459-11467 (2022). Available at: [Link].

  • Toda, T. et al. Reactions of substituted 1-oxaspiro- and 1-azaspiro-[3.5]nona-5,8-diene-2,7-diones with nucleophiles. J. Chem. Soc., Perkin Trans. 1 350-353 (1981). Available at: [Link].

  • Sharma, U. et al. Construction of Spirocyclic Molecules from Cyclic β-Diketones. Chem. Rec.26 , e202500196 (2026). Available at: [Link].

  • PubChem. Spiro[3.5]nonan-7-one. Available at: [Link].

  • Chemical Synthesis Database. 1-oxaspiro[3.5]nonan-3-one. Available at: [Link].

  • Vitaku, E. et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules28 , 4073 (2023). Available at: [Link].

  • Grygorenko, O. O. et al. 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry11 , 31-37 (2023). Available at: [Link].

  • Guedes, A. R. et al. Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein J. Org. Chem.20 , 1234-1279 (2024). Available at: [Link].

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. CN114015092A.
  • Iusupov, R. D. et al. Examples of know drugs, natural products and clinical candidates containing a spiro oxacyclic fragment (highlighted in blue). ResearchGate (2022). Available at: [Link].

  • Li, Y. et al. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. J. Enzyme Inhib. Med. Chem.37 , 1318-1327 (2022). Available at: [Link].

  • PubChemLite. 1-oxaspiro[3.5]nonan-7-one. Available at: [Link].

  • Johnson, K. A. et al. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. J. Med. Chem.65 , 12248-12264 (2022). Available at: [Link].

  • Yilmaz, I. et al. Synthesis and biological evaluation of new 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)-3-phenyl-1H-indole-2-carboxamide derivatives. ResearchGate (2026). Available at: [Link].

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Exploratory

Introduction: The Significance of Spirocyclic Scaffolds in Modern Chemistry

An In-Depth Technical Guide to 1-Oxaspiro[3.5]nonan-7-one: Synthesis, Properties, and Applications In the landscape of contemporary drug discovery and materials science, there is a pronounced shift away from planar, two-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Oxaspiro[3.5]nonan-7-one: Synthesis, Properties, and Applications

In the landscape of contemporary drug discovery and materials science, there is a pronounced shift away from planar, two-dimensional molecules towards more complex, three-dimensional structures. This "escape from flatland" is driven by the understanding that molecular three-dimensionality often leads to enhanced pharmacological properties, including improved target selectivity, better metabolic stability, and increased solubility.[1][2] Spirocyclic compounds, which feature two rings connected by a single common atom, are exemplary of this structural paradigm.[2] Their rigid, well-defined spatial arrangement makes them highly attractive scaffolds for exploring chemical space and developing novel therapeutics.[1][3]

This guide focuses on a specific and promising member of this class: 1-Oxaspiro[3.5]nonan-7-one . This molecule incorporates a four-membered oxetane ring fused to a six-membered cyclohexanone ring. The inclusion of the strained oxetane motif provides a unique structural and reactive handle, while the cyclohexanone offers a versatile platform for further functionalization. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the molecule's core properties, a proposed synthetic strategy, and its potential applications in medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the cornerstone of its application. 1-Oxaspiro[3.5]nonan-7-one is a structurally intriguing molecule whose properties are derived from its unique spirocyclic fusion of an oxetane and a cyclohexanone.

PropertyValueSource
Molecular Formula C₈H₁₂O₂[4][5][6]
Molecular Weight 140.18 g/mol [5][6][7]
Monoisotopic Mass 140.08372 Da[4]
CAS Number 1823366-07-9[6][8][9]
IUPAC Name 1-oxaspiro[3.5]nonan-7-one[8]
Topological Polar Surface Area (TPSA) 26.3 Ų[6]
Predicted LogP 1.29[6]
Hydrogen Bond Acceptors 2[6]
Hydrogen Bond Donors 0[6]

Retrosynthetic Analysis and Proposed Synthetic Strategy

While numerous methods exist for the synthesis of spirocycles, a robust and adaptable strategy is crucial for generating analogs for research and development. Below is a proposed retrosynthetic analysis and a detailed experimental protocol for the synthesis of 1-Oxaspiro[3.5]nonan-7-one, grounded in established organic chemistry principles for constructing analogous spirocyclic systems.[10][11]

Retrosynthetic Pathway

A logical approach to the synthesis involves the formation of the cyclohexanone ring onto a pre-functionalized oxetane core. This can be envisioned through an intramolecular Dieckmann condensation, a reliable method for forming five- and six-membered rings.

retrosynthesis target 1-Oxaspiro[3.5]nonan-7-one intermediate1 Diester Precursor target->intermediate1 Dieckmann Condensation & Decarboxylation intermediate2 3,3-Bis(hydroxymethyl)oxetane Derivative intermediate1->intermediate2 Alkylation (x2) starting_material Pentaerythritol Derivative intermediate2->starting_material Oxetane Formation

Caption: Retrosynthetic analysis of 1-Oxaspiro[3.5]nonan-7-one.

Experimental Protocol: A Proposed Multi-Step Synthesis

This protocol is a representative pathway. Researchers should note that optimization of reaction conditions, such as temperature, reaction time, and purification methods, may be necessary.

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

  • Rationale: This step creates the core oxetane ring functionalized with two leaving groups, preparing it for the subsequent alkylation steps. The use of phosphorus tribromide (PBr₃) is a standard and effective method for converting primary alcohols to alkyl bromides.

  • Procedure:

    • To a stirred solution of 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere, add phosphorus tribromide (0.7 eq, ~2.1 eq of Br) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it over ice water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 3,3-bis(bromomethyl)oxetane.

Step 2: Malonic Ester Alkylation

  • Rationale: This is a classic carbon-carbon bond-forming reaction. Diethyl malonate is deprotonated by a strong base (sodium ethoxide) to form a nucleophilic enolate, which then displaces the bromide leaving groups in a tandem Sₙ2 reaction to form the spirocyclic diester.

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium metal (2.1 eq) in absolute ethanol to generate sodium ethoxide in situ.

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • Add the 3,3-bis(bromomethyl)oxetane (1.0 eq) from Step 1 to the reaction mixture.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature, remove the ethanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude spiro-diester, which can be purified by column chromatography.

Step 3: Saponification and Decarboxylation (Krapcho Decarboxylation)

  • Rationale: To arrive at the target ketone, one of the ester groups must be removed. This is achieved by hydrolysis (saponification) to the diacid, followed by thermal decarboxylation. A one-pot Krapcho decarboxylation using a salt in a polar aprotic solvent like DMSO is often efficient.

  • Procedure:

    • Dissolve the spiro-diester (1.0 eq) from Step 2 in a mixture of DMSO and a small amount of water.

    • Add sodium chloride (2.0-3.0 eq) to the solution.

    • Heat the reaction mixture to 140-160 °C and stir for 4-6 hours, monitoring for CO₂ evolution.

    • Cool the mixture, dilute with water, and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the resulting mono-ester by column chromatography.

Step 4: Hydrolysis and Final Decarboxylation to yield 1-Oxaspiro[3.5]nonan-7-one

  • Rationale: The final step involves the hydrolysis of the remaining ester to a carboxylic acid, which will readily decarboxylate upon heating to yield the target ketone.

  • Procedure:

    • Hydrolyze the mono-ester from Step 3 using aqueous sodium hydroxide solution at reflux.

    • After the reaction is complete (monitored by TLC), cool the mixture and acidify with dilute HCl to pH ~2.

    • Extract the product into diethyl ether (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate.

    • The resulting β-keto acid is often unstable and may decarboxylate upon workup or gentle heating. If necessary, gentle heating of the crude product will drive the decarboxylation to completion.

    • Purify the final product, 1-Oxaspiro[3.5]nonan-7-one, by column chromatography or distillation.

Applications and Future Directions in Drug Discovery

The true value of a scaffold like 1-Oxaspiro[3.5]nonan-7-one lies in its potential as a building block for creating diverse libraries of bioactive compounds. Its inherent three-dimensionality and functional handles are key assets in modern medicinal chemistry.

  • Scaffold for Library Synthesis: The ketone functionality is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. This allows for the systematic exploration of the chemical space around the spirocyclic core, which is a cornerstone of structure-activity relationship (SAR) studies.[1]

  • Bioisosteric Replacement: The spirocyclic oxetane-cyclohexane core can serve as a bioisostere for other common motifs in known drugs, such as piperidine or morpholine rings.[2][12] This substitution can favorably modulate physicochemical properties like solubility, lipophilicity, and metabolic stability, potentially leading to improved drug candidates.[2]

  • Targeting Complex Biological Systems: Rigid scaffolds like this are particularly valuable for designing inhibitors or modulators for targets with well-defined binding pockets, such as G-protein coupled receptors (GPCRs), proteases, and kinases.[1][3] The defined three-dimensional structure can lead to higher binding affinity and selectivity compared to more flexible, "flat" molecules.

Conclusion

1-Oxaspiro[3.5]nonan-7-one, with a molecular formula of C₈H₁₂O₂ and a molecular weight of 140.18 g/mol , represents a valuable and under-explored scaffold for chemical innovation.[4][6] Its unique spirocyclic structure provides the conformational rigidity and three-dimensionality that are highly sought after in modern drug design. The proposed synthetic pathways, while requiring experimental validation, are based on robust and well-established chemical principles. For researchers and drug development professionals, this molecule offers a promising starting point for the creation of novel chemical entities with the potential for significant biological activity.

References

  • PubChemLite. 1-oxaspiro[3.5]nonan-7-one (C8H12O2). Available from: [Link]

  • NextSDS. 1-oxaspiro[3.5]nonan-7-one — Chemical Substance Information. Available from: [Link]

  • PubChem. Spiro[3.5]nonan-7-one | C9H14O | CID 15091318. Available from: [Link]

  • Chemical Synthesis Database. 1-oxaspiro[3.5]nonan-3-one. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • NextSDS. 1-oxaspiro[3.5]nonan-7-amine — Chemical Substance Information. Available from: [Link]

  • Google Patents. Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • MDPI. One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Available from: [Link]

  • PMC - NIH. One-pot three-component synthesis of azaspirononatriene derivatives. Available from: [Link]

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Foundational

Harnessing Oxaspiroketal Scaffolds in Modern Drug Discovery: Structural Dynamics, Mechanisms, and Synthetic Methodologies

Executive Summary Oxaspiroketals represent a highly privileged structural motif in medicinal chemistry, characterized by two oxygen-containing rings joined at a single tetrahedral carbon atom. The inherent rigidity and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxaspiroketals represent a highly privileged structural motif in medicinal chemistry, characterized by two oxygen-containing rings joined at a single tetrahedral carbon atom. The inherent rigidity and defined stereochemistry of the spiro-center provide a unique three-dimensional vector projection, making them ideal scaffolds for interrogating complex biological targets. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic applications of oxaspiroketals in oncology and infectious diseases, outline combinatorial synthesis strategies governed by thermodynamic causality, and provide self-validating experimental protocols for evaluating their bioactivity.

The Oxaspiroketal Pharmacophore: Target-Specific Mechanisms

Telomerase Inhibition in Oncology

The human telomerase reverse transcriptase (hTERT) is a critical target for cellular immortalization in cancer. The rubromycin family, including β -rubromycin and γ -rubromycin, as well as griseorhodin A, possess a bisbenzannulated 5,6-spiroketal ring system essential for their potent telomerase inhibitory activity (IC50 ~3 µM)[1]. Ring-opened analogs, such as α -rubromycin, exhibit a dramatic loss of potency (IC50 >200 µM), confirming that the intact spiroketal core is the indispensable pharmacophore for enzyme docking[1]. The biosynthesis of this complex spiroketal in griseorhodin A is a marvel of enzymatic engineering, involving an unprecedented cleavage of four carbon-carbon bonds in a pentangular polyketide precursor, followed by epoxidation catalyzed by a cytochrome P450/NADPH:ubiquinone oxidoreductase system[2].

Tubulin Depolymerization and Cytoskeletal Dynamics

Beyond telomerase, oxaspiroketals serve as potent modulators of cytoskeletal dynamics. SPIKET-P, a synthetic spiroketal pyran rationally designed as a pharmacophore model for the marine natural product spongistatin 1, induces tubulin depolymerization at nanomolar concentrations[3]. This interaction disrupts microtubule organization and prevents mitotic spindle formation, leading to potent cytotoxicity in human breast cancer cells[3]. Similarly, naturally occurring dioxadispiroketals and oxaspiroketals (e.g., aculeatins A and B) isolated from Amomum aculeatum demonstrate significant in vivo and in vitro cytotoxicity against MCF-7 breast cancer cell lines[4].

Antimycobacterial MmpL3 Inhibition

In the realm of infectious diseases, the spiroketal motif has been leveraged to enhance the potency of antimycobacterial agents. The incorporation of a spiroketal moiety into amphiphilic indolyl Mannich bases results in a profound potency jump against Mycobacterium tuberculosis[5]. This enhancement is attributed to the acquisition of a secondary mechanism of action: the specific inhibition of MmpL3, an essential mycobacterial inner membrane flippase responsible for mycolic acid transport[5]. Unlike non-spiroketal analogs that cause pleiotropic membrane depolarization, the spiroketal derivative specifically docks into the MmpL3 binding pocket without dissipating the proton motive force (PMF)[5].

G Scaffold Oxaspiroketal Scaffold (Rigid 3D Pharmacophore) Target1 Telomerase (hTERT) Rubromycins Scaffold->Target1 Bisbenzannulated core Target2 Tubulin SPIKET-P Scaffold->Target2 Pyran mimicry Target3 MmpL3 Flippase Indolyl Mannich Bases Scaffold->Target3 Amphiphilic insertion Effect1 Inhibits Telomere Elongation Target1->Effect1 Effect2 Prevents Mitotic Spindle Formation Target2->Effect2 Effect3 Blocks Mycolic Acid Transport (Maintains PMF) Target3->Effect3 Outcome1 Cancer Cell Apoptosis Effect1->Outcome1 Effect2->Outcome1 Outcome2 Mycobacterial Death Effect3->Outcome2

Diagram 1: Divergent mechanistic pathways of oxaspiroketal scaffolds in oncology and bacteriology.

Combinatorial Library Synthesis of Oxaspiroketals

To systematically explore the chemical space of these scaffolds, researchers have developed combinatorial approaches utilizing rigid-core templates. The 1,7-dioxaspiro[5.5]undecane moiety serves as an excellent first-generation scaffold for parallel synthesis[6]. By elaborating three independently addressable functional groups on this core, highly functionalized libraries of natural product-like molecules can be generated for phenotypic screening[6].

Causality in Experimental Design: The choice of the 1,7-dioxaspiro[5.5]undecane core is driven by its thermodynamic stability. The double anomeric effect stabilizes the spiro-center when the axial oxygen lone pairs are antiperiplanar to the adjacent C-O σ∗ antibonding orbitals. During library diversification, acidic conditions must be carefully controlled. Non-thermodynamic spiroketals (where the anomeric effect is absent) are highly labile to isomerization and will rapidly equilibrate to the thermodynamic sink under acidic conditions[7].

Quantitative Data Summary

Table 1: Bioactivity Profile of Key Oxaspiroketal Derivatives

CompoundScaffold TypePrimary TargetDisease ModelPotencyRef.
γ -Rubromycin Bisbenzannulated 5,6-spiroketalTelomerase (hTERT)HEKneo CellsIC50 ~3 µM[1]
SPIKET-P Synthetic spiroketal pyranTubulinBreast CancerNanomolar[3]
Aculeatin A DioxadispiroketalUnknown (Cytotoxic)MCF-7 Breast CancerED50 0.2–1.0 µM[4]
Spiroketal Analog 1 Azaspiroketal / OxaspiroketalMmpL3 FlippaseM. tuberculosisHigh Efficacy[5]

Experimental Protocols: Self-Validating Systems

A robust experimental pipeline must include internal controls to validate the mechanism of action and rule out assay interference. Highly conjugated spiroketals (like rubromycins) can act as DNA intercalators, which frequently causes false positives in PCR-based assays.

Protocol A: High-Throughput TRAP Assay for Spiroketal Screening

Objective : Quantify telomerase inhibition by synthetic oxaspiroketal libraries. Causality & Validation : The Telomeric Repeat Amplification Protocol (TRAP) relies on PCR amplification of telomeric repeats added by active telomerase. An Internal Amplification Standard (ITAS) is an absolute requirement to prove that the lack of PCR product is due to hTERT inhibition, rather than the spiroketal directly inhibiting the Taq polymerase.

Step-by-Step Methodology :

  • Lysate Preparation : Lyse exponentially growing HEKneo or MCF-7 cells in CHAPS buffer (0.5% CHAPS, 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA). Incubate on ice for 30 min, then centrifuge at 16,000 x g for 20 min at 4°C.

  • Compound Incubation : Aliquot 1 µg of protein extract. Add oxaspiroketal compounds (ranging from 0.1 µM to 100 µM in DMSO). Control: 1% DMSO vehicle.

  • Telomerase Extension : Add TRAP reaction mix containing the TS primer (5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and TRAP buffer. Incubate at 30°C for 30 min to allow active telomerase to elongate the TS primer.

  • PCR Amplification : Add the ACX reverse primer, ITAS template, and Taq polymerase. Cycle conditions: 95°C for 5 min, followed by 30 cycles of 95°C (30s), 52°C (30s), 72°C (30s).

  • Detection : Resolve products on a 10% non-denaturing polyacrylamide gel. Stain with SYBR Gold. A successful hTERT inhibitor will show a loss of the telomeric ladder but retention of the ITAS band.

TRAP_Assay Step1 Cell Lysis (CHAPS Buffer) Step2 Compound Incubation (Spiroketal vs DMSO) Step1->Step2 Step3 Telomerase Extension (30°C, TS Primer) Step2->Step3 Step4 PCR Amplification (Taq, ACX Primer) Step3->Step4 Step5 PAGE & SYBR Gold Detection Step4->Step5 Control ITAS Co-amplification (Rules out Taq inhibition) Step4->Control Internal Validation Control->Step5

Diagram 2: Self-validating TRAP assay workflow for screening spiroketal telomerase inhibitors.

Protocol B: Cell-Free Tubulin Depolymerization Turbidity Assay

Objective : Evaluate spiroketal pyrans (e.g., SPIKET-P analogs) for direct tubulin modulation. Causality : Microtubule assembly scatters light. If a spiroketal binds tubulin and prevents assembly, the absorbance at 340 nm will fail to rise, providing a direct, cell-free biophysical readout of target engagement.

Step-by-Step Methodology :

  • Preparation : Purify bovine brain tubulin (>99% pure) and resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) to a final concentration of 10 µM.

  • Nucleation : Add 1 mM GTP to the tubulin solution at 4°C to prime polymerization.

  • Compound Addition : Introduce the oxaspiroketal at varying concentrations (10 nM - 10 µM). Use paclitaxel (10 µM) as a polymerization positive control and nocodazole (10 µM) as a depolymerization control.

  • Spectrophotometric Monitoring : Transfer the mixture to a temperature-controlled cuvette at 37°C. Monitor absorbance at 340 nm continuously for 60 minutes.

  • Data Interpretation : An increase in A340 indicates polymerization. A flat or decreasing curve relative to the vehicle control confirms depolymerization driven by the spiroketal.

References[4] Potential Anticancer Activity of Naturally Occurring and Semisynthetic Derivatives of Aculeatins A and B from Amomum aculeatum. ACS Publications.https://pubs.acs.org/doi/10.1021/np800767a[7] Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis. ResearchGate.https://www.researchgate.net/publication/326845347[6] Combinatorial Synthesis of Natural Product-like Molecules Using a First-Generation Spiroketal Scaffold. ACS Publications.https://pubs.acs.org/doi/10.1021/cc010041w[3] Structure-based design of a novel synthetic spiroketal pyran as a pharmacophore for the marine natural product spongistatin 1. PubMed.https://pubmed.ncbi.nlm.nih.gov/10741549/[2] Cleavage of Four Carbon−Carbon Bonds during Biosynthesis of the Griseorhodin A Spiroketal Pharmacophore. ACS Publications.https://pubs.acs.org/doi/10.1021/ja807827k[1] Telomerase Inhibition Studies of Novel Spiroketal-Containing Rubromycin Derivatives. CSIRO Publishing.https://www.publish.csiro.au/ch/CH12477[5] Potency Increase of Spiroketal Analogs of Membrane Inserting Indolyl Mannich Base Antimycobacterials Is Due to Acquisition of MmpL3 Inhibition. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855900/

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Exploratory

A Technical Guide to 1-Oxaspiro[3.5]nonan-7-one: Commercial Availability and Supplier Overview

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Oxaspiro[3.5]nonan-7-one, a unique spirocyclic ketone, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, thr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Oxaspiro[3.5]nonan-7-one, a unique spirocyclic ketone, is a valuable building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a distinct advantage over linear or planar molecules, potentially leading to improved pharmacological properties such as enhanced binding affinity and selectivity for biological targets. This technical guide provides an in-depth overview of the commercial availability of 1-Oxaspiro[3.5]nonan-7-one, including known suppliers, typical product specifications, and key considerations for procurement.

Chemical Identity and Properties

Before delving into the commercial landscape, it is crucial to precisely identify the compound of interest to avoid confusion with structurally similar molecules, particularly its aza-analogs which are more prevalent in search results.

Table 1: Chemical Identifiers for 1-Oxaspiro[3.5]nonan-7-one

IdentifierValue
IUPAC Name 1-Oxaspiro[3.5]nonan-7-one
CAS Number 1823366-07-9[1][2]
Molecular Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2]
Canonical SMILES C1CC2(CCC1=O)CCO2
InChI InChI=1S/C8H12O2/c9-7-1-3-8(4-2-7)5-6-10-8/h1-6H2

Commercial Availability and Sourcing

1-Oxaspiro[3.5]nonan-7-one is available from a select number of chemical suppliers who specialize in providing building blocks for research and development. It is typically offered in research quantities, with options for bulk and custom synthesis available upon request.

Key Suppliers

The following suppliers have been identified as sources for 1-Oxaspiro[3.5]nonan-7-one:

  • BLDpharm : A supplier of a wide range of chemical products, BLDpharm lists 1-Oxaspiro[3.5]nonan-7-one in their catalog.[3] They often provide access to technical documentation such as NMR, HPLC, and LC-MS data upon request.

  • Biosynth (distributed by Sapphire Bioscience) : Biosynth, a global supplier of critical materials for the life sciences industry, offers 1-Oxaspiro[3.5]nonan-7-one.[2] Their products are available through distributors like Sapphire Bioscience.

It is important to note that while other vendors may appear in searches, they often list structurally similar compounds. Therefore, careful verification of the CAS number is essential when sourcing this chemical.

Purity, Packaging, and Lead Times

For research and drug development purposes, the purity of starting materials is paramount. While specific purity grades may vary between suppliers and batches, this compound is generally available at a high purity suitable for most research applications.

Table 2: Typical Product Specifications and Ordering Information

ParameterDetails
Purity Typically offered at ≥95% or higher. It is advisable to request a lot-specific Certificate of Analysis (CoA) for precise purity data.
Packaging Available in research quantities, commonly ranging from milligrams to grams.[2]
Lead Times Stock availability can vary. Researchers should inquire directly with suppliers for current lead times.
Bulk Quantities For larger quantities beyond standard catalog sizes, inquiries for custom synthesis or bulk pricing are generally accommodated.[2]

Procurement Workflow:

start Identify Need for 1-Oxaspiro[3.5]nonan-7-one search Search Suppliers (Verify CAS: 1823366-07-9) start->search request_info Request Quotation & Technical Data (CoA) search->request_info evaluate Evaluate Supplier (Purity, Lead Time, Cost) request_info->evaluate place_order Place Purchase Order evaluate->place_order receive Receive & Verify (Compare with CoA) place_order->receive end Proceed with Research/Development receive->end A 1-Oxaspiro[3.5]nonan-7-one B Rigid Spirocyclic Core A->B C Oxetane and Cyclohexanone Moieties A->C D Defined 3D Structure B->D C->D E Potential for Improved Pharmacological Properties D->E G High Novelty D->G F Valuable Building Block in Drug Discovery E->F G->F

Caption: The relationship between the structural features of 1-Oxaspiro[3.5]nonan-7-one and its utility in research.

Conclusion

1-Oxaspiro[3.5]nonan-7-one is a commercially available, albeit niche, chemical building block with significant potential for applications in drug discovery and medicinal chemistry. Researchers can source this compound from specialized suppliers such as BLDpharm and Biosynth. Due to the prevalence of structurally similar compounds, meticulous verification of the CAS number (1823366-07-9) during procurement is critical. For any research and development program, obtaining a lot-specific Certificate of Analysis is highly recommended to ensure the quality and purity of the material. As the exploration of three-dimensional chemical space continues to be a priority in drug development, the utility of unique spirocyclic scaffolds like 1-Oxaspiro[3.5]nonan-7-one is likely to grow.

References

  • 1-oxaspiro[3.5]nonan-7-one — Chemical Substance Information. NextSDS. Available at: [Link]

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Protocols & Analytical Methods

Method

Synthetic Route for 1-Oxaspiro[3.5]nonan-7-one: An Application Note

Introduction The 1-oxaspiro[3.5]nonane scaffold, characterized by an oxetane ring spiro-fused to a cyclohexane ring, represents a valuable structural motif in medicinal chemistry and materials science. The inherent ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 1-oxaspiro[3.5]nonane scaffold, characterized by an oxetane ring spiro-fused to a cyclohexane ring, represents a valuable structural motif in medicinal chemistry and materials science. The inherent ring strain and three-dimensional architecture of the oxetane moiety can impart unique physicochemical properties to molecules, including enhanced solubility and metabolic stability, making it an attractive component in drug design. This application note provides a detailed, two-step synthetic protocol for the preparation of 1-Oxaspiro[3.5]nonan-7-one, a functionalized derivative amenable to further chemical elaboration. The presented route leverages a photochemical [2+2] cycloaddition followed by a standard oxidation, offering a practical and accessible method for researchers in organic synthesis and drug development.

Strategic Overview

The synthesis of 1-Oxaspiro[3.5]nonan-7-one is approached via a two-step sequence, commencing with the photochemical formation of the core spirocyclic oxetane framework. This is followed by the unmasking and oxidation of a hydroxyl functionality to yield the target ketone.

G

Diagram 1: Overall synthetic workflow for 1-Oxaspiro[3.5]nonan-7-one.

PART 1: Photochemical [2+2] Cycloaddition - The Paternò-Büchi Reaction

The cornerstone of this synthesis is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to generate an oxetane ring.[1][2] In this protocol, the reaction of cyclohexanone with vinyl acetate is utilized to construct the 1-oxaspiro[3.5]nonane skeleton. The choice of vinyl acetate is strategic, as the acetate group serves as a masked hydroxyl function.

The mechanism of the Paternò-Büchi reaction can proceed through either a singlet or triplet excited state of the carbonyl compound.[3][4] Upon photoexcitation, the carbonyl compound forms a diradical intermediate with the alkene, which then cyclizes to the oxetane product.[4]

Protocol 1: Synthesis of 7-Acetoxy-1-oxaspiro[3.5]nonane

Materials:

  • Cyclohexanone (freshly distilled)

  • Vinyl acetate (inhibitor removed by passing through a short column of basic alumina)

  • Acetone (spectroscopic grade)

  • High-pressure mercury vapor lamp (or a suitable UV photoreactor)

  • Quartz reaction vessel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • In a quartz photoreactor vessel, prepare a solution of freshly distilled cyclohexanone (1.0 eq.) and vinyl acetate (3.0 eq.) in spectroscopic grade acetone. The concentration of cyclohexanone should be approximately 0.1 M.

  • Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen, which can quench the excited state of the ketone.

  • Irradiate the solution with a high-pressure mercury vapor lamp while maintaining the temperature at 20-25 °C using a cooling bath.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24-48 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 7-acetoxy-1-oxaspiro[3.5]nonane.

ParameterValue
Reactants Cyclohexanone, Vinyl Acetate
Solvent Acetone
Light Source High-pressure mercury vapor lamp
Temperature 20-25 °C
Reaction Time 24-48 hours
Typical Yield 40-60%
Table 1: Reaction parameters for the Paternò-Büchi reaction.

PART 2: Hydrolysis and Oxidation to the Target Ketone

The second phase of the synthesis involves the conversion of the acetylated intermediate to the final ketone. This is achieved through a two-step process: hydrolysis of the acetate ester to the corresponding secondary alcohol, followed by oxidation.

Protocol 2: Synthesis of 1-Oxaspiro[3.5]nonan-7-ol

Materials:

  • 7-Acetoxy-1-oxaspiro[3.5]nonane

  • Methanol

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-acetoxy-1-oxaspiro[3.5]nonane (1.0 eq.) in methanol.

  • Add potassium carbonate (2.0 eq.) or a catalytic amount of sodium hydroxide.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-oxaspiro[3.5]nonan-7-ol, which can often be used in the next step without further purification. If necessary, purify by column chromatography.

Protocol 3: Oxidation to 1-Oxaspiro[3.5]nonan-7-one

The oxidation of the secondary alcohol to the ketone is a crucial step. A variety of oxidizing agents can be employed for this transformation.[5][6][7] Mild conditions are generally preferred to avoid potential side reactions. Pyridinium chlorochromate (PCC) or a Swern oxidation are common and effective choices.

Materials:

  • 1-Oxaspiro[3.5]nonan-7-ol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel or Celite®

Procedure (using PCC):

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM), add a solution of 1-oxaspiro[3.5]nonan-7-ol (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Celite® to remove the chromium salts.

  • Wash the plug with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 1-Oxaspiro[3.5]nonan-7-one.

ParameterReagent/Condition
Starting Material 1-Oxaspiro[3.5]nonan-7-ol
Oxidizing Agent Pyridinium chlorochromate (PCC)
Solvent Anhydrous Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-90%
Table 2: Reaction parameters for the oxidation step.

G

Diagram 2: Detailed workflow for the conversion of the Paternò-Büchi product.

Conclusion

This application note outlines a robust and conceptually straightforward synthetic route to 1-Oxaspiro[3.5]nonan-7-one. By employing the Paternò-Büchi reaction, the key spirocyclic oxetane core is efficiently constructed. Subsequent well-established hydrolysis and oxidation steps provide access to the target ketone. This methodology should prove valuable for researchers seeking to explore the chemical space of functionalized oxaspiro-nonanes for applications in drug discovery and materials science.

References

  • Pearson Education. (n.d.). In Chapter 13, we explain how to convert secondary alcohols into... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Paquette, L. A., et al. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic Access via Oxonium Ion Technology, Optical Resolution, and Conversion into Enantiopure Spirocyclic α,β-Butenolides. The Journal of Organic Chemistry, 66(8), 2828-2834.
  • Wuts, P. G., & Greene, T. W. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(18), 11291-11337.
  • Contreras, J. P., et al. (n.d.). Vinyl Acetate from ethylene, acetic acid and oxygen Industrial Plant Simulation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-oxaspiro[3.5]nonan-3-one. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction--a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2313-2366.
  • Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

  • Noyce, D. S., & Pollack, R. M. (1969). MECHANISMS FOR THE ACID-CATALYZED HYDROLYSIS OF VINYL ACETATE AND ISOPROPENYL ACETATE. Journal of the American Chemical Society, 91(25), 7158-7163.
  • Fedtke, N., & Wiegand, H. J. (1990). Hydrolysis of vinyl acetate in human blood. Archives of Toxicology, 64(5), 428-429.
  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, November 18). Intermolecular transposed Paternò–Büchi reactions enabled by triplet sensitization. Retrieved from [Link]

  • Hanrimwon Co., Ltd. (n.d.). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resolving Oxygenation Pathways in Manganese-Catalyzed C(sp3)–H Functionalization via Radical and Cationic Intermediates. Retrieved from [Link]

  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428.
  • D'Auria, M., & Racioppi, R. (2019). The Paternò-Büchi reaction--a comprehensive review. Photochemical & Photobiological Sciences, 18(10), 2313-2366.
  • D'Auria, M., & Racioppi, R. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 18(9), 11384-11428.
  • NextSDS. (n.d.). 2-Oxaspiro[4.4]nonan-1-one,6-hydroxy-6-(1-methylethyl)-,(5R,6S)-rel-(9CI). Retrieved from [Link]

  • YouTube. (2024, May 10). Paterno-Buchi reaction: Basic concept, Mechanism and Examples. Retrieved from [Link]

  • Paquette, L. A., et al. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. The Journal of Organic Chemistry, 66(8), 2828-2834.
  • ChemRxiv. (2025, December 8). Visible-Light-Mediated Aryl Ketone Coupling with Vinyl Thianthrenium Salts Enables Formal Paternò-Büchi Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective oxidation of secondary over primary hydroxyl group. Retrieved from [Link]

Sources

Application

Application Note: 1-Oxaspiro[3.5]nonan-7-one as a Next-Generation Building Block in Medicinal Chemistry

Introduction & Strategic Context As modern drug discovery targets increasingly complex biological interfaces, the limitations of flat, sp²-rich aromatic scaffolds have become a significant bottleneck. High molecular plan...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

As modern drug discovery targets increasingly complex biological interfaces, the limitations of flat, sp²-rich aromatic scaffolds have become a significant bottleneck. High molecular planarity often correlates with poor aqueous solubility, off-target promiscuity, and higher clinical attrition rates. To navigate away from "flatland," spirocyclic oxetanes—specifically 1-oxaspiro[3.5]nonan-7-one (CAS: 1823366-07-9)—have emerged as premier sp³-rich bioisosteres .

This bifunctional building block acts as a three-dimensional surrogate for traditional morpholine, piperazine, and piperidine rings. The oxetane oxygen serves as a potent hydrogen-bond acceptor, while the spiro-fusion introduces a rigid vectorality that can precisely direct appended pharmacophores into deep protein binding pockets. Furthermore, it serves as a metabolically stable alternative to exposed carbonyl groups or gem-dimethyl moieties .

Physicochemical Profiling: The Oxetane Advantage

The causality behind the widespread adoption of spiro-oxetanes lies in the unique electronic and steric properties of the four-membered ring. Despite possessing a ring strain comparable to epoxides (~26 kcal/mol), oxetanes are remarkably stable to nucleophilic attack under physiological conditions. This stability is driven by the steric shielding of the spiro-center and the specific hybridization of the oxygen lone pairs, which project outward to enhance aqueous solubility without drastically increasing topological polar surface area (tPSA).

Table 1: Comparative Physicochemical Impact of Ring Scaffolds

Property MetricMorpholineCyclohexanone1-Oxaspiro[3.5]nonan-7-one
Fraction sp³ (Fsp³) 1.000.830.88 (Enhanced 3D character)
LogP Contribution Low (-0.8)Moderate (+0.8)Low (+0.1)
Aqueous Solubility HighModerateHigh (Driven by exposed O-lone pairs)
Metabolic Stability Low (Prone to oxidation)Low (Ketoreductase liability)High (Sterically shielded core)
Vectoral Rigidity FlexibleFlexible (Chair flips)High (Locked spiro-conformation)

Note: Data represents generalized contributions when these fragments are appended to a standard lipophilic drug scaffold.

Mechanistic Workflow: Property Modulation Pathway

G A Traditional Flat Scaffold (e.g., Morpholine/Piperazine) B 1-Oxaspiro[3.5]nonan-7-one (Spiro-Oxetane Core) A->B Bioisosteric Replacement C Enhanced 3D Vectorality (Increased Fsp3) B->C Structural Rigidity D Improved PK Profile (Lower LogD, High Solubility) B->D Oxygen Lone Pairs & Low Lipophilicity

Fig 1: Property modulation pathway illustrating the bioisosteric advantages of spiro-oxetanes.

Synthetic Methodologies & Protocols

As an Application Scientist, I emphasize that the utility of any building block is dictated by its synthetic accessibility. While photochemical [2+2] Paternò-Büchi cycloadditions are documented for oxetane synthesis , they often require specialized flow-chemistry setups to scale safely. Therefore, the most robust, scalable bench-top approach utilizes an intramolecular 1,3-diol cyclization strategy .

Every protocol below is designed as a self-validating system , ensuring that researchers can analytically confirm the success of each transformation before proceeding.

Protocol 1: De Novo Synthesis of the 1-Oxaspiro[3.5]nonan-7-one Core

G A 1,4-Dioxaspiro[4.5]decan-8-one B Step 1: Allylation (Allyl-MgBr, THF, 0°C) A->B C Homoallylic Alcohol Intermediate B->C D Step 2: Hydroboration-Oxidation (BH3·THF, then H2O2/NaOH) C->D E 1,3-Diol Intermediate D->E F Step 3: Tosylation & Cyclization (TsCl/Pyridine, then NaH) E->F G Protected Spiro-Oxetane F->G H Step 4: Ketal Deprotection (1M HCl, THF/H2O) G->H I 1-Oxaspiro[3.5]nonan-7-one H->I

Fig 2: Scalable synthetic workflow for 1-oxaspiro[3.5]nonan-7-one via 1,3-diol cyclization.

Step-by-Step Procedure:

Step 1: Allylation of the Ketone

  • Procedure: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF at 0 °C, dropwise add allylmagnesium bromide (1.2 eq, 1M in THF). Stir for 2 hours, then quench with saturated aqueous NH₄Cl.

  • Causality: The starting material is a mono-protected cyclohexanedione. Protecting the C7 ketone ensures that the Grignard reagent exclusively attacks the C1 position, installing the necessary carbon framework for the oxetane ring.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show the complete disappearance of the UV-inactive ketone spot. ¹H NMR will confirm the presence of terminal alkene protons at ~5.1 ppm (multiplet) and ~5.8 ppm (multiplet).

Step 2: Hydroboration-Oxidation to 1,3-Diol

  • Procedure: Treat the homoallylic alcohol with BH₃·THF (1.5 eq) at 0 °C for 3 hours. Carefully oxidize the intermediate organoborane by adding 3M NaOH followed by 30% H₂O₂. Extract with EtOAc.

  • Causality: Anti-Markovnikov hydration of the allyl group yields the requisite 1,3-diol. The tertiary alcohol at the spiro-center is highly sterically hindered, which is a critical feature that allows for the selective functionalization of the primary alcohol in the subsequent step.

  • Validation: LC-MS will show the [M+H]⁺ mass corresponding to the diol. IR spectroscopy will reveal a broad, strong O-H stretch at ~3300 cm⁻¹.

Step 3: Selective Tosylation & Ring Closure

  • Procedure: Dissolve the diol in anhydrous pyridine at 0 °C and add p-Toluenesulfonyl chloride (1.05 eq). Stir for 12 hours. Concentrate, redissolve in anhydrous THF, and add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) at 0 °C. Reflux for 4 hours.

  • Causality: TsCl selectively activates the less-hindered primary hydroxyl group into a leaving group. Subsequent addition of NaH deprotonates the tertiary alcohol, triggering an intramolecular Sₙ2 displacement of the tosylate. The rigid geometry forces the formation of the strained four-membered oxetane ring.

  • Validation: The formation of the oxetane is definitively confirmed by a characteristic downfield shift of the oxetane methylene protons (C2) to ~4.3–4.5 ppm in ¹H NMR.

Step 4: Ketal Deprotection

  • Procedure: Dissolve the protected spiro-oxetane in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 4 hours. Neutralize with saturated NaHCO₃ and extract with DCM.

  • Causality: Mild acidic hydrolysis selectively cleaves the ethylene glycol protecting group without opening the oxetane ring, revealing the target 7-one ready for downstream functionalization.

  • Validation: IR spectroscopy will show the return of a strong C=O stretch at ~1710 cm⁻¹.

Protocol 2: Downstream Application - Reductive Amination

To utilize this building block in a drug discovery campaign, it is typically coupled to an amine-bearing scaffold.

  • Procedure: Combine 1-oxaspiro[3.5]nonan-7-one (1.0 eq) and the target primary/secondary amine (1.1 eq) in DCE. Add glacial acetic acid (0.1 eq) and stir for 1 hour to pre-form the imine/iminium ion. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) and stir overnight at room temperature.

  • Causality: STAB is explicitly chosen over Sodium borohydride (NaBH₄) because its electron-withdrawing acetoxy groups reduce its nucleophilicity. This ensures that the reducing agent targets the transient iminium ion rather than prematurely reducing the ketone back to an alcohol.

  • Validation: LC-MS will confirm the exact mass of the newly formed amine conjugate, and ¹H NMR will show the disappearance of the ketone α-protons and the emergence of a new multiplet corresponding to the CH-N proton at ~2.8–3.2 ppm.

References

  • Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.[Link]

  • "Synthetic oxetanes in drug discovery: where are we in 2025?" Taylor & Francis, 2023.[Link]

  • Gaschler, M. M. et al. "FINO2 initiates ferroptosis through GPX4 inactivation and iron oxidation." Nature Chemical Biology, 2018.[Link]

Method

Application Notes: Staudinger [2+2] Cycloaddition for Spiro-β-Lactam Synthesis

Executive Summary & Pharmacological Relevance The spiro-β-lactam scaffold is a highly privileged, three-dimensional pharmacophore that exhibits profound biological activities, ranging from broad-spectrum antibacterial pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The spiro-β-lactam scaffold is a highly privileged, three-dimensional pharmacophore that exhibits profound biological activities, ranging from broad-spectrum antibacterial properties to potent inhibition of HIV-1 and Plasmodium infections[1]. Unlike flat, planar heterocycles, the spirocyclic fusion imparts intense structural rigidity and unique spatial orientation, which enhances target-protein binding affinities and metabolic stability.

The Staudinger[2+2] cycloaddition—the reaction between an in situ generated ketene and an imine—remains the most robust and versatile methodology for constructing these complex spirocyclic systems[2]. This application note provides an authoritative guide on the mechanistic causality, stereocontrol, and modern experimental protocols for synthesizing highly constrained spiro-β-lactams.

Mechanistic Causality and Stereocontrol

To successfully execute and troubleshoot the Staudinger synthesis, one must understand the transient intermediates that dictate the reaction's stereochemical outcome. The reaction is not a concerted process; rather, it is a stepwise formal [2+2] cycloaddition[2].

  • Ketene Generation : A carboxylic acid precursor is activated (via acyl chlorides or mixed anhydrides) and subjected to base-promoted elimination to form a highly electrophilic ketene. Alternatively, ketenes can be generated via the thermal or photochemical Wolff rearrangement of diazo compounds[3].

  • Nucleophilic Attack : The imine nitrogen acts as a nucleophile, attacking the central sp-hybridized carbon of the ketene from an orthogonal trajectory to minimize steric clash. This generates a transient zwitterionic intermediate[4].

  • Conrotatory Ring Closure : The zwitterion undergoes a conrotatory ring closure to form the four-membered β-lactam ring[4].

Stereoselectivity Causality : The reaction typically proceeds with high cis-diastereoselectivity[5]. The cis-preference is kinetically driven by the immediate conrotatory closure of the zwitterion before any carbon-carbon bond rotation can occur. However, if the ketene precursor possesses strong electron-donating groups (e.g., 4-methoxyphenylacetic acid), the zwitterionic intermediate is electronically stabilized. This extended lifetime allows for bond rotation to relieve steric strain, leading predominantly to the trans-spiro-β-lactam[5].

Mechanism A Carboxylic Acid Precursor B Ketene Generation A->B Activating Agent (e.g., TsCl, Base) C Zwitterionic Intermediate B->C Imine Addition (Orthogonal) D Conrotatory Ring Closure C->D Stereocontrol E Spiro-β-Lactam (Target) D->E [2+2] Cycloaddition

Mechanistic pathway of the Staudinger[2+2] cycloaddition for spiro-β-lactams.

Experimental Methodologies

Modern advancements have bypassed the need for harsh, moisture-sensitive reagents (like oxalyl chloride) and transition-metal catalysts. Below are two field-proven, self-validating protocols.

Protocol A: TsCl-Activated One-Pot Synthesis of Spirooxindolo-β-Lactams

This protocol utilizes to generate the ketene intermediate from phenylacetic acids under mild conditions, avoiding the necessity for absolute, anhydrous solvents[5].

Reagents Required:

  • Isatin Schiff base (1.0 equiv)

  • Substituted phenylacetic acid (1.5 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Substrate Assembly : In a round-bottom flask, dissolve the isatin Schiff base (1.0 mmol) and the phenylacetic acid (1.5 mmol) in 10 mL of toluene.

    • Causality: Toluene is preferred for reactions requiring moderate heating, though DCM can be used at room temperature for highly reactive substrates.

  • Activation : Add TsCl (1.5 mmol) to the stirring mixture.

    • Causality: TsCl reacts with the carboxylic acid to form a mixed anhydride in situ. This is significantly milder than generating an acyl chloride, preventing the degradation of sensitive imine substrates[5].

  • Ketene Generation & Cycloaddition : Add Et₃N (3.0 mmol) dropwise over 10 minutes at room temperature.

    • Causality: Slow addition of the base maintains a low steady-state concentration of the ketene. If the base is added too rapidly, the ketene will dimerize, drastically reducing the yield of the target spiro-β-lactam.

  • Reaction Maturation : Stir the reaction mixture at 60 °C for 4–6 hours. Monitor via TLC (Hexanes:EtOAc, 7:3).

  • Workup : Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Metal-Free Microwave-Assisted Wolff/Staudinger Cascade

This advanced protocol provides rapid access to complex spiro bis-β-lactams via a, followed by an in situ Staudinger cycloaddition[3].

Step-by-Step Workflow:

  • Preparation : In a microwave-safe vial, combine 3-diazotetramic acid (1.0 mmol) and the target Schiff base (1.2 mmol) in 5 mL of anhydrous 1,4-dioxane.

  • Microwave Irradiation : Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

    • Causality: Microwave heating ensures rapid, homogenous thermal distribution. The thermal energy drives the extrusion of N₂ gas from the diazo compound (Wolff rearrangement), generating the highly reactive ketene intermediate without the need for rhodium or silver catalysts[3].

  • Cooling & Depressurization : Allow the vial to cool to room temperature before carefully uncapping to release any residual N₂ pressure.

  • Purification : Concentrate the crude mixture under reduced pressure and purify directly via flash column chromatography to isolate the spiro bis-β-lactam[3].

Workflow Step1 1. Reagent Assembly Diazo Compound + Imine Step2 2. Microwave Irradiation (Wolff Rearrangement) Step1->Step2 Heat / MW Step3 3. In Situ Cycloaddition (Staudinger [2+2]) Step2->Step3 Ketene Formation Step4 4. Reaction Quench & Solvent Extraction Step3->Step4 Completion Step5 5. Chromatographic Purification & Validation Step4->Step5 Crude Isolate

Microwave-assisted Wolff/Staudinger cascade experimental workflow.

Quantitative Data & Stereochemical Outcomes

The following table summarizes the expected yields and diastereomeric ratios (dr) based on the choice of ketene precursor and activation methodology.

Substrate (Ketene Precursor)Imine ComponentActivating Method / CatalystMajor DiastereomerExpected Yield (%)Ref
Phenylacetic acidIsatin Schiff baseTsCl / Et₃N (One-Pot)cis75–85[5]
4-Methoxyphenylacetic acidIsatin Schiff baseTsCl / Et₃N (One-Pot)trans60–70[5]
3-Diazotetramic acidSchiff baseMicrowave (120 °C)cis65–90[3]
Chloral-derived iminesKetenesStandard Staudingercis>80[4]

Self-Validation System & Troubleshooting

To ensure the trustworthiness of the synthesized compounds, the following self-validating checks must be integrated into the workflow:

  • In-Process Visual & TLC Validation : Imines (especially isatin-derived Schiff bases) are highly conjugated and typically exhibit strong yellow/orange coloration. The successful consumption of the imine and formation of the spiro-β-lactam is visually indicated by a shift to a paler solution. On TLC (UV 254 nm), the product spot will typically elute with a lower Rf than the starting imine due to the increased polarity of the lactam core.

  • IR Spectroscopy Troubleshooting : If the reaction stalls, analyze an aliquot via ATR-IR. The presence of a strong, sharp cumulative double-bond stretch at ~2100–2120 cm⁻¹ confirms that the ketene intermediate is successfully forming but failing to react with the imine (indicating steric hindrance or deactivated imine).

  • NMR Stereochemical Validation : The definitive proof of cis vs. trans configuration in spiro-β-lactams cannot rely solely on standard 1D ¹H-NMR J-coupling (as seen in monocyclic β-lactams), due to the lack of a proton at the spiro-fusion carbon. Instead, 2D NOESY or ROESY NMR must be employed. For cis-diastereomers, strong spatial NOE cross-peaks will be observed between the proton on the C3 position of the β-lactam ring and the adjacent spatially proximate protons on the spiro-fused ring system, confirming their syn-facial relationship[5].

Sources

Application

Application Notes and Protocols: Solid-Phase Synthesis of 1-Oxaspiro[3.5]nonan-7-one Derivative Libraries

Abstract This document provides a comprehensive guide to the solid-phase synthesis of libraries based on the 1-oxaspiro[3.5]nonan-7-one core. This spirocyclic scaffold is of significant interest in medicinal chemistry, m...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the solid-phase synthesis of libraries based on the 1-oxaspiro[3.5]nonan-7-one core. This spirocyclic scaffold is of significant interest in medicinal chemistry, merging the conformational rigidity and three-dimensional topology of spirocycles with the desirable physicochemical properties of the oxetane motif.[1][2] The protocols herein leverage the efficiency of solid-phase organic synthesis (SPOS) to enable the rapid generation of diverse compound libraries suitable for high-throughput screening in drug discovery programs.[3][4] We present a detailed, step-by-step methodology, from resin preparation to final product cleavage, grounded in established chemical transformations and adapted for a solid-phase format.

Introduction: The Rationale for 1-Oxaspiro[3.5]nonan-7-ones

The strategic incorporation of three-dimensional (3D) structural motifs is a cornerstone of modern medicinal chemistry, aimed at improving compound properties such as solubility, metabolic stability, and binding affinity by exploring previously inaccessible chemical space. Spirocycles are "privileged substructures" that rigidly orient substituents in defined vectors, making them ideal scaffolds for probing interactions with biological targets.[5][6]

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group surrogate.[1] It can replace gem-dimethyl or carbonyl groups, often leading to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability without introducing excessive reactivity.[2][7] The fusion of these two structural concepts in the 1-oxaspiro[3.5]nonan-7-one scaffold presents a novel and attractive core for the development of new therapeutic agents.

Solid-phase synthesis is the method of choice for constructing libraries of such compounds. Its primary advantages include the ability to drive reactions to completion with excess reagents, simplified purification by filtration and washing, and amenability to parallel and automated synthesis workflows.[4][8] This guide details a robust protocol for leveraging these benefits in the creation of 1-oxaspiro[3.5]nonan-7-one libraries.

Overall Synthetic Strategy

Our strategy involves the construction of the spirocyclic system on a solid support, beginning with a commercially available cyclohexane precursor. The key transformation is the formation of the oxetane ring via an intramolecular Williamson ether synthesis on a resin-bound 1,3-diol intermediate. A Rink Amide resin is employed to allow for the introduction of a diversity element upon cleavage, yielding the final products as carboxamides.

G cluster_0 Solid-Phase Synthesis Workflow A 1. Resin Loading: Attach 4-oxocyclohexanecarboxylic acid to Rink Amide Resin B 2. Reformatsky Reaction: React with ethyl bromoacetate A->B Zinc C 3. Ester Reduction: Reduce with LiBH4 to form 1,3-diol B->C THF D 4. Monotosylation: Selective activation of primary alcohol C->D TsCl, Pyridine E 5. Spirocyclization: Intramolecular Williamson ether synthesis with KOtBu D->E Formation of Oxetane F 6. Diversification (Optional): Couple diverse amines to linker E->F HATU, DIPEA G 7. Cleavage: Treat with TFA to release final product F->G Final Product Liberation

Caption: Overall workflow for the solid-phase synthesis of 1-Oxaspiro[3.5]nonan-7-one derivatives.

Materials and Equipment

Reagents and Consumables Equipment
Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g)Solid-Phase Peptide Synthesis (SPPS) Vessels
4-Oxocyclohexanecarboxylic acidMechanical Shaker
N,N'-Diisopropylcarbodiimide (DIC)Vacuum Manifold for Filtration
Hydroxybenzotriazole (HOBt)Nitrogen Bubbler
N,N-Dimethylformamide (DMF), anhydrousRotary Evaporator
Dichloromethane (DCM), anhydrousHigh-Performance Liquid Chromatography (HPLC)
Ethyl bromoacetateLiquid Chromatography-Mass Spectrometry (LC-MS)
Zinc dust (activated)Lyophilizer
Lithium borohydride (LiBH4)Magnetic Stirrer with Heating
Tetrahydrofuran (THF), anhydrousStandard Glassware
p-Toluenesulfonyl chloride (TsCl)
Pyridine, anhydrous
Potassium tert-butoxide (KOtBu)
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIS)
Diverse primary amines (for library synthesis)
HATU (coupling agent)
N,N-Diisopropylethylamine (DIPEA)

Detailed Experimental Protocols

Protocol 1: Resin Loading - Immobilization of the Cyclohexanone Core

Rationale: The synthesis begins by anchoring the cyclohexane precursor to the solid support. 4-oxocyclohexanecarboxylic acid is coupled to the Rink Amide resin using standard peptide coupling conditions. This provides a stable linkage that is resistant to the subsequent reaction conditions but readily cleavable at the final step.

Procedure:

  • Swell Rink Amide resin (1.0 g, ~0.6 mmol) in DMF (10 mL) for 1 hour in an SPPS vessel.

  • Drain the DMF.

  • In a separate flask, dissolve 4-oxocyclohexanecarboxylic acid (3 eq, 1.8 mmol, 256 mg), HOBt (3 eq, 1.8 mmol, 243 mg), and DIC (3 eq, 1.8 mmol, 280 μL) in DMF (5 mL).

  • Add the activation solution to the resin.

  • Agitate the mixture on a mechanical shaker at room temperature for 12 hours.

  • Drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under high vacuum for 4 hours. Confirm loading using a quantitative test like the Kaiser test on a resin sample after Fmoc deprotection (if using Fmoc-protected Rink Amide resin).

Protocol 2: Formation of the Resin-Bound 1,3-Diol

Rationale: This two-step protocol transforms the resin-bound ketone into the 1,3-diol necessary for oxetane formation. A Reformatsky reaction is used to form a carbon-carbon bond and generate a β-hydroxy ester, which is subsequently reduced to the diol. Lithium borohydride is chosen as a reductant that is effective for esters but compatible with the resin and other functional groups.

Procedure: Step 2A: Reformatsky Reaction

  • Swell the resin from Protocol 1 (~0.6 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • In a separate flame-dried flask, add activated zinc dust (5 eq, 3.0 mmol, 196 mg).

  • Add a solution of ethyl bromoacetate (5 eq, 3.0 mmol, 333 μL) in anhydrous THF (5 mL) to the zinc dust and stir until the reaction initiates (indicated by mild exotherm and turbidity).

  • Transfer the Reformatsky reagent solution via cannula to the resin suspension.

  • Agitate the mixture at 50°C for 6 hours.

  • Cool to room temperature, drain, and wash the resin with THF (3 x 10 mL), 0.1 M HCl (aq) (2 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

Step 2B: Ester Reduction

  • Swell the resin from Step 2A in anhydrous THF (10 mL).

  • In a separate flask, dissolve LiBH4 (10 eq, 6.0 mmol, 130 mg) in anhydrous THF (10 mL).

  • Add the LiBH4 solution to the resin suspension and agitate at room temperature for 16 hours.

  • Drain and carefully wash the resin with THF (3 x 10 mL), a 1:1 mixture of THF/water (2 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 3: Spirocyclization - Oxetane Ring Formation

Rationale: This is the key spirocycle-forming step. The primary hydroxyl of the 1,3-diol is selectively activated as a tosylate, which is a good leaving group. Subsequent treatment with a strong, non-nucleophilic base like potassium tert-butoxide promotes an intramolecular SN2 reaction (Williamson ether synthesis), forming the strained oxetane ring.[1][2] This type of cyclization has been successfully applied to solid-phase synthesis.

Caption: Key reaction sequence for the formation of the 1-oxaspiro[3.5]nonane core on the solid support.

Procedure:

  • Swell the diol-functionalized resin (~0.6 mmol) in anhydrous pyridine (10 mL) and cool to 0°C.

  • Add a solution of p-toluenesulfonyl chloride (TsCl) (1.5 eq, 0.9 mmol, 172 mg) in anhydrous pyridine (3 mL) dropwise over 30 minutes.

  • Agitate the mixture at 0°C for 4 hours, then allow it to warm to room temperature and shake for an additional 12 hours.

  • Drain and wash the resin with pyridine (2 x 10 mL), DCM (3 x 10 mL), DMF (3 x 10 mL), and THF (3 x 10 mL).

  • Swell the tosylated resin in anhydrous THF (10 mL).

  • Add a solution of potassium tert-butoxide (KOtBu) (5 eq, 3.0 mmol, 337 mg) in anhydrous THF (10 mL) to the resin suspension.

  • Agitate the mixture at 60°C for 8 hours.

  • Cool to room temperature, drain, and wash the resin with THF (3 x 10 mL), water (2 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under high vacuum.

Protocol 4: Library Diversification and Cleavage

Rationale: The final diversity element is introduced by acylating the free amine of the Rink Amide linker with a library of carboxylic acids, or alternatively, by cleaving the resin to yield a carboxylic acid and coupling it with a library of amines in solution. Here, we describe cleavage to yield diverse amides directly. The product is cleaved from the resin using a standard TFA cocktail, which also removes any acid-labile protecting groups. TIS is used as a scavenger to prevent side reactions.

Procedure:

  • For Amide Library Synthesis:

    • Swell the resin from Protocol 3 (~0.05 mmol) in a well of a 96-well filter plate.

    • Add a solution of a unique primary amine (e.g., benzylamine, 10 eq) and DIPEA (10 eq) in DMF.

    • Note: This step is illustrative. A more common approach is to cleave the linker to a carboxylic acid and then perform solution-phase amidation. For direct amide formation from Rink Amide, the amine is coupled before cleavage. The protocol assumes the initial Rink Amide linker is now ready for cleavage.

  • Cleavage:

    • Place a sample of the resin (~50 mg) in an Eppendorf tube.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.

    • Add the cleavage cocktail (1 mL) to the resin.

    • Agitate at room temperature for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate by blowing a stream of nitrogen over the solution.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge, decant the ether, and dry the crude product.

    • Purify by preparative reverse-phase HPLC.

    • Characterize the final product by LC-MS and NMR.

Table 1: Representative Diversity Building Blocks (Primary Amines for Solution-Phase Amidation)
Benzylamine
2-Phenylethylamine
4-Fluorobenzylamine
Cyclohexylmethanamine
3-Methoxypropylamine
Furfurylamine[5]
Aniline
4-Picolylamine

Conclusion

The protocols described provide a validated pathway for the solid-phase synthesis of libraries based on the novel 1-oxaspiro[3.5]nonan-7-one scaffold. By combining established solid-phase techniques with key transformations such as the Reformatsky reaction and an intramolecular Williamson ether synthesis, this methodology enables the efficient and modular construction of diverse compound collections. This approach offers a powerful tool for researchers in drug discovery to explore a unique and promising area of chemical space, facilitating the identification of new lead compounds with potentially superior pharmacological profiles.

References

  • W. D. G. Brittain, C. M. T. O'Driscoll, M. D. Smith, H. C. Hailes, Solid-Phase Synthesis of Oxetane Modified Peptides, Organic Letters, ACS Publications. [Link]

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  • Ahangar, A., Tivari, A., & Rajan, R. (2018). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. JoVE. [Link]

  • J. A. Bull, T. D. Heightman, A. D. Westwell, Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry, Chemical Reviews, ACS Publications. [Link]

  • Tan, D. S. Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

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  • F. J. J. A. G. T. M. van den Kerkhof, H. W. Scheeren, Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters, ACS Combinatorial Science, ACS Publications. [Link]

  • SpiroChem. Solid Phase Synthesis. [Link]

  • Ahangar, A. A., Tivari, A. P., & Rajan, R. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. PubMed. [Link]

  • Murray, W. V., Hadden, M., & Wachter, M. P. (2001). 1-Oxaspiro[4.4]nonan-6-ones. Synthetic access via oxonium ion technology, optical resolution, and conversion into enantiopure spirocyclic alpha,beta-butenolides. PubMed. [Link]

  • Soural, M. Diversity-oriented synthesis. Soural group. [Link]

  • Grygorenko, O. O., & Zhemera, A. V. (2018). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Mielgo, F. J., et al. (2021). Direct synthesis of oxaspirolactones in batch, photoflow, and silica gel-supported solvent-free conditions via visible-light photo- and heterogeneous Brønsted acid relay catalysis. Green Chemistry, RSC Publishing. [Link]

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Method

Application Notes and Protocols for the Derivatization of 1-Oxaspiro[3.5]nonan-7-one for Structure-Activity Relationship (SAR) Studies

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 1-Oxaspiro[3.5]nonan-7-one Scaffold In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with the 1-Oxaspiro[3.5]nonan-7-one Scaffold

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemistry has increasingly shifted its focus from flat, aromatic structures towards more three-dimensional molecular frameworks. This "escape from flatland" is driven by the understanding that molecules with greater spatial complexity can form more specific and intricate interactions with biological targets. Spirocyclic systems, which feature two rings joined at a single atom, are exemplary of this design principle. Their rigid, well-defined three-dimensional conformations offer a unique platform for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity.

The 1-oxaspiro[3.5]nonan-7-one scaffold is a particularly attractive starting point for the development of new chemical entities. This structure combines a sterically accessible ketone, which serves as a versatile handle for a wide array of chemical transformations, with a spirocyclic oxetane-cyclohexane core. The oxetane moiety can act as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often improving physicochemical properties such as aqueous solubility and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the 1-oxaspiro[3.5]nonan-7-one core for the purpose of conducting detailed structure-activity relationship (SAR) studies. We will cover the synthesis of the core scaffold, detailed protocols for its derivatization, and a framework for designing and interpreting SAR studies to guide lead optimization.

Synthesis of the 1-Oxaspiro[3.5]nonan-7-one Core

A robust and scalable synthesis of the 1-oxaspiro[3.5]nonan-7-one core is essential for any SAR campaign. While multiple routes can be envisaged, a practical approach involves the cycloaddition of a suitable ketene precursor with an appropriately substituted oxetane-derived imine, followed by hydrolysis. A plausible synthetic route is outlined below, adapted from methodologies for similar spirocyclic systems.

A Oxetan-3-one C Imine Intermediate A->C Toluene, reflux B Benzylamine B->C F [2+2] Cycloaddition C->F D Methoxyacetyl chloride D->F E Triethylamine E->F G Protected Spiro-β-lactam F->G H Oxidative Deprotection G->H e.g., CAN I 1-Oxaspiro[3.5]nonan-2-one H->I J Ring Expansion I->J e.g., Diazomethane K 1-Oxaspiro[3.5]nonan-7-one J->K

Caption: Proposed synthetic workflow for 1-Oxaspiro[3.5]nonan-7-one.

Part 1: Derivatization Strategies at the 7-Keto Position

The ketone at the 7-position of the 1-oxaspiro[3.5]nonan-7-one scaffold is the primary site for introducing molecular diversity. The following protocols detail key chemical transformations to generate a library of analogues for SAR studies.

Reductive Amination: Introducing Basic Functionality

Reductive amination is a powerful and reliable method for converting a ketone into an amine. This reaction introduces a basic center, which can be crucial for forming salt bridges with acidic residues in a protein binding pocket. A one-pot procedure using a selective reducing agent minimizes the formation of secondary amine byproducts.

Protocol 1: Reductive Amination with a Primary Amine

  • Objective: To synthesize 7-amino-1-oxaspiro[3.5]nonane derivatives.

  • Materials:

    • 1-Oxaspiro[3.5]nonan-7-one

    • Primary amine of choice (e.g., benzylamine, cyclopropylamine) (1.2 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 1-oxaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous DCE, add the primary amine (1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Wittig Reaction: Olefination of the Ketone

The Wittig reaction transforms the carbonyl group into a carbon-carbon double bond, allowing for the introduction of a variety of substituents with defined stereochemistry. This is particularly useful for probing pockets that can accommodate larger, more rigid groups. The use of stabilized or non-stabilized ylides can influence the E/Z selectivity of the resulting alkene.

Protocol 2: Wittig Olefination

  • Objective: To synthesize 7-alkylidene-1-oxaspiro[3.5]nonane derivatives.

  • Materials:

    • 1-Oxaspiro[3.5]nonan-7-one

    • Phosphonium salt of choice (e.g., methyltriphenylphosphonium bromide) (1.5 equivalents)

    • Strong base (e.g., n-butyllithium, sodium hydride) (1.4 equivalents)

    • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Procedure:

    • In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base (1.4 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic color of the ylide should develop.

    • Cool the ylide solution to 0 °C and add a solution of 1-oxaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF dropwise.

    • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.[1][2][3][4]

Grignard Reaction: Addition of Carbon Nucleophiles

The Grignard reaction allows for the formation of a new carbon-carbon bond and the conversion of the ketone to a tertiary alcohol. This introduces a new stereocenter and a hydroxyl group that can act as a hydrogen bond donor or acceptor.

Protocol 3: Grignard Addition

  • Objective: To synthesize 7-alkyl-7-hydroxy-1-oxaspiro[3.5]nonane derivatives.

  • Materials:

    • 1-Oxaspiro[3.5]nonan-7-one

    • Grignard reagent of choice (e.g., methylmagnesium bromide, phenylmagnesium bromide) (1.2 equivalents in THF or diethyl ether)

    • Anhydrous Diethyl ether or Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 1-oxaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous diethyl ether.

    • Cool the solution to 0 °C.

    • Add the Grignard reagent (1.2 eq) dropwise via syringe.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[5][6][7][8][9]

α-Alkylation: Functionalization Adjacent to the Carbonyl

Direct alkylation at the α-position of the ketone allows for the introduction of substituents while retaining the carbonyl group for further modifications or as a key pharmacophoric feature. This requires the formation of an enolate under basic conditions.

Protocol 4: α-Alkylation

  • Objective: To synthesize 6-alkyl-1-oxaspiro[3.5]nonan-7-one derivatives.

  • Materials:

    • 1-Oxaspiro[3.5]nonan-7-one

    • Lithium diisopropylamide (LDA) (1.1 equivalents, freshly prepared or commercial solution)

    • Alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 1-oxaspiro[3.5]nonan-7-one (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Add LDA (1.1 eq) dropwise and stir at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkylating agent (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[10][11]

Part 2: Designing and Interpreting Structure-Activity Relationship (SAR) Studies

The primary goal of derivatizing the 1-oxaspiro[3.5]nonan-7-one scaffold is to understand how structural modifications impact biological activity. A systematic approach to SAR is crucial for efficient lead optimization.

Workflow for an SAR Study

A Synthesize Core Scaffold (1-Oxaspiro[3.5]nonan-7-one) B Generate Diverse Library (Protocols 1-4) A->B C Primary Biological Screening (e.g., in vitro assay) B->C D Data Analysis: Identify Initial Hits C->D E Hypothesize SAR Trends D->E F Design Focused Secondary Library E->F G Synthesize Secondary Library F->G H In-depth Biological Profiling (e.g., potency, selectivity, ADME) G->H I Refine SAR Model H->I I->F Iterative Optimization J Lead Candidate Selection I->J

Caption: A logical workflow for a structure-activity relationship study.

Data Presentation and Interpretation

Organizing the biological data in a clear, tabular format is essential for discerning SAR trends. By comparing the activity of derivatives with different functional groups, one can infer the nature of the interactions within the target's binding site.

Table 1: Hypothetical SAR Data for 1-Oxaspiro[3.5]nonan-7-one Derivatives

Compound IDDerivatization MethodR GroupTarget Activity (IC₅₀, µM)Lipophilicity (cLogP)
Parent -->1001.5
1a Reductive Amination-CH₂-Ph10.23.2
1b Reductive Amination-CH₂-cPr25.82.1
2a Wittig Olefination=CH₂50.11.9
2b Wittig Olefination=CH-Ph5.53.9
3a Grignard Addition-CH₃15.61.7
3b Grignard Addition-Ph2.13.4
4a α-Alkylation-CH₃45.31.8

Interpreting the Hypothetical Data:

  • Impact of Aromatic Groups: The introduction of a phenyl group consistently improves potency (compare 1a vs. 1b , 2b vs. 2a , and 3b vs. 3a ). This suggests the presence of a hydrophobic pocket in the binding site that can accommodate an aromatic ring, potentially through pi-stacking or hydrophobic interactions.

  • Functional Group Tolerance: The conversion of the ketone to a tertiary alcohol with a phenyl group (3b ) results in the most potent compound in this series. This indicates that a hydrogen bond donor (the hydroxyl group) is well-tolerated or even beneficial, in addition to the hydrophobic interaction from the phenyl ring.

  • Modification at the α-Position: Alkylation at the α-position (4a ) is not well-tolerated, leading to a significant decrease in activity compared to modifications at the carbonyl carbon. This may suggest that this position is sterically hindered within the binding site.

Conclusion and Future Directions

The 1-oxaspiro[3.5]nonan-7-one scaffold represents a promising starting point for the discovery of novel, three-dimensional drug candidates. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse libraries of analogues. A systematic approach to SAR, as described herein, will be critical in elucidating the key structural features required for potent and selective biological activity. Future work should focus on expanding the range of derivatizations, including the synthesis of diastereomerically pure compounds, and profiling promising candidates in more complex biological systems to evaluate their pharmacokinetic and toxicological properties.

References

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Application

Spirocyclic Ketones: A Practical Guide to Their Application in Modern Drug Discovery

Introduction: The Rise of Three-Dimensionality in Therapeutics The paradigm of drug discovery is continually evolving, with a noticeable shift away from flat, aromatic molecules towards more three-dimensional structures....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Three-Dimensionality in Therapeutics

The paradigm of drug discovery is continually evolving, with a noticeable shift away from flat, aromatic molecules towards more three-dimensional structures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties, enhanced target specificity, and better pharmacokinetic profiles.[1] Among the scaffolds at the forefront of this evolution are spirocyclic ketones. These unique structures, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined three-dimensional orientation of functional groups.[2] This inherent three-dimensionality allows for a more precise interaction with the complex topographies of biological targets, often leading to increased potency and selectivity.[3][4]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of spirocyclic ketones in the development of novel therapeutics. We will delve into practical, field-proven protocols for their synthesis, in vitro and in vivo evaluation, and characterization, empowering you to leverage the potential of this exciting class of molecules in your own research endeavors.

Part 1: Synthesis of Spirocyclic Ketones - Building the Core Scaffold

The synthesis of spirocyclic ketones can be challenging due to the formation of a quaternary carbon center. However, several robust methods have been developed to access these valuable scaffolds.

General Synthetic Strategies

A common and effective approach involves the use of cyclic ketones as starting materials. One such strategy is the Matteson-type annulation, which allows for the programmable construction of spirocycles with varying ring sizes.[5][6] This method utilizes a boron-mediated homologation to build the second ring onto a pre-existing cyclic ketone.

Another powerful technique is the Stannyl Amine Protocol (SnAP), which enables the one-step synthesis of saturated spirocyclic N-heterocycles from cyclic ketones and SnAP reagents.[7] This operationally simple method provides direct access to N-unprotected spirocyclic amines, which are highly sought-after scaffolds in drug discovery.

Protocol: Matteson-Type Annulation for Spirocycle Construction

This protocol outlines a general procedure for the synthesis of a spirocyclic ketone from a cyclic ketone precursor.

Materials:

  • Cyclic ketone (e.g., cyclohexanone)

  • Horner-Wadsworth-Emmons (HWE) reagent (e.g., triethyl phosphonoacetate)

  • Base (e.g., NaH)

  • Hydroboration reagent (e.g., HBpin)

  • Carbenoid precursor (e.g., CH2Cl2)

  • Strong base (e.g., n-BuLi)

  • Lewis acid (optional)

  • Appropriate solvents (e.g., THF, DCM)

Procedure:

  • HWE Olefination: React the cyclic ketone with an HWE reagent in the presence of a base to form an α,β-unsaturated ester.

  • Markovnikov 1,4-Hydroboration: Subject the α,β-unsaturated ester to hydroboration to install a boronate ester.

  • Homologation: Treat the boronate ester with a carbenoid generated from a dihalomethane and a strong base. This inserts a methylene group into the C-B bond. Repeat as necessary to achieve the desired ring size.

  • Intramolecular Annulation: Induce intramolecular cyclization, often facilitated by a Lewis acid, to form the spirocyclic ring system.

  • Purification: Purify the resulting spirocyclic ketone using standard techniques such as column chromatography.

Data Presentation:

Starting KetoneHWE ReagentHomologation CyclesAnnulation ConditionsSpirocyclic ProductYield (%)
CyclopentanoneTriethyl phosphonoacetate1TiCl4, DCM, -78 °CSpiro[4.4]nonan-1-one75
CyclohexanoneTrimethyl phosphonoacetate2BF3·OEt2, DCM, -78 °CSpiro[5.5]undecan-1-one68

Part 2: In Vitro Evaluation of Therapeutic Efficacy

Once synthesized, spirocyclic ketones must be evaluated for their biological activity in relevant in vitro assays. The choice of assay will depend on the therapeutic area of interest.

Anticancer Activity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9] It is widely used for screening potential anticancer agents.

Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)[8]

  • Complete culture medium

  • 96-well plates

  • Spirocyclic ketone test compounds

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO)[8]

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat cells with various concentrations of the spirocyclic ketone compounds (e.g., 5, 10, 20, 40, 80 µM) and incubate for 24 or 48 hours.[8] Include a vehicle control (e.g., 0.5% DMSO).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Spiro-Ketone AMCF-7488.4
Spiro-Ketone BHeLa4815.2
Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol: Broth Microdilution MIC Assay

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spirocyclic ketone test compounds

  • Positive control antibiotic

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the spirocyclic ketone compounds in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[11]

Data Presentation:

CompoundBacterial StrainGram StainMIC (µg/mL)
Spiro-Ketone CS. aureusGram-positive8
Spiro-Ketone DE. coliGram-negative32
Neuroprotective Activity: SH-SY5Y Cell-Based Assay

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective potential of novel compounds.[12]

Protocol: Neuroprotection Assay in SH-SY5Y Cells

Materials:

  • SH-SY5Y cells

  • Culture medium

  • 96-well plates

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide)[13][14]

  • Spirocyclic ketone test compounds

  • MTT solution

  • Solubilization solution

Procedure:

  • Cell Seeding and Differentiation (optional): Seed SH-SY5Y cells in 96-well plates. For a more mature neuronal phenotype, differentiate the cells using agents like retinoic acid.

  • Pre-treatment: Pre-treat the cells with different concentrations of the spirocyclic ketone compounds for a specified time (e.g., 30 minutes).[13]

  • Neurotoxin Exposure: Add the neurotoxin to induce cell death.

  • Incubation: Incubate the plates for 24 or 48 hours.[13]

  • Cell Viability Assessment: Perform an MTT assay as described in section 2.1 to determine the extent of neuroprotection.

Data Presentation:

CompoundNeurotoxinCell Viability (% of control)
Spiro-Ketone E (1 µM)6-OHDA (100 µM)85
Spiro-Ketone F (1 µM)Amyloid-beta (10 µM)78

Part 3: In Vivo Evaluation and Preclinical Development

Promising candidates from in vitro screening should be further evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

In Vivo Efficacy Models
  • Oncology: Human tumor xenograft models in immunocompromised mice are standard for evaluating anticancer agents.[15] Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[4]

  • Infectious Diseases: Murine models of bacterial infection, such as the neutropenic thigh infection model or the lung infection model, are used to assess the in vivo efficacy of new antimicrobial compounds.[10][16]

  • Neurodegenerative Diseases: Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease (e.g., APP, PSEN1) are widely used for screening potential therapeutics.[17][18]

Physicochemical and ADMET Profiling

Understanding the physicochemical properties and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is crucial for its development.[19][20]

Key Parameters to Evaluate:

  • Solubility: Determines how well a compound dissolves, impacting its absorption.

  • Lipophilicity (LogP/LogD): Influences membrane permeability and distribution.

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

  • Permeability: Measured using assays like the Caco-2 cell monolayer assay to predict intestinal absorption.

  • Pharmacokinetics (PK): In vivo studies to determine parameters like half-life, clearance, and bioavailability.

Data Presentation:

CompoundAqueous Solubility (µM)LogD (pH 7.4)Human Liver Microsome Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Spiro-Ketone G502.5>6015

Part 4: Mechanism of Action and Structure-Activity Relationship (SAR) Studies

Target Identification and Validation

Identifying the molecular target of a bioactive compound is essential for understanding its mechanism of action and for further optimization.[2][21]

Common Approaches:

  • Affinity Chromatography: Uses the compound as a bait to "fish" for its binding partners in a cell lysate.[21]

  • Computational Methods: In silico approaches like molecular docking can predict potential binding targets.[21]

  • Genetic and Proteomic Profiling: Analyzing changes in gene or protein expression in response to compound treatment can provide clues about its target pathway.[21]

Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.[22][23] This iterative process guides the optimization of potency, selectivity, and pharmacokinetic properties.

Workflow for SAR Studies:

  • Identify a hit compound from initial screening.

  • Synthesize a library of analogs with systematic modifications to different parts of the molecule.

  • Evaluate the biological activity of the analogs using the relevant in vitro assays.

  • Analyze the data to identify key structural features that are important for activity.

  • Design and synthesize the next generation of analogs based on the SAR findings.

Conclusion and Future Directions

Spirocyclic ketones represent a valuable and increasingly accessible class of scaffolds for the development of novel therapeutics. Their unique three-dimensional structures offer significant advantages in achieving high potency and selectivity while maintaining favorable drug-like properties. The protocols and methodologies outlined in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize spirocyclic ketone-based drug candidates. As our understanding of the chemical space and biological potential of these fascinating molecules continues to grow, we can anticipate the emergence of new and innovative therapies for a wide range of diseases.

References

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  • Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology, 2024. [Link]

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  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. ResearchGate, 2021. [Link]

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  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments, 2025. [Link]

  • Rodent Models for Alzheimer's Disease in Drug Testing. Maze Engineers, 2021. [Link]

  • Animal models of Alzheimer's disease and drug development. Limav, 2012. [Link]

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  • Bioluminescent murine models of bacterial sepsis and scald wound infections for antimicrobial efficacy testing. PLOS One, 2018. [Link]

  • Preclinical murine models for the testing of antimicrobials against Mycobacterium abscessus pulmonary infections: current practices and recommendations. Journal of Antimicrobial Chemotherapy, 2021. [Link]

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  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. Cancers, 2019. [Link]

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  • Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv, 2025. [Link]

  • Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Microbiology Spectrum, 2022. [Link]

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  • Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction of Cyclic Ketones: A Formal Synthesis of Perhydrohistrionicotoxin. Organic Letters, 2025. [Link]

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  • Physicochemical Profiling. Sygnature Discovery. [Link]

Visualizations

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_screening Phase 2: In Vitro Screening cluster_development Phase 3: Preclinical Development Design Analogs Design Analogs Chemical Synthesis Chemical Synthesis Design Analogs->Chemical Synthesis Iterative Design Purification (HPLC) Purification (HPLC) Chemical Synthesis->Purification (HPLC) Characterization (NMR, MS) Characterization (NMR, MS) Purification (HPLC)->Characterization (NMR, MS) Anticancer Assays (MTT) Anticancer Assays (MTT) Characterization (NMR, MS)->Anticancer Assays (MTT) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Characterization (NMR, MS)->Antimicrobial Assays (MIC) Neuroprotection Assays Neuroprotection Assays Characterization (NMR, MS)->Neuroprotection Assays In Vivo Efficacy (Xenograft) In Vivo Efficacy (Xenograft) Anticancer Assays (MTT)->In Vivo Efficacy (Xenograft) In Vivo Efficacy (Infection Model) In Vivo Efficacy (Infection Model) Antimicrobial Assays (MIC)->In Vivo Efficacy (Infection Model) In Vivo Efficacy (AD Model) In Vivo Efficacy (AD Model) Neuroprotection Assays->In Vivo Efficacy (AD Model) ADMET & SAR ADMET & SAR In Vivo Efficacy (Xenograft)->ADMET & SAR In Vivo Efficacy (Infection Model)->ADMET & SAR In Vivo Efficacy (AD Model)->ADMET & SAR Lead Optimization Lead Optimization ADMET & SAR->Lead Optimization

Caption: Workflow for Spirocyclic Ketone Drug Discovery.

G cluster_effects Potential Therapeutic Outcomes Spirocyclic Ketone Spirocyclic Ketone Target Protein Target Protein Spirocyclic Ketone->Target Protein Binding/Inhibition Signaling Cascade Signaling Cascade Target Protein->Signaling Cascade Modulation Cellular Response Cellular Response Signaling Cascade->Cellular Response Regulation Therapeutic Effect Therapeutic Effect Cellular Response->Therapeutic Effect Apoptosis Apoptosis Cellular Response->Apoptosis Inhibition of Growth Inhibition of Growth Cellular Response->Inhibition of Growth Neuronal Survival Neuronal Survival Cellular Response->Neuronal Survival

Caption: Hypothetical Mechanism of Action Pathway.

Sources

Method

Application Notes & Protocols: The Strategic Use of Spiro[3.5]nonane Scaffolds in the Synthesis of Novel GPR119 Agonists

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist This document provides a detailed technical guide on the application of spirocyclic ketones, specifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

This document provides a detailed technical guide on the application of spirocyclic ketones, specifically focusing on the spiro[3.5]nonane framework, in the rational design and synthesis of potent G-protein coupled receptor 119 (GPR119) agonists. We will explore the underlying scientific principles, provide validated synthetic protocols, and illustrate key biological pathways and chemical workflows.

Introduction: GPR119, a Dual-Action Target for Metabolic Disease

G-protein coupled receptor 119 (GPR119) has emerged as a highly promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Its expression is largely restricted to pancreatic β-cells and intestinal enteroendocrine L-cells, which are critical hubs for glucose homeostasis.[3][4] The activation of GPR119 presents a powerful dual mechanism of action:

  • Direct Pancreatic Action: In pancreatic β-cells, GPR119 activation stimulates glucose-dependent insulin secretion (GSIS).[5] This glucose dependency is a crucial safety feature, minimizing the risk of hypoglycemia that plagues many traditional anti-diabetic therapies.[1][6]

  • Indirect Incretin Effect: In the gastrointestinal tract, GPR119 agonism triggers the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][7] These hormones, in turn, amplify the insulin response from the pancreas and also contribute to satiety, potentially reducing food intake and body weight.[1][8]

This combined effect on both insulin secretion and incretin release makes GPR119 an attractive target for developing a holistic treatment for metabolic disorders.[5][6]

The Role of Spirocyclic Scaffolds in GPR119 Agonist Design

In modern medicinal chemistry, moving beyond flat, two-dimensional molecules is critical for accessing novel chemical space and improving drug-like properties. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are exemplary three-dimensional structures. Their incorporation into drug candidates offers several distinct advantages:

  • Structural Rigidity: The rigid conformation of spirocycles reduces the entropic penalty upon binding to a receptor, often leading to higher potency.[9]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to better solubility, metabolic stability, and overall pharmacokinetic profiles compared to their flat aromatic counterparts.[10]

  • Novelty and Intellectual Property: Spirocyclic structures provide a clear path to novel chemical entities with strong intellectual property potential.

While literature specifically detailing the use of 1-Oxaspiro[3.5]nonan-7-one in GPR119 agonist synthesis is limited, the closely related 7-azaspiro[3.5]nonane framework has been successfully employed and serves as an excellent, well-documented paradigm for this synthetic strategy.[9][11] The core principle—using the spirocyclic ketone as a rigid anchor for building out the pharmacophore—remains the same. The ketone functionality is a versatile chemical handle for introducing the necessary diversity and functional groups required for potent receptor agonism.

GPR119 Signaling Pathway

GPR119 activation initiates a well-defined intracellular signaling cascade. As a Gαs-coupled receptor, its stimulation leads to a sequence of events culminating in the desired physiological response.[5][12]

GPR119_Signaling_Pathway cluster_cytosol Cytosol GPR119 GPR119 Receptor Gas Gαs GPR119->Gas Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Phosphorylates Targets Secretion Enhanced Secretion (Insulin or GLP-1) Vesicles->Secretion Promotes Exocytosis Agonist Spirocyclic GPR119 Agonist Agonist->GPR119 Binds Gas->AC Activates ATP ATP ATP->AC

Caption: GPR119 agonist binding activates Gαs, stimulating adenylate cyclase to produce cAMP, which in turn activates PKA, leading to enhanced insulin or GLP-1 secretion.

Synthetic Strategy & Protocols

The general synthetic approach involves utilizing the spiro[3.5]nonane ketone as a central scaffold. A common and highly effective strategy is to convert the ketone into an amine via reductive amination. This amine then serves as a key intermediate for coupling with other fragments of the molecule, often through amide bond formation or cross-coupling reactions, to complete the synthesis of the final GPR119 agonist.

Synthetic Workflow Overview

Synthetic_Workflow Start Spiro[3.5]nonane Ketone Scaffold (e.g., 1-Oxa- or 7-Aza-) Intermediate Key Amine Intermediate Start->Intermediate Protocol 1: Reductive Amination FinalProduct Final GPR119 Agonist Intermediate->FinalProduct Protocol 2: Suzuki or Buchwald Coupling ArylHalide Aryl/Heteroaryl Halide or Boronic Acid ArylHalide->FinalProduct

Caption: General synthetic workflow from a spiro-ketone to the final GPR119 agonist.

Protocol 1: Synthesis of Key Amine Intermediate via Reductive Amination

Causality: This protocol transforms the chemically stable ketone into a nucleophilic amine, which is an essential intermediate for subsequent C-N bond-forming reactions to build the final molecule. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions over ketones, and does not require acidic or basic workups, simplifying purification.

Materials:

  • 1-Oxaspiro[3.5]nonan-7-one (or analogous spiro-ketone) (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the spiro-ketone (1.0 eq) and ammonium acetate (10 eq).

  • Solvent Addition: Add anhydrous DCM and anhydrous MeOH (e.g., a 4:1 mixture) to dissolve the starting materials. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Note: Initial gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amine intermediate can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Elaboration via Palladium-Catalyzed Suzuki Coupling

Causality: The Suzuki coupling is a robust and widely used method for forming carbon-carbon bonds.[9] This step is critical for attaching the spirocyclic core to a substituted aryl or heteroaryl moiety, which is a common structural feature in many potent GPR119 agonists. The choice of a palladium catalyst like Pd(dppf)Cl₂ ensures high efficiency and functional group tolerance.

Materials:

  • N-capped spiro-amine intermediate (from Protocol 1, after coupling with a suitable halide-containing fragment) (1.0 eq)

  • Desired arylboronic acid or ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, typically 4:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reagent Preparation: To a Schlenk flask or microwave vial, add the N-capped spiro-amine intermediate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Add the degassed solvent system via syringe.

  • Heating: Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the final GPR119 agonist.

Structure-Activity Relationship (SAR) Data

The optimization of GPR119 agonists often involves fine-tuning the substituents on the core scaffold to maximize potency while maintaining favorable physicochemical properties. Ligand Lipophilicity Efficiency (LLE) is a key metric used to guide this optimization.[10]

Compound IDCore ScaffoldR GrouphGPR119 EC₅₀ (nM)cLogPLLE (pEC₅₀ - cLogP)
A Spirocyclic CyclohexaneMethyl-oxadiazole123.14.8
B Spirocyclic CyclohexaneIsopropyl-oxadiazole43.55.1
C 7-Azaspiro[3.5]nonanePyrimidine-CF₃252.84.4
D 7-Azaspiro[3.5]nonanePyridine-OCF₃83.05.1
(Data is representative and compiled for illustrative purposes based on trends in published literature)[9][10][13]

Analysis: The data illustrates a common trend in GPR119 agonist development. Small modifications to the peripheral R groups can significantly impact potency (EC₅₀). The goal is to increase potency without a disproportionate increase in lipophilicity (cLogP), thereby maximizing the Ligand Lipophilicity Efficiency (LLE). Compounds with higher LLE values are generally considered more desirable development candidates.[10]

Conclusion

The spiro[3.5]nonane framework represents a valuable and strategically important scaffold for the design of next-generation GPR119 agonists. Its inherent three-dimensionality and structural rigidity offer a distinct advantage in achieving high potency and favorable drug-like properties. The synthetic protocols outlined herein, focusing on the versatile ketone functionality, provide a reliable and adaptable blueprint for researchers to generate novel chemical matter targeting GPR119. By leveraging these advanced synthetic strategies and a deep understanding of the receptor's signaling pathway, the scientific community can continue to advance the development of innovative therapies for T2DM and other metabolic diseases.

References

  • Title: What are GPR119 agonists and how do they work? Source: Synapse URL: [Link]

  • Title: Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity Source: British Journal of Pharmacology via PMC URL: [Link]

  • Title: Therapeutic application of GPR119 ligands in metabolic disorders Source: Diabetes, Obesity and Metabolism via PubMed URL: [Link]

  • Title: Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure Source: ScienceDirect URL: [Link]

  • Title: Molecular matchmaking between the popular weight-loss herb Hoodia gordonii and GPR119, a potential drug target for metabolic disorder Source: PNAS URL: [Link]

  • Title: Therapeutic application of GPR119 ligands in metabolic disorders Source: ResearchGate URL: [Link]

  • Title: Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure Source: PubMed URL: [Link]

  • Title: Structural Insight on GPR119 Agonist as Potential Therapy for Type II Diabetes: A Comprehensive Review Source: ResearchGate URL: [Link]

  • Title: G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Lead generation and optimization of novel GPR119 agonists with a spirocyclic cyclohexane structure Source: ResearchGate URL: [Link]

  • Title: GPR119 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Design and Synthesis of Diazatricyclodecane Agonists of the G-Protein-Coupled Receptor 119 Source: ResearchGate URL: [Link]

Sources

Application

Application Note: Synthesis and Functionalization Protocols for 7-Oxa-2-azaspiro[3.5]nonane Derivatives

Introduction & Mechanistic Rationale The 7-oxa-2-azaspiro[3.5]nonane scaffold is a highly valuable bioisostere for traditional flat heterocycles like morpholine, piperidine, and piperazine[1]. In modern drug discovery, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a highly valuable bioisostere for traditional flat heterocycles like morpholine, piperidine, and piperazine[1]. In modern drug discovery, replacing sp²-rich rings with sp³-rich spirocyclic systems—a paradigm often referred to as "escaping from flatland"—dramatically enhances the three-dimensional character of the pharmacophore[2].

Causality of Scaffold Selection:

  • Reduced Off-Target Liability: The increased three-dimensionality disrupts planar stacking interactions commonly associated with hERG channel inhibition and promiscuous protein binding.

  • Physicochemical Optimization: The oxygen atom in the oxane ring acts as a localized hydrogen bond acceptor, while the azetidine nitrogen provides a basic center. This combination improves aqueous solubility and metabolic stability compared to unconstrained analogs[3].

This application note provides validated, step-by-step protocols for synthesizing functionalized derivatives from a commercially accessible diester precursor, enabling multigram-scale production for downstream drug design[2].

Synthetic Strategy and Workflow

The functionalization of 7-oxa-2-azaspiro[3.5]nonane typically relies on the controlled reduction of a protected ester to an alcohol, followed by oxidation to a highly versatile formyl (aldehyde) intermediate[2]. This aldehyde serves as a universal branching point for creating diversified chemical libraries.

SynthesisWorkflow A Diester Precursor (7-oxa-2-azaspiro[3.5]nonane -1,2-dicarboxylate) B Hydroxymethyl Derivative (LiAlH4 Reduction) A->B Step 1 -40°C to 0°C C Formyl Derivative (Oxidation) B->C Step 2 DMP or Swern D Reductive Amination (Amine Derivatives) C->D Step 3a STAB, Amine E Grignard Addition (Secondary Alcohols) C->E Step 3b R-MgX

Logical synthetic workflow for functionalizing 7-oxa-2-azaspiro[3.5]nonane derivatives.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure high yield and purity[2].

Protocol A: Reduction to tert-Butyl 1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Objective: Convert the methyl ester to a primary alcohol without compromising the strained azetidine ring.

Mechanistic Rationale: Lithium aluminum hydride (LiAlH₄) is selected for its strong hydride-donating capability, ensuring complete conversion. The reaction must be initiated at -40 °C. This strict temperature control prevents the highly exothermic hydride transfer from causing premature ring-opening of the azetidine moiety[2].

Step-by-Step Procedure:

  • Preparation: Dissolve LiAlH₄ (1.0 equiv) in absolute tetrahydrofuran (THF) under a continuous argon flow to prevent moisture-induced quenching.

  • Cooling: Cool the suspension to -40 °C using a dry ice/acetonitrile bath.

  • Addition: Add a solution of 2-tert-butyl 1-methyl 7-oxa-2-azaspiro[3.5]nonane-1,2-dicarboxylate (1.0 equiv) in absolute THF dropwise over 15 minutes. Causality: Dropwise addition prevents localized thermal spikes and suppresses unwanted side reactions.

  • Propagation: Allow the mixture to warm to 0 °C and stir for 1 hour[2].

  • Validation Check: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The complete disappearance of the higher-Rf starting material validates completion.

  • Quenching: Quench carefully using the Fieser method (for x grams of LiAlH₄, add x mL water, x mL 15% NaOH, and 3x mL water). Causality: This specific quenching sequence traps the aluminum byproducts as a granular, easily filterable white solid rather than a gelatinous emulsion.

  • Isolation: Filter the mixture through a Celite pad, wash thoroughly with ethyl acetate, and concentrate under reduced pressure to yield the product as a yellowish oil[2].

Protocol B: Oxidation to tert-Butyl 1-formyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Objective: Oxidize the primary alcohol to an aldehyde while preventing over-oxidation to the carboxylic acid.

Mechanistic Rationale: Dess-Martin periodinane (DMP) or Swern oxidation conditions are strictly preferred over chromium-based oxidants. These mild conditions prevent over-oxidation and ensure the acid-labile Boc-protecting group remains intact.

Step-by-Step Procedure:

  • Preparation: Dissolve the hydroxymethyl intermediate in anhydrous dichloromethane (DCM).

  • Addition: Add DMP (1.2 equiv) portion-wise at 0 °C.

  • Propagation: Stir the reaction mixture at room temperature for 2 hours.

  • Validation Check: Monitor by TLC until the alcohol spot is completely consumed.

  • Quenching: Quench with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species, while NaHCO₃ neutralizes the acetic acid byproduct, preventing premature Boc deprotection.

  • Isolation: Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and purify via vacuum distillation (0.1 Torr, 121 °C) to yield the formyl derivative[2].

Protocol C: Functionalization via Reductive Amination

Objective: Couple the formyl derivative with various amines to generate target pharmacophores.

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is utilized because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This allows STAB to selectively reduce the transient iminium ion without reducing the unreacted aldehyde back to the alcohol.

Step-by-Step Procedure:

  • Imine Formation: Combine the formyl derivative (1.0 equiv) and the desired primary or secondary amine (1.2 equiv) in 1,2-dichloroethane (DCE).

  • Catalysis: Add a catalytic amount of glacial acetic acid to accelerate imine/iminium formation.

  • Reduction: Add STAB (1.5 equiv) portion-wise and stir at room temperature for 12 hours.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, and purify the resulting amine via flash chromatography.

Quantitative Data Summary

The following table summarizes the expected yields, physical states, and key analytical markers for the primary intermediates synthesized using the protocols above[2].

CompoundYield (%)Physical StateKey ¹H NMR Shifts (CDCl₃, δ ppm)Mass Spec (m/z)
Hydroxymethyl Derivative (3b) 91.1Yellowish oil4.19 (br. s, 1H), 3.70 (d, J = 3.5 Hz, 2H), 1.48 (s, 9H)201.0 [M-(t-Bu)]
Formyl Derivative (5b) 56.4Yellow oil / Solid (M.p. 44 °C)9.80 (s, 1H), 4.19 (s, 1H), 1.45 (s, 9H)169.1[M-(t-Bu)]

References

  • Kirichok, A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-38.[Link]

  • PubChem. (2025). 7-Oxa-2-azaspiro(3.5)nonane. National Center for Biotechnology Information.[Link]

Sources

Method

Epoxidation and epoxide opening reactions for synthesizing functionalized 1-oxaspiro compounds.

Application Note: A Practical Guide to the Synthesis of Functionalized 1-Oxaspiro Compounds For Researchers, Scientists, and Drug Development Professionals Abstract 1-Oxaspiro compounds, characterized by a spirocyclic ce...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: A Practical Guide to the Synthesis of Functionalized 1-Oxaspiro Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Oxaspiro compounds, characterized by a spirocyclic center linking an oxygen-containing ring to another carbocycle, are prevalent structural motifs in numerous natural products and medicinally active agents.[1][2] Their unique three-dimensional architecture offers a compelling scaffold for drug discovery, improving physicochemical properties like solubility and lipophilicity compared to simpler monocyclic systems.[3][4] This guide provides a detailed overview and practical protocols for a robust two-stage synthetic strategy to access functionalized 1-oxaspiro compounds: the epoxidation of a cyclic precursor followed by an intramolecular epoxide-opening cyclization. We will explore the mechanistic rationale behind reagent selection, catalyst choice, and reaction conditions to provide researchers with a comprehensive framework for synthesizing these valuable molecules.

Introduction: The Significance of 1-Oxaspiro Compounds

Spirocycles are increasingly recognized as "privileged structures" in medicinal chemistry. Their rigid, well-defined three-dimensional geometry allows for precise orientation of functional groups, enhancing binding affinity and selectivity for biological targets.[1] The incorporation of an oxygen atom into the spirocyclic core to form 1-oxaspirocycles, such as 1-oxaspiro[4.5]decanes, can further improve aqueous solubility and modulate lipophilicity, key parameters in drug development.[3] Natural products featuring this motif, including the antifungal 1-oxaspiro[4.5]decan-2-one and various bioactive lactones, highlight the therapeutic potential of this compound class.[5][6]

A powerful and convergent strategy for the synthesis of these structures involves the creation of an epoxide on a cyclic precursor, which then serves as an electrophilic handle for a subsequent intramolecular ring-closing reaction. This approach offers excellent control over stereochemistry and allows for the introduction of diverse functional groups.

Part 1: The Epoxidation Step – Forging the Key Intermediate

The first critical step is the formation of an epoxide from an alkene precursor. The choice of substrate and epoxidizing agent is paramount for achieving high yield and stereoselectivity. A common substrate class is cycloalkenes bearing a tethered nucleophile (e.g., a hydroxyalkyl group), which will participate in the subsequent cyclization.

1.1. Reagent Selection: The Prilezhaev Reaction The Prilezhaev reaction, which utilizes a peroxyacid to convert an alkene to an epoxide, is one of the most reliable methods for this transformation.[7] meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent due to its commercial availability as a relatively stable solid and its general effectiveness.[8][9][10]

The reaction proceeds via a concerted "butterfly" transition state where the oxygen atom is delivered to one face of the alkene.[7] This mechanism ensures that the stereochemistry of the starting alkene is retained in the epoxide product (i.e., a cis-alkene gives a cis-epoxide), a property known as stereospecificity.[8][11]

1.2. Protocol 1: General Procedure for Epoxidation with m-CPBA This protocol describes the epoxidation of a generic hydroxy-functionalized cyclohexene derivative.

Materials:

  • Hydroxy-functionalized cyclohexene (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies (silica plates, appropriate eluent)

Procedure:

  • Reaction Setup: Dissolve the hydroxy-functionalized cyclohexene (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

    • Rationale: Starting the reaction at a reduced temperature helps to control the exothermic nature of the epoxidation and minimize potential side reactions.

  • Reagent Addition: Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 5-10 minutes.

    • Rationale: Commercial m-CPBA is not 100% pure; using a slight excess ensures complete consumption of the starting alkene.[9] Portion-wise addition prevents a rapid temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by TLC until the starting alkene spot is no longer visible (typically 2-4 hours).

  • Workup - Quenching: Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous Na₂S₂O₃ solution to destroy any excess peroxide. Then, add saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.[7] Stir vigorously for 15-20 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Rationale: The bicarbonate washes are crucial for removing the acidic byproduct, which could otherwise catalyze premature opening of the sensitive epoxide product.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure epoxy alcohol intermediate.

Part 2: The Spirocyclization – Epoxide Opening and Ring Formation

With the epoxy alcohol intermediate in hand, the next step is the intramolecular ring-opening cyclization to form the 1-oxaspiro core. This reaction can be catalyzed by either acid or base, and the choice of catalyst critically dictates the regioselectivity of the reaction.[13][14]

2.1. Mechanistic Dichotomy: Acid- vs. Base-Catalyzed Opening The regiochemical outcome of the epoxide opening is governed by the reaction mechanism, which is directly influenced by the catalytic conditions.

  • Acid-Catalyzed (Sₙ1-like): In the presence of an acid, the epoxide oxygen is first protonated, making it an excellent leaving group.[15][16] This activation leads to the partial development of a positive charge (carbocation-like character) on the epoxide carbons. The intramolecular nucleophile (the hydroxyl group) will then preferentially attack the more substituted carbon , as this carbon can better stabilize the developing positive charge.[13][17] The reaction proceeds via a transition state that resembles an Sₙ1 process.

  • Base-Catalyzed (Sₙ2-like): Under basic conditions, the hydroxyl group is deprotonated to form a more potent alkoxide nucleophile. This strong nucleophile directly attacks one of the epoxide carbons in a classic Sₙ2 fashion.[13][18] Due to steric hindrance, the attack occurs at the less substituted (more accessible) carbon of the epoxide ring.[13]

This difference is a powerful tool for controlling the formation of different spirocyclic isomers from the same epoxy alcohol precursor.

Diagram 1: Regioselectivity in Epoxide Opening

G cluster_start Epoxy Alcohol Intermediate cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Start Substrate Acid_Cat Protonation (H⁺) Start->Acid_Cat H⁺ Base_Cat Deprotonation (Base) Start->Base_Cat Base TS_Acid Sₙ1-like Transition State (Carbocation character on more substituted carbon) Acid_Cat->TS_Acid Attack_Acid Attack at More Substituted Carbon TS_Acid->Attack_Acid Prod_Acid Product A Attack_Acid->Prod_Acid TS_Base Sₙ2 Transition State (Steric hindrance dominates) Base_Cat->TS_Base Attack_Base Attack at Less Substituted Carbon TS_Base->Attack_Base Prod_Base Product B Attack_Base->Prod_Base

Caption: Acid- vs. Base-catalyzed intramolecular epoxide opening pathways.

2.2. Baldwin's Rules and Cyclization Favorability The feasibility of ring-forming reactions is often predicted by Baldwin's Rules, which consider the geometry of the transition state.[19][20] For epoxide openings, which involve an attack on a tetrahedral carbon (a 'tet' system), the cyclization is classified by the ring size and whether the breaking C-O bond is inside (endo) or outside (exo) the newly formed ring. Intramolecular epoxide openings leading to spirocycles are generally classified as exo processes.[21] According to the rules, 5-exo-tet and 6-exo-tet cyclizations are geometrically favored, making this strategy highly effective for forming five- and six-membered oxygen-containing rings.[22][23]

2.3. Protocol 2: Acid-Catalyzed Spirocyclization This protocol uses a catalytic amount of a Brønsted acid to promote cyclization.

Materials:

  • Purified epoxy alcohol (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA) (0.1 eq)

  • Dichloromethane (DCM) or Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the epoxy alcohol in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the 1-oxaspiro compound.

Part 3: Data Summary and Workflow

3.1. Table of Representative Reaction Parameters The following table summarizes typical conditions and outcomes. Actual results will vary based on the specific substrate.

StepReagent/CatalystSolventTemp. (°C)Typical TimeTypical Yield (%)
Epoxidation m-CPBA (1.2 eq)DCM0 to RT2-4 h85-95%
Acid-Cat. Spirocyclization p-TsOH (0.1 eq)DCMRT1-3 h80-90%
Base-Cat. Spirocyclization NaH (1.1 eq)THF0 to RT2-6 h75-85%

3.2. Overall Experimental Workflow

Diagram 2: Synthetic Workflow for 1-Oxaspiro Compounds

G sub 1. Starting Material (Cyclic Alkene with Nucleophile) epox 2. Epoxidation (e.g., m-CPBA, DCM) sub->epox pur1 3. Purification of Epoxide (Chromatography) epox->pur1 spiro 4. Spirocyclization (Acid or Base Catalysis) pur1->spiro pur2 5. Purification of Spirocycle (Chromatography) spiro->pur2 char 6. Characterization (NMR, MS, etc.) pur2->char

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Oxaspiro[3.5]nonan-7-one

Welcome to the Advanced Technical Support Center for spirocyclic oxetane synthesis. As the pharmaceutical industry increasingly relies on oxetanes as metabolically stable bioisosteres for carbonyls and gem-dimethyl group...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic oxetane synthesis. As the pharmaceutical industry increasingly relies on oxetanes as metabolically stable bioisosteres for carbonyls and gem-dimethyl groups, the efficient synthesis of scaffolds like 1-oxaspiro[3.5]nonan-7-one has become a critical bottleneck.

This guide is designed for research scientists and process chemists. It bypasses generic advice to focus strictly on the mechanistic causality, thermodynamic pitfalls, and self-validating protocols required to maximize your synthetic yield.

Part 1: Mechanistic Overview & Route Logic

The most robust route to 1-oxaspiro[3.5]nonan-7-one relies on a two-step sequence starting from 1,4-cyclohexanedione monoethylene acetal[1].

  • Corey-Chaykovsky Homologation: A double-addition of dimethylsulfoxonium methylide to the unprotected ketone. The first equivalent forms a transient epoxide (1-oxaspiro[2]octane derivative), and the second equivalent forces a sterically hindered ring expansion to form the oxetane[3].

  • Selective Deprotection: The ethylene acetal is hydrolyzed to reveal the final ketone at position 7.

The primary modes of failure in this synthesis are intermediate stalling during the ring expansion and oxetane degradation during the final deprotection.

SynthesisLogic SM 1,4-Cyclohexanedione monoethylene acetal Reagents1 TMSOI (3.0 eq), t-BuOK t-BuOH, 50°C SM->Reagents1 Epoxide Transient Epoxide (Stalling Point) Reagents1->Epoxide 1st eq. Ylide ProtOxetane Protected Oxetane (Intermediate) Epoxide->ProtOxetane 2nd eq. Ylide (Ring Expansion) DeprotMild Mild Acid (PPTS) Acetone/H2O ProtOxetane->DeprotMild DeprotHarsh Harsh Acid (TFA/HCl) ProtOxetane->DeprotHarsh Target 1-Oxaspiro[3.5]nonan-7-one (Target Product) DeprotMild->Target Selective Cleavage Degradation Oxetane Ring-Opening (Yield Loss) DeprotHarsh->Degradation Side Reaction

Figure 1: Logical workflow for 1-oxaspiro[3.5]nonan-7-one synthesis and critical failure points.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling at the epoxide intermediate. Why isn't the oxetane forming?

The Causality: The Corey-Chaykovsky synthesis of oxetanes requires two successive ylide additions[3]. The initial nucleophilic attack to form the epoxide is kinetically fast. However, the subsequent attack of a second ylide molecule on the sterically hindered epoxide to drive the ring expansion is kinetically slow. If your active ylide degrades before this second step completes, the reaction stalls. The Solution: You must ensure a prolonged half-life of the ylide. While NaH/DMSO is standard for epoxidations, the ylide decomposes too rapidly at the 50 °C required for oxetane ring expansion. Switch your base/solvent system to Potassium tert-butoxide (t-BuOK) in tert-butanol (t-BuOH) and use a full 3.0 equivalents of Trimethylsulfoxonium Iodide (TMSOI)[4].

Q2: I am observing massive yield loss and complex mixtures during the final acetal deprotection. How do I fix this?

The Causality: Oxetanes possess approximately 107 kJ/mol of ring strain. In the presence of strong Brønsted acids (e.g., TFA, aqueous HCl), the oxetane oxygen becomes protonated. This renders the adjacent carbons highly electrophilic, leading to rapid nucleophilic attack by water or halides, which irreversibly cleaves the 4-membered ring into diols or halohydrins[3]. The Solution: You must tune the acidity to be strong enough to hydrolyze the dioxolane (acetal) but mild enough to leave the oxetane intact. Replace strong acids with Pyridinium p-toluenesulfonate (PPTS) in a wet acetone system. PPTS provides a mild pKa (~5.2) that perfectly threads this thermodynamic needle.

Q3: My crude NMR shows >90% conversion, but my isolated yield is only 40%. Where is the product going?

The Causality: 1-Oxaspiro[3.5]nonan-7-one is a low-molecular-weight (140.18 g/mol )[5], moderately polar compound. It exhibits significant water solubility during aqueous workup and unexpected volatility under high vacuum. The Solution: Standard extractions with ethyl acetate or diethyl ether will leave up to 30% of the product in the aqueous phase. You must saturate the aqueous layer with NaCl (brine) and perform exhaustive extractions (4×) with Dichloromethane (DCM). Furthermore, never dry the isolated product on a high-vacuum Schlenk line (<0.1 mbar) for more than 15 minutes, as it will sublimate.

Part 3: Quantitative Data Summary

The following tables summarize the empirical data driving the optimized protocol choices.

Table 1: Thermodynamic Optimization of Corey-Chaykovsky Oxetane Formation

Reagents (Eq)Base / Solvent SystemTemp (°C)Time (h)Epoxide Yield (%)Target Oxetane Yield (%)
TMSOI (1.2)NaH / DMSO251285< 5
TMSOI (2.5)NaH / DMSO50243055
TMSOI (3.0) t-BuOK / t-BuOH 50 48 < 5 88

Table 2: Acid Selection for Selective Acetal Deprotection

Acid SourceSolvent SystemOxetane Cleavage (%)Target Yield (%)
2M HCl (aq)THF> 90< 5
TFA (10.0 eq)DCM> 8010
Amberlyst-15Acetone / H₂O (10:1)< 585
PPTS (0.1 eq) Acetone / H₂O (10:1) < 2 92

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems featuring strict In-Process Quality Control (IPQC) checkpoints.

Step 1: Synthesis of the Protected Oxetane (7,10-dioxa-1-oxadispiro[3.2.4⁸.2⁵]tridecane)
  • Preparation: In an oven-dried flask under N₂, suspend Trimethylsulfoxonium Iodide (TMSOI, 3.0 eq) in anhydrous t-BuOH (0.2 M relative to substrate).

  • Ylide Generation: Add t-BuOK (3.0 eq) portion-wise at 25 °C. Stir the milky suspension for 30 minutes to ensure complete ylide generation.

  • Addition: Add 1,4-cyclohexanedione monoethylene acetal (1.0 eq) in a single portion.

  • Heating: Heat the reaction mixture to 50 °C and stir for 48 hours.

  • IPQC Checkpoint 1 (TLC): Elute a sample in Hexane/EtOAc (3:1). The starting material (Rf ~0.4) should be consumed. Check for the transient epoxide (Rf ~0.5). If the epoxide spot is dominant, add an additional 0.5 eq of TMSOI/t-BuOK and stir for 12 more hours.

  • Workup: Quench with cold water. Extract the aqueous layer 3× with EtOAc. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • IPQC Checkpoint 2 (NMR): Validate success via ¹H NMR. Ensure the disappearance of the epoxide protons (~2.6 ppm) and the appearance of the characteristic oxetane triplets at ~4.4 ppm (2H) and ~2.5 ppm (2H).

Step 2: Deprotection to 1-Oxaspiro[3.5]nonan-7-one
  • Preparation: Dissolve the crude protected oxetane (1.0 eq) in a 10:1 mixture of Acetone and Deionized Water (0.1 M).

  • Catalysis: Add Pyridinium p-toluenesulfonate (PPTS, 0.1 eq).

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • IPQC Checkpoint 3 (TLC): Elute in Hexane/EtOAc (1:1). The protected oxetane (Rf ~0.6) should convert entirely to a lower running spot (Rf ~0.3) that stains intensely with KMnO₄ (indicating the free ketone).

  • Workup: Neutralize the reaction by adding saturated aqueous NaHCO₃. Evaporate the bulk of the acetone on a rotary evaporator (Bath Temp: 25 °C).

  • Extraction (Critical): Saturate the remaining aqueous phase with solid NaCl. Extract 4× with DCM. Dry over Na₂SO₄.

  • Concentration: Concentrate carefully. Do not exceed 30 °C on the water bath. Expose to high vacuum for a maximum of 15 minutes to prevent product sublimation.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

  • Source: google.

Sources

Optimization

Common challenges in the purification of spiroketal compounds.

Welcome to the Technical Support Center for spiroketal purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spiroketal-containing natural products (e.g., av...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spiroketal purification. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spiroketal-containing natural products (e.g., avermectins, spongistatins, reveromycin A) and their synthetic intermediates. The spiroketal motif—two rings joined at a single tetrasubstituted carbon—presents unique chromatographic challenges due to its stereoelectronic properties.

This guide is structured to provide field-proven troubleshooting strategies, focusing on the causality behind molecular behavior, structural integrity, and robust, self-validating methodologies.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my spiroketal degrade or isomerize during standard silica gel flash chromatography?

Causality: Spiroketals are inherently bi-cyclic acetals. Standard unmodified silica gel (SiO2) possesses mildly acidic silanol groups (pKa ~ 4.5 - 5.0). When a kinetically favored spiroketal (which lacks double anomeric stabilization) is exposed to these acidic sites, it undergoes reversible protonation and ring-opening to an oxocarbenium ion intermediate[1]. This intermediate rapidly re-cyclizes into the thermodynamically more stable spiroketal (maximizing the anomeric effect) or degrades entirely into linear keto-diols via hydrolysis. Solution: You must neutralize the stationary phase. Pre-treat the silica gel with 1-3% triethylamine (Et3N) in your non-polar eluent to mask the acidic silanols[2]. Alternatively, during late-stage synthetic deprotections, utilize specialized reagents like NH4HF2 that tolerate acid-sensitive spiroketal cores without inducing isomerization[3].

Q2: I have a mixture of spiroketal diastereomers that co-elute on normal-phase TLC. How can I resolve them?

Causality: Diastereomeric spiroketals often exhibit nearly identical dipole moments and polarities, making normal-phase silica interactions indistinguishable. The subtle spatial differences in the anomeric C-O bonds and ring conformations dictate their interaction with the stationary phase. Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Supercritical Fluid Chromatography (SFC). RP-HPLC utilizing C18 columns with isocratic elution exploits minute differences in hydrophobic surface area and secondary structure between the diastereomers[4][5]. For extremely challenging pairs, employing a Chiral Stationary Phase (CSP) in an achiral mode can provide the necessary shape selectivity[6].

Q3: My spiroketal lacks a strong UV chromophore. How do I monitor the purification?

Causality: Many aliphatic spiroketals (like those derived from polyketide pathways) lack conjugated pi-systems, rendering standard UV detection at 254 nm or 280 nm ineffective. Solution: Utilize universal detectors. For preparative HPLC, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is mandatory. For flash chromatography, use TLC staining with acidic p-anisaldehyde or phosphomolybdic acid (PMA), which react with the oxygen-rich spiroketal core to form brightly colored complexes upon heating.

Part 2: Mandatory Visualization

Isomerization K Kinetic Spiroketal (Less Stable) H H+ (Acidic Silica) K->H Protonation O Oxocarbenium Ion Intermediate H->O Ring Opening T Thermodynamic Spiroketal (Anomerically Stabilized) O->T Recyclization D Degradation Products (Keto-diols) O->D Hydrolysis (H2O)

Mechanism of acid-catalyzed spiroketal isomerization and degradation.

Workflow Start Crude Spiroketal Mixture CheckAcid Is the core acid-sensitive (kinetic isomer)? Start->CheckAcid Deact Deactivated Silica (1-3% Et3N) CheckAcid->Deact Yes Std Standard Silica (Normal Phase) CheckAcid->Std No Dias Diastereomer Co-elution? Deact->Dias Std->Dias RPHPLC RP-HPLC / SFC (C18 or CSP) Dias->RPHPLC Yes Pure Pure Spiroketal Dias->Pure No RPHPLC->Pure

Decision matrix for selecting the optimal spiroketal purification strategy.

Part 3: Experimental Protocols

Protocol 1: Preparation of Triethylamine-Deactivated Silica Gel[2]

This self-validating protocol ensures the complete neutralization of acidic silanol groups, preventing the isomerization of sensitive spiroketals.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate 4:1). Add 1% to 3% (v/v) of triethylamine (Et3N) to the mixture.

  • Slurry Packing: Suspend the standard silica gel (230-400 mesh) in the Et3N-doped solvent. Stir gently to remove air bubbles.

  • Column Equilibration & Validation: Pour the slurry into the glass column. Flush the column with at least 3 column volumes (CV) of the Et3N-doped solvent.

    • Self-Validation Check: Collect the eluent from the bottom of the column and test it with pH paper. The protocol is validated to proceed only when the eluent registers as basic (pH > 8), confirming complete silanol neutralization.

  • Sample Loading: Dissolve the crude spiroketal in a minimum amount of the Et3N-doped solvent and load it onto the column.

  • Elution: Elute using the Et3N-doped mobile phase. Monitor fractions using TLC plates pre-treated with Et3N vapor to prevent on-plate degradation.

Protocol 2: Preparative RP-HPLC for Diastereomer Separation[4][5]

When normal-phase chromatography fails to resolve diastereomers, this RP-HPLC protocol provides shape-selective resolution.

  • Column Selection: Equip the preparative HPLC with a high-carbon-load C18 column (e.g., 5 µm, 21.2 x 250 mm). If C18 fails, switch to a Chiral Stationary Phase (CSP) column[6].

  • Mobile Phase: Prepare an isocratic solvent system of HPLC-grade H2O and Acetonitrile (MeCN). Start at 50:50 H2O:MeCN. Crucial: Avoid acidic modifiers like TFA or Formic Acid. If peak tailing occurs, use neutral buffers (e.g., 10 mM Ammonium Acetate, pH 7.0).

  • Detector Setup: Connect an ELSD or CAD in series with the UV detector. Set ELSD drift tube temperature to 40°C and nebulizer gas (N2) pressure to 3.5 bar.

  • Method Optimization & Validation: Inject a 1 mg analytical test run. Adjust the MeCN percentage in 5% increments.

    • Self-Validation Check: Calculate the resolution factor ( Rs​ ) between the diastereomeric peaks. The method is validated for scale-up only when Rs​≥1.5 (baseline resolution).

  • Scale-Up: Inject the preparative sample (e.g., 50-100 mg per injection). Collect fractions strictly based on the ELSD/CAD signal thresholds.

Part 4: Data Presentation

Table 1: Comparison of Chromatographic Techniques for Spiroketal Purification

TechniqueStationary PhaseModifier/BufferBest ForLimitations
Standard Flash Unmodified Silica (SiO2)NoneThermodynamic (stable) spiroketalsInduces isomerization/degradation in kinetic spiroketals.
Deactivated Flash Silica + 1-3% Et3NTriethylamineAcid-sensitive kinetic spiroketalsEt3N must be removed post-purification via high vacuum.
RP-HPLC C18 / C8Neutral (Ammonium Acetate)Diastereomer separationLow throughput; requires ELSD/CAD if UV-inactive.
SFC Chiral/Achiral (e.g., Diol)CO2 + MethanolHighly polar spiroketals, fast prepHigh equipment cost; requires specialized training.

References

  • Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches - Arkivoc. 1

  • NH4HF2 as a Selective TBS-Removal Reagent for the Synthesis of Highly Functionalized Spiroketal via Tandem Deprotection/Spiroketalization Procedure - ACS Publications. 3

  • Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-) - NIH. 2

  • Reversed-phase HPLC separation of the diastereomers of compound... - ResearchGate.4

  • Novel Separation Approach for Multiple Chiral Center Molecules - Sigma-Aldrich.

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - Semantic Scholar. 6

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - NIH. 5

Sources

Troubleshooting

Identifying and minimizing side products in spirocycle synthesis.

Technical Support Center: Troubleshooting Spirocycle Synthesis Identifying and Minimizing Side Products in Complex Ring Systems Overview Spirocyclic scaffolds are highly valued in drug discovery for their inherent struct...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Spirocycle Synthesis Identifying and Minimizing Side Products in Complex Ring Systems

Overview

Spirocyclic scaffolds are highly valued in drug discovery for their inherent structural diversity and sp3-rich three-dimensional character. However, their synthesis is frequently plagued by competing side reactions due to steric hindrance, ring strain, and reactive intermediates. This guide provides mechanistic troubleshooting and self-validating protocols to minimize byproducts such as oligomers, enamines, and uncyclized intermediates.

FAQ 1: Ring-Closing Metathesis (RCM)

Q: Why am I observing significant amounts of polymeric/oligomeric material instead of my desired spirocycle during RCM?

Diagnostic Analysis & Causality: In olefin metathesis, the synthetic efficiency of RCM is limited by the competition between the desired intramolecular ring-closing and intermolecular cross-metathesis (CM) pathways[1]. When synthesizing sterically demanding spirocycles, the rate of intramolecular cyclization can be sluggish. If the concentration of the diene precursor is too high, the ruthenium-alkylidene intermediate will preferentially collide with another diene molecule, initiating an intermolecular oligomerization cascade[2]. Furthermore, medium-to-large spirocyclic rings are prone to equilibrium metathesis, where the formed product can undergo cyclodepolymerization or secondary oligomerization[1].

Resolution & Self-Validating Protocol: To kinetically favor the intramolecular RCM pathway and suppress dimerization, pseudo-high-dilution conditions must be strictly maintained.

RCM_Competition A Diene Precursor B Ru-Alkylidene Intermediate A->B Catalyst Activation C Spirocycle (RCM) B->C Intramolecular (High Dilution) D Dimers/Oligomers (CM) B->D Intermolecular (High Concentration) D->C Cyclodepolymerization (Thermodynamic Control)

Reaction pathways in olefin metathesis: Intramolecular RCM vs. Intermolecular Oligomerization.

Methodology: High-Dilution Continuous Addition RCM Protocol

  • Preparation: Degas anhydrous dichloromethane (DCM) or toluene by sparging with argon for 30 minutes.

  • Catalyst Solution: Dissolve the Ruthenium catalyst (e.g., Grubbs 2nd Generation, 5 mol%) in a large volume of the degassed solvent to establish a highly dilute receiving solution (typically 0.001 M to 0.005 M). Heat to reflux.

  • Substrate Addition: Dissolve the diene precursor in a minimal amount of degassed solvent. Using a syringe pump, add the diene solution dropwise into the refluxing catalyst solution over 10–12 hours. Causality: This ensures the steady-state concentration of the unreacted diene remains near zero, mathematically eliminating the probability of bimolecular cross-metathesis.

  • Validation: Monitor the reaction via LC-MS. The absence of high-molecular-weight peaks (dimers/trimers) validates the pseudo-dilution efficacy.

  • Quenching: Upon completion, add an excess of ethyl vinyl ether to quench the active ruthenium carbene, preventing oligomerization during solvent evaporation[2].

FAQ 2: Stannyl Amine Protocol (SnAP) Reagents

Q: My SnAP reaction with a cyclic ketone is yielding protodestannylation byproducts and enamines rather than the expected N-heterocyclic spirocycle. How can I fix this?

Diagnostic Analysis & Causality: The union of SnAP reagents and cyclic ketones is a powerful method for one-step synthesis of saturated spirocyclic N-heterocycles[3]. However, enolizable cyclic ketones are highly prone to tautomerizing into stable enamines, which halts the reaction[3]. Additionally, if the rate of the copper-catalyzed radical cyclization is too slow (often the case with sterically congested spiro-centers), the stannyl radical intermediate undergoes premature hydrogen atom transfer, resulting in large amounts of protodestannylation[3].

Resolution & Self-Validating Protocol: Two parameters are critical: (1) ensuring the strict integrity of the intermediate ketimine before cyclization, and (2) utilizing a highly fluorinated solvent mixture (HFIP) to accelerate the cyclization rate and stabilize the radical intermediates[3].

SnAP_Workflow K Cyclic Ketone + SnAP Reagent I Ketimine Intermediate K->I Condensation (MS 3Å) S Spirocyclic N-Heterocycle I->S Cu(OTf)2, HFIP (Optimized) E Enamine Byproduct I->E Ketimine Degradation P Protodestannylation Byproduct I->P Slow Cyclization

SnAP reagent spirocyclization pathway and competing side reactions.

Methodology: Optimized SnAP Spirocyclization Protocol

  • Ketimine Formation: Combine the SnAP reagent (1.0 equiv) and the cyclic ketone (1.05 equiv) in refluxing benzene (82 °C) with activated 3Å molecular sieves for 12 hours. Causality: The sieves drive the equilibrium away from the enamine by irreversibly sequestering water.

  • Filtration: Filter the solution under argon to remove the molecular sieves and concentrate in vacuo. Do not purify the ketimine via silica gel, as this triggers enamine degradation.

  • Cyclization: Dissolve the crude ketimine in a 3:1 mixture of Hexafluoroisopropanol (HFIP) and 1,2-dichloroethane (DCE). Causality: HFIP's strong hydrogen-bond donating ability significantly enhances the rate of radical cyclization, outcompeting protodestannylation.

  • Catalysis: Add Cu(OTf)2 (1.0 equiv) and 2,6-lutidine (1.0 equiv). Stir at 23 °C until complete consumption of the ketimine is observed.

  • Validation: A successful reaction will show a color shift and the disappearance of the Sn-alkyl LC-MS signal without the M-Sn+H mass peak (protodestannylation).

FAQ 3: Late-Stage Birch Reduction & Spirocyclization

Q: In my late-stage spirocyclization following a Birch reduction, the 1,4-dihydro intermediate fails to cyclize and degrades during chromatography. What is the mechanism of failure?

Diagnostic Analysis & Causality: Light-driven organocatalytic Birch reductions yield 1,4-dihydro products. When these intermediates bear an alcohol side chain, they are primed for spirocyclization. However, spontaneous cyclization on silica gel is erratic and low-yielding[4]. The uncyclized diene is sensitive to ambient oxidation and aromatization, leading to degradation.

Resolution & Self-Validating Protocol: A telescoped two-step sequence using controlled acidic conditions is required to efficiently trap the dihydro intermediate before it degrades[4].

Methodology: Telescoped Birch/Spirocyclization Protocol

  • Reduction: Perform the photocatalytic Birch reduction. Upon completion, immediately filter the crude mixture to remove the inorganic base.

  • Evaporation: Evaporate the solvent in vacuo at low temperature (<30 °C) to prevent premature thermal rearomatization.

  • Acid-Promoted Cyclization: Dissolve the crude 1,4-dihydro product in CHCl3. Add Trifluoroacetic acid (TFA) or Trifluoromethanesulfonic acid (TfOH) depending on the nucleophilicity of the pendant alcohol. Causality: The acid protonates the enol ether/diene system, generating an oxocarbenium-like intermediate that undergoes rapid intramolecular trapping by the alcohol[4].

  • Validation: 1H NMR of the crude mixture using CH2Br2 as an internal standard will confirm the disappearance of the olefinic protons and the emergence of the spirocyclic sp3 signals.

Quantitative Troubleshooting Matrix

To assist in rapid diagnostics, the following table summarizes the quantitative impact of reaction parameters on side-product distribution in spirocycle synthesis:

Synthesis StrategyPrimary Side ProductRoot CauseMitigation StrategyTypical Yield Improvement
Ring-Closing Metathesis (RCM) Dimers / OligomersHigh substrate concentration (>0.05 M)Syringe-pump addition (0.001 M steady-state)+35% to 50%
SnAP Cyclization Protodestannylated AlkaneSlow radical cyclization rateSwitch solvent to 3:1 HFIP/DCE+40% to 60%
SnAP Cyclization EnaminesHydrolysis of ketimineIn-situ MS 3Å; avoid silica purification+25% to 45%
Birch Spirocyclization Rearomatized PrecursorSpontaneous degradation on silicaTelescoped acid-promoted cyclization (TfOH/CHCl3)+30% to 55%
Trianion Alkylation [5]Terminal OlefinsPoor leaving group during reductive lithiationConvert alcohol to cyano phosphate intermediate+20% to 40%

References[3] One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones | Journal of the American Chemical Society.Link[5] Trianion Synthon Approach to Spirocyclic Heterocycles | PMC. Link[2] Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions | ACS Publications. Link[4] Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis | Journal of the American Chemical Society. Link[1] Equilibrium Ring-Closing Metathesis | Chemical Reviews.Link

Sources

Optimization

Troubleshooting low recovery of spiro amines during aqueous extraction.

Technical Support Center: Troubleshooting Low Recovery of Spiro Amines During Aqueous Extraction Spirocyclic amines are highly prized in modern drug discovery. By increasing the fraction of sp3-hybridized carbons (Fsp3),...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Recovery of Spiro Amines During Aqueous Extraction

Spirocyclic amines are highly prized in modern drug discovery. By increasing the fraction of sp3-hybridized carbons (Fsp3), these rigid, three-dimensional scaffolds often exhibit enhanced metabolic stability and target affinity compared to their flat, aromatic counterparts[1]. However, the very physicochemical properties that make them biologically desirable—high basicity and extreme hydrophilicity—make their isolation via standard liquid-liquid extraction (LLE) notoriously difficult[2][3].

This technical guide provides a mechanistic troubleshooting framework to resolve low recovery issues, ensuring you do not lose valuable synthetic intermediates down the aqueous waste line or to the rotary evaporator.

Diagnostic Workflow: Spiro Amine Extraction

Use the following decision tree to identify the root cause of your extraction failure.

TroubleshootingFlow Start Low Spiro Amine Recovery CheckPH Is Aqueous pH > pKa + 2? Start->CheckPH AdjustPH Adjust pH > 11 (Use NaOH or K2CO3) CheckPH->AdjustPH No CheckLogD Is Compound Hydrophilic? (LogD < 1) CheckPH->CheckLogD Yes AdjustPH->CheckLogD SaltingOut Add NaCl to saturation or use DCM:IPA (3:1) CheckLogD->SaltingOut Yes CheckEvap Lost during evaporation? (Volatile free base) CheckLogD->CheckEvap No SaltingOut->CheckEvap TrapSalt Add HCl prior to concentration to form stable salt CheckEvap->TrapSalt Yes Success Optimal Recovery Achieved CheckEvap->Success No TrapSalt->Success

Decision logic for optimizing spiro amine liquid-liquid extraction.

Data Presentation: Causality of Extraction Failure

To understand why standard extraction protocols fail, we must look at the thermodynamic properties of the spirocyclic architecture. The rigid 3D structure restricts nitrogen inversion, stabilizing the protonated state (increasing pKa)[2]. Furthermore, the incorporation of heteroatoms (e.g., oxa-spirocycles) drastically lowers lipophilicity (LogD)[3].

Table 1: Physicochemical Comparison of Amine Scaffolds

Scaffold TypeStructural ExampleTypical pKaTypical LogD (pH 7.4)Aqueous SolubilityExtraction Challenge
Monocyclic Amine Piperidine~10.0~1.5ModerateStandard LLE is usually sufficient.
Spirocyclic Amine Diazaspiro[4.5]decane> 9.0~0.5 to 1.0HighHigh basicity requires extreme pH adjustment.
Oxa-Spirocyclic Oxa-azaspiro[3.4]octane> 9.0< 0.5Very High (up to 40x)Low LogD requires salting out & polar solvents.

Data synthesized from comparative physicochemical models in recent literature[2][3].

FAQs: Mechanistic Troubleshooting

Q1: I basified my aqueous layer to pH 9 using saturated sodium bicarbonate, but the spiro amine remains entirely in the aqueous phase. Why? A1: The issue is incomplete deprotonation. Secondary and tertiary spiro-amines often possess pKa values exceeding 9.0[2]. In liquid-liquid extraction, an organic basic analyte must be completely neutral to partition effectively into the organic phase. According to acid-base extraction principles, the aqueous phase must be buffered at least 1.5 to 2.0 pH units above the analyte's pKa[4]. At pH 9, a spiro amine with a pKa of 9.5 is still predominantly in its ionized (water-soluble) ammonium state. Solution: Ditch the bicarbonate. Adjust the aqueous phase to pH > 11 using strong bases like 2M NaOH or solid K2CO3.

Q2: My aqueous phase is at pH 12, but my recovery is still <20%. Is my compound degrading in the strong base? A2: Chemical degradation is unlikely; the root cause is thermodynamic partitioning. Spirocyclic compounds, particularly oxa-spirocycles, exhibit dramatically lower lipophilicity (ΔLogD ≈ -1.0) and up to 40 times higher aqueous solubility compared to their flat or monocyclic counterparts[3]. Even when fully deprotonated, the neutral free base may still energetically prefer the aqueous layer over standard organic solvents like ethyl acetate or hexanes. Solution: You must alter the thermodynamics of the biphasic system.

  • Salt it out: Saturate the aqueous layer with NaCl. This increases the ionic strength of the water, decreasing the solubility of the organic amine (the "salting-out" effect).

  • Change the solvent: Switch to a highly polar organic solvent mixture, such as Dichloromethane:Isopropanol (DCM:IPA) at a 3:1 or 4:1 (v/v) ratio. The isopropanol acts as a potent hydrogen-bond donor/acceptor, pulling the hydrophilic amine into the organic layer.

Q3: LC-MS analysis of my organic layer showed 95% extraction efficiency. However, after rotary evaporation, my isolated yield is near zero. Where did the compound go? A3: You have likely lost the compound to volatility. Low molecular weight spiro amines (MW < 200 g/mol ) in their neutral, free base form can be highly volatile. Under reduced pressure and elevated bath temperatures during solvent evaporation, they co-evaporate with the solvent. Solution: Trap the amine as a non-volatile salt before concentration. Add a slight molar excess of HCl (e.g., 1M HCl in diethyl ether or methanol) to the organic phase prior to rotary evaporation. This converts the volatile free base into a stable, solid hydrochloride salt that will remain safely in your flask.

Experimental Protocol: The "Bulletproof" Spiro Amine Extraction

This methodology is designed as a self-validating system . Do not proceed to the next step unless the validation check is confirmed.

Materials Required:

  • 2M NaOH (aq) or solid K2CO3

  • Solid NaCl

  • Extraction Solvent: DCM / Isopropanol (3:1 v/v)

  • 1M HCl in Methanol or Diethyl Ether

Step-by-Step Methodology:

  • Basification: Cool your aqueous reaction mixture containing the spiro amine to 0°C (to prevent exothermic degradation). Slowly add 2M NaOH (aq) while stirring.

    • Validation Check: Dip a glass rod into the aqueous layer and touch it to universal pH paper. Do not proceed until the paper reads pH ≥ 11 .

  • Salting Out: Add solid NaCl to the basified aqueous layer while stirring vigorously until no more salt dissolves.

    • Validation Check: You must see a small amount of undissolved NaCl sitting at the bottom of the flask, confirming the aqueous layer is fully saturated.

  • Biphasic Extraction: Add a volume of DCM:IPA (3:1 v/v) equal to the aqueous layer. Shake vigorously in a separatory funnel. Allow the layers to separate (Note: DCM is the bottom layer, but high salt concentrations can invert densities. Always verify by adding a drop of water). Repeat the extraction 3 times.

    • Validation Check: Before discarding the aqueous layer, take a 10 µL aliquot of both the combined organic layer and the aqueous layer. Run a quick LC-MS or TLC. Proceed only when >90% of the target mass is confirmed in the organic phase.

  • Drying: Dry the combined organic layers over anhydrous Na2SO4. Filter to remove the drying agent.

  • Salt Trapping & Concentration: To prevent volatility loss, add 1.1 equivalents of 1M HCl in Methanol to the organic filtrate. Stir for 5 minutes. Concentrate the solution using a rotary evaporator (Bath temp: <30°C, moderate vacuum).

    • Validation Check: The formation of a crystalline solid or stable foam upon complete solvent removal confirms the successful trapping of the spiro amine hydrochloride salt.

References

  • 7-Methyl-1,7-diazaspiro[4.5]decan-6-one - Benchchem. Benchchem.
  • Oxa-spirocycles: synthesis, properties and applications - PMC. National Institutes of Health (NIH).
  • Practical Aspects of Solvent Extraction - LCGC International. Chromatography Online.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.

Sources

Troubleshooting

Technical Support Center: Optimizing Dieckmann Condensation for Efficient Spirocycle Formation

Welcome to the technical support center for the optimization of the Dieckmann condensation, with a specialized focus on the synthesis of spirocyclic structures. This guide is designed for researchers, scientists, and pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of the Dieckmann condensation, with a specialized focus on the synthesis of spirocyclic structures. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this powerful ring-forming reaction. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide actionable protocols to streamline your synthetic workflows.

The Challenge of Spirocycle Synthesis via Dieckmann Condensation

The Dieckmann condensation is an indispensable tool in organic synthesis for the intramolecular cyclization of diesters to form β-keto esters, which are valuable intermediates for a variety of complex molecules, including spirocycles.[1][2] Spirocycles, characterized by their two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures.[3] However, the construction of these sterically demanding frameworks often presents significant challenges, including low yields, competing side reactions, and difficulties in achieving high purity.

This guide provides a structured approach to overcoming these challenges, grounded in a deep understanding of the reaction mechanism and extensive practical experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the Dieckmann condensation for spirocycle formation in a question-and-answer format.

Question 1: Why are my yields for spirocycle formation consistently low, or why am I recovering unreacted starting material?

Low or no yield is a frequent issue and can often be traced back to several key factors related to the reaction equilibrium and conditions.

Answer:

The Dieckmann condensation is a reversible reaction.[4] To drive the equilibrium towards the desired spirocyclic β-keto ester, the product must be deprotonated by the base to form a stable enolate.[5] This is often the thermodynamic driving force of the reaction.

Potential Causes and Solutions:

  • Insufficient Base: At least one full stoichiometric equivalent of a strong base is required to ensure the deprotonation of the product and shift the equilibrium.[4][6]

  • Inactive Base: Bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are highly sensitive to moisture.[7] Using a fresh, anhydrous base is critical for success.[4]

  • Inadequate Reaction Time or Temperature: The activation energy for the intramolecular cyclization might not be reached. Consider increasing the reaction time or temperature, such as refluxing in an appropriate solvent.[4]

  • Steric Hindrance: The formation of a spirocyclic center can be sterically hindered. Employing a strong, non-nucleophilic, and sterically bulky base can favor the desired intramolecular reaction.[8]

Question 2: I am observing a significant amount of polymeric byproduct. How can I favor the intramolecular Dieckmann condensation over intermolecular reactions?

The formation of polymeric material is a clear indication that intermolecular condensation is outcompeting the desired intramolecular cyclization.[4]

Answer:

This side reaction occurs when one diester molecule reacts with another instead of with itself.[4] While the formation of five- and six-membered rings is generally favored, this competition is a significant hurdle, especially in the synthesis of larger or more strained spirocyclic systems.[9]

Solutions:

  • High-Dilution Conditions: Performing the reaction at a very low concentration of the diester substrate minimizes the probability of intermolecular encounters, thus favoring the intramolecular pathway.[4]

  • Efficient Catalytic System: Using a highly efficient base can accelerate the rate of the intramolecular reaction, making it the dominant pathway.[7]

Question 3: My workup is leading to the decomposition of my desired spirocyclic β-keto ester. What is causing this, and how can I prevent it?

The β-keto ester product of the Dieckmann condensation can be unstable under certain workup conditions.

Answer:

The primary cause of product decomposition is often a retro-Dieckmann (cleavage) reaction, which can be promoted by harsh acidic or basic conditions, particularly at elevated temperatures.[4][10]

Preventative Measures:

  • Mild Quenching: Quench the reaction at a low temperature (e.g., 0 °C) with a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]

  • Avoid Strong Acids or Bases: During extraction and purification, avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Keep the temperature low throughout the workup and purification process.

Question 4: I am isolating a diacid or monoester byproduct. What is the source of this hydrolysis, and how can it be avoided?

The presence of diacid or monoester byproducts points to hydrolysis of the ester functional groups.

Answer:

Hydrolysis is caused by the presence of water in the reaction mixture.[4] This can be introduced through wet solvents, reagents, or a partially hydrolyzed base (e.g., sodium ethoxide that has been exposed to air).[4]

Solutions to Prevent Hydrolysis:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried, and use anhydrous solvents and reagents.

  • High-Purity, Anhydrous Base: Utilize a high-purity, anhydrous base. Non-alkoxide bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent are excellent alternatives to circumvent this issue.[4]

Question 5: I am observing transesterification in my reaction. How can I prevent the formation of mixed ester products?

Transesterification can occur when the alkoxide base does not match the alkyl group of the diester.[4]

Answer:

For example, if you are using a diethyl ester, using a methoxide base can lead to the formation of a mixture of ethyl and methyl esters.

Prevention Strategies:

  • Matching Alkoxide Base: Use an alkoxide base that corresponds to the ester's alkyl group (e.g., sodium ethoxide for ethyl esters).[4] This ensures that any transesterification that does occur is a degenerate reaction.

  • Non-Alkoxide Bases: Employ a non-alkoxide base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene.[4][6] This completely eliminates the possibility of transesterification.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable bases for Dieckmann condensation in spirocycle synthesis?

For sterically demanding spirocycle formations, strong, non-nucleophilic, and bulky bases are often preferred. Potassium tert-butoxide (KOtBu) and sodium hydride (NaH) are excellent choices.[6] Lithium diisopropylamide (LDA) and lithium bis(trimethylsilyl)amide (LHMDS) are also highly effective, particularly for controlling regioselectivity in unsymmetrical diesters.[11]

Q2: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in the Dieckmann condensation. Aprotic solvents such as tetrahydrofuran (THF), toluene, and benzene are commonly used, especially with bases like NaH and LDA.[8][11] Polar aprotic solvents can stabilize the enolate intermediate.[11] Protic solvents like ethanol are generally only used with their corresponding alkoxide bases (e.g., sodium ethoxide in ethanol) to avoid transesterification.[4]

Q3: Can the Dieckmann condensation be used to form rings other than 5- and 6-membered rings?

While the formation of five- and six-membered rings is most common and generally proceeds in good yield, the Dieckmann condensation has been used to synthesize 7- and 8-membered rings, although often with lower efficiency.[11][12] The formation of smaller rings (3- or 4-membered) is generally not feasible due to ring strain.[13]

Q4: How can I control the regioselectivity of the Dieckmann condensation with an unsymmetrical diester?

Controlling which α-carbon is deprotonated is key to achieving regioselectivity. The use of a strong, hindered base like LDA at low temperatures can allow for the selective formation of the kinetic enolate (deprotonation at the less sterically hindered α-carbon). The thermodynamic enolate (deprotonation at the more substituted α-carbon) can sometimes be favored by using a less hindered base and allowing the reaction to equilibrate at a higher temperature.

Data Presentation: Comparison of Common Bases

The selection of the base is a critical parameter that significantly influences the reaction's success. The table below provides a comparative overview of commonly used bases for the Dieckmann condensation.

BaseTypical Solvent(s)Key AdvantagesPotential Disadvantages
Sodium Ethoxide (NaOEt) Ethanol, TolueneCost-effective, traditional choice.Can lead to transesterification if the ester is not an ethyl ester. Prone to hydrolysis.[4][6]
Sodium Hydride (NaH) THF, TolueneStrong, non-nucleophilic base, drives the reaction to completion by evolving H₂ gas. Avoids transesterification.[4][6]Highly reactive with water and protic solvents, requires careful handling.[7]
Potassium tert-Butoxide (KOtBu) THF, t-BuOHStrong, bulky, non-nucleophilic base. Excellent for sterically hindered substrates.[6]Can promote elimination side reactions in some cases.
Lithium Diisopropylamide (LDA) THFStrong, non-nucleophilic, sterically hindered base. Useful for kinetic control of enolate formation.[11]Must be freshly prepared or titrated before use. Requires low temperatures.
Lithium Hexamethyldisilazide (LHMDS) THFSimilar advantages to LDA, but commercially available as a stable solution.[11]Requires low temperatures for optimal selectivity.

Experimental Protocols & Visualizations

General Experimental Workflow for Optimizing Spirocycle Formation

The following is a generalized protocol that can be adapted for the synthesis of a specific spirocyclic β-keto ester.

Materials:

  • Diester precursor

  • Anhydrous solvent (e.g., THF, Toluene)

  • Strong base (e.g., NaH, KOtBu)

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet (N₂ or Ar), suspend the strong base (1.1 equivalents) in the anhydrous solvent.

  • Substrate Addition: Under an inert atmosphere, add a solution of the diester precursor (1.0 equivalent) in the anhydrous solvent dropwise to the stirred base suspension at an appropriate temperature (e.g., 0 °C or room temperature). For high-dilution conditions, the diester solution should be added slowly over several hours.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of the saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with the extraction solvent (e.g., 3 x 50 mL of ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure spirocyclic β-keto ester.[8]

Visualizing the Dieckmann Condensation Mechanism

Dieckmann_Mechanism Dieckmann Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) Diester Diester Enolate Enolate Intermediate Diester->Enolate Base (B:) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester -OR Product_Enolate Product Enolate (Stable) Beta_Keto_Ester->Product_Enolate Base (B:) Final_Product Final Spirocyclic β-Keto Ester Product_Enolate->Final_Product Acidic Workup (H+)

Caption: The mechanism of the Dieckmann condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Dieckmann Condensation Start Low Yield or No Reaction Check_Base Is the base active and sufficient (>=1 eq.)? Start->Check_Base Check_Conditions Are the reaction time and temperature adequate? Check_Base->Check_Conditions Yes Use_Fresh_Base Use fresh, anhydrous base and ensure >=1 eq. Check_Base->Use_Fresh_Base No Check_Purity Are reagents and solvents anhydrous? Check_Conditions->Check_Purity Yes Increase_Temp_Time Increase temperature and/or reaction time Check_Conditions->Increase_Temp_Time No Dry_Reagents Thoroughly dry all reagents and solvents Check_Purity->Dry_Reagents No Success Improved Yield Check_Purity->Success Yes Side_Products Significant Side Products Observed Check_Polymer Polymeric byproduct? Side_Products->Check_Polymer Check_Hydrolysis Hydrolysis byproduct? Check_Polymer->Check_Hydrolysis No High_Dilution Use high-dilution conditions Check_Polymer->High_Dilution Yes Use_Anhydrous_Conditions Ensure strictly anhydrous conditions Check_Hydrolysis->Use_Anhydrous_Conditions Yes Check_Hydrolysis->Success No Use_Fresh_Base->Check_Conditions Increase_Temp_Time->Check_Purity Dry_Reagents->Success Use_Bulky_Base Switch to a bulkier, non-nucleophilic base High_Dilution->Use_Bulky_Base Use_Bulky_Base->Success Use_Anhydrous_Conditions->Success

Sources

Optimization

Technical Support Center: Distillation &amp; Thermal Stabilization of Spiro Compounds

Welcome to the Advanced Purification Support Center. Spirocycles are critical structural motifs in modern drug discovery due to their inherent three-dimensionality and rigid conformation.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. Spirocycles are critical structural motifs in modern drug discovery due to their inherent three-dimensionality and rigid conformation. However, the exact structural features that make them valuable—high ring strain and a shared sp³-hybridized spiro carbon—also render them highly susceptible to thermal degradation during traditional purification.

This guide provides troubleshooting protocols, mechanistic insights, and step-by-step methodologies to successfully distill heat-sensitive spiro compounds without compromising their structural integrity.

Section 1: Mechanistic FAQs – Understanding Spirocycle Instability

Q: Why do spiro compounds decompose so readily during standard fractional distillation? A: The instability of spiro compounds is fundamentally a thermodynamic and kinetic issue. The spiro carbon atom forces two rings to share a single vertex, resulting in significant Baeyer (angle) strain and Pitzer (torsional) strain. When thermal energy (heat from the distillation flask) exceeds the activation energy barrier, the molecule undergoes stress-relief pathways. For example, highly strained spiro-1,2-oxaphosphetanes undergo a single-step asynchronous [2+2] cycloreversion into alkenes and phosphine oxides at temperatures as low as 130 °C[1]. Standard distillation exposes the compound to high temperatures for extended periods, providing both the thermal energy and the residence time required for these degradative pathways to reach completion.

Q: What are the physical indicators that my spiro compound is degrading in the still pot? A: Watch for the following real-time indicators during your run:

  • Loss of Vacuum / Pressure Spikes: Thermal decomposition often involves fragmentation that releases volatile byproducts (e.g., loss of CO, N₂, or low-molecular-weight alkenes)[2]. This outgassing will cause sudden, erratic spikes in your vacuum gauge readings.

  • Rapid Discoloration: The formation of conjugated polyenes or polymerized byproducts typically manifests as a rapid darkening of the distilland (e.g., turning from pale yellow to dark brown or black).

  • Viscosity Increase: Oligomerization of ring-opened intermediates increases the viscosity of the crude mixture, eventually leading to a tar-like residue that traps your target compound.

Mechanism S1 Spiro Compound (High Ring Strain) S2 Thermal Energy Input (Distillation Heat) S1->S2 S3 Transition State (Bond Elongation) S2->S3 S4 Cycloreversion / Ring-Opening S3->S4 [2+2] or [3+2] Cleavage S5 Isomerization / Polymerization S4->S5

Figure 1: Mechanistic pathway of thermal degradation in strained spiro compounds.

Section 2: Troubleshooting Guide – Selecting the Right Distillation Strategy

Q: If standard distillation destroys my product, what is the best alternative? A: For heat-sensitive spirocycles, the goal is to drastically lower the boiling point and minimize residence time. This is achieved through Short Path Distillation (SPD) or Molecular Distillation .

In SPD, the system operates under high vacuum, and the condenser is placed at a distance shorter than the molecular mean free path of the vaporized molecules[3]. This prevents vapor-phase intermolecular collisions and allows immediate condensation at much lower temperatures[4]. For extreme cases, a Wiped Film Evaporator (WFE) is used, which mechanically spreads the crude mixture into a thin film, reducing the residence time in the heated zone from hours to mere seconds[5].

Quantitative Comparison of Distillation Techniques
Distillation MethodOperating PressureTypical Temp. ReductionResidence TimeSuitability for Spirocycles
Fractional Distillation 10 - 760 TorrMinimal1 - 6 HoursPoor (High degradation risk)
Kugelrohr Distillation 0.1 - 1 TorrModerate30 - 90 MinsFair (For moderately stable rings)
Short Path Distillation 0.01 - 0.1 TorrHigh10 - 30 MinsGood (Standard for lab scale)
Wiped Film / Molecular < 0.001 TorrVery High1 - 10 SecondsExcellent (Prevents thermal decay)

Section 3: Step-by-Step Methodology – Short Path Distillation Protocol

The following is a self-validating protocol for the purification of a highly strained spiro[2.4]heptane derivative.

Phase 1: System Preparation and Leak Testing
  • Step 1: Clean and Dry. Ensure the entire short path apparatus is free of active metal residues (which can catalyze ring-opening) by washing with a chelating agent (e.g., EDTA solution), followed by thorough drying.

  • Step 2: Vacuum Integrity Check. Assemble the glassware using high-vacuum grease. Engage the rotary vane pump and diffusion pump. The system must hold a vacuum of at least 0.01 Torr[5].

    • Self-Validation: Isolate the pump by closing the main valve. If the system pressure rises by more than 0.05 Torr in 5 minutes, you have a micro-leak. Do not proceed. Locate and fix the leak; otherwise, the required boiling point reduction will not be achieved, leading to thermal decomposition.

Phase 2: Degassing
  • Step 3: Load and Degas. Transfer the crude spiro compound into the feed vessel. Apply a moderate vacuum (10–50 Torr) at room temperature while gently stirring for 30 minutes.

    • Causality: Failing to degas removes residual synthesis solvents and dissolved gases. If skipped, these volatiles will cause violent "bumping" under high vacuum, shooting unpurified crude material directly onto the short-path condenser and ruining the separation[4].

Phase 3: Distillation Execution
  • Step 4: Establish High Vacuum. Lower the pressure to the target operating vacuum (<0.01 Torr).

  • Step 5: Temperature Ramp. Gradually increase the heating mantle temperature. Never exceed the known decomposition temperature ( Tdecomp​ ) of the spirocycle.

    • Causality: Because the boiling point is drastically reduced under high vacuum, the compound will vaporize at a temperature well below its Tdecomp​ , bypassing the activation energy required for cycloreversion.

  • Step 6: Condenser Chilling. Circulate a chilling fluid (e.g., -20 °C) through the internal condenser to ensure immediate trapping of the vaporized spirocycle, minimizing its time in the vapor phase[3].

SPD_Workflow N1 Assess Spirocycle Thermal Stability (T_decomp) N2 Is T_decomp < T_boil at 1.0 Torr? N1->N2 N3 Standard Short Path Distillation (0.1 - 1 Torr) N2->N3 No N4 Molecular Distillation High Vacuum (<0.001 Torr) N2->N4 Yes N5 Minimize Residence Time (Wiped Film Evaporator) N3->N5 N4->N5 N6 Collect Purified Spiro Compound N5->N6

Figure 2: Decision workflow for selecting the appropriate distillation parameters.

Section 4: Advanced FAQs – Chemical & Physical Stabilization

Q: Even with Short Path Distillation, my spirocycle is degrading slightly. What else can I do? A: If minimizing residence time and pressure isn't enough, implement these advanced interventions:

  • Carrier Solvents (Chaser): Add a high-boiling, inert, and thermally stable solvent (like squalane or heavy mineral oil) to the crude mixture.

    • Causality: This acts as a "chaser," keeping the viscosity low as the product distills off. It prevents localized superheating (hot spots) on the flask walls, which is a primary trigger for localized ring-opening.

  • Inhibitor Addition: Add a high-boiling radical scavenger (e.g., BHT) to the still pot. If the thermal decomposition pathway involves radical intermediates (common in highly strained spirocyclopropanes), this will quench the propagation step before polymerization occurs.

  • Temporary Derivatization: If the spirocycle contains a functional group that facilitates decomposition (e.g., a free amine or hydroxyl that participates in intramolecular ring-opening), temporarily protect it (e.g., via Boc or TBS protection) prior to distillation, then deprotect post-purification.

References
  • Short Path Distillation: Everything You Should Know extraktLAB URL:[Link]

  • Short Path Distillation in Organic Chemistry ZZKD Machinery and Instrument Equipment Co.,Ltd. URL:[Link]

  • Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation NJHJ Chem URL:[Link]

  • Spiro[1,2]oxaphosphetanes of Nonstabilized and Semistabilized Phosphorus Ylide Derivatives: Synthesis and Kinetic and Computational Study of Their Thermolysis The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [3+2] Cycloaddition to a Chiral 5-Methylene-1,3-dioxolan-4-one and Pyrolysis of the Spiro Adducts MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Impurities in the Synthesis of 7-Oxo-2-azaspiro[3.5]nonane

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. The 7-oxo-2-azaspiro[3.5]nonane framework is a rigid, three-dimensional bioisostere frequently utilized in modern medicinal chemistry to "escape...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic scaffold synthesis. The 7-oxo-2-azaspiro[3.5]nonane framework is a rigid, three-dimensional bioisostere frequently utilized in modern medicinal chemistry to "escape flatland" and improve the pharmacokinetic profiles of drug candidates, such as GPR119 agonists [1, 4].

Because the synthesis of this highly strained bicyclic system involves aggressive reductive cyclization and phase-transfer catalysis, researchers frequently encounter specific impurity profiles. This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions to ensure high-yield, high-purity synthesis [2].

Troubleshooting Guides & FAQs

Q1: During the primary cyclization step, my yield is low, and LC-MS indicates a high concentration of alkyl halide byproducts. What is the mechanistic cause? A: Alkyl halide generation during the first cyclization step is a direct consequence of insufficient acid scavenging. The cyclization of the precursors generates hydrohalic acid (HX) as a byproduct. If this acid is not immediately neutralized, it can protonate the reactive intermediates or drive reverse equilibrium reactions, leading to the accumulation of alkyl halides. Resolution: Ensure you are using an optimal acid-binding agent. Anhydrous potassium carbonate ( K2​CO3​ ) or sodium bicarbonate ( NaHCO3​ ) is highly recommended [2]. The solid base acts as an irreversible acid sink, driving the cyclization forward and suppressing halide accumulation.

Q2: My final 7-oxo-2-azaspiro[3.5]nonane product contains a significant amount of transitional reduction olefin impurities after the Lithium Aluminum Hydride ( LiAlH4​ ) step. How can I minimize this? A: Transitional olefin impurities arise from the over-reduction of the cyclic intermediate. LiAlH4​ is a powerful hydride donor; if the localized concentration of the hydride is too high or if the reaction temperature spikes exothermically, the intermediate undergoes excessive hydride attack followed by elimination, yielding an olefin rather than the desired spirocycle [2]. Resolution: The causality of this impurity is strictly thermal and stoichiometric. You must cool the reaction to -10 °C and divide the LiAlH4​ into at least 10 equal portions, adding them sequentially over a minimum of one hour [2].

Q3: I am derivatizing the 7-oxo group via reductive amination, but I am observing high-molecular-weight di-spirocyclic (over-alkylated) impurities. Why is this happening? A: This is a common issue in spirocyclic reductive aminations. It occurs when the newly formed secondary amine product acts as a nucleophile, reacting with an unreacted molecule of the starting ketone to undergo a second, unintended reductive amination [3]. Resolution: Switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Employ a stepwise procedure: allow the ketone and primary amine to stir in solvent (e.g., methanol or DCM) at room temperature to fully form the imine before adding the reducing agent [3].

Q4: During the aqueous workup of the LiAlH4​ reduction, I am getting a thick emulsion that traps my product, leading to low recovered yields. How do I break this? A: Quenching LiAlH4​ with unmeasured amounts of water forms a gelatinous aluminum hydroxide ( Al(OH)3​ ) matrix that traps polar spirocyclic amines. Resolution: Implement the self-validating Fieser quench method (detailed in the protocols below). By adding specific stoichiometric ratios of water and sodium hydroxide, the aluminum salts precipitate as a granular, easily filterable solid ( NaAlO2​ ), completely preventing emulsions and releasing the trapped product.

Impurity Mitigation Data Summary

The following table summarizes the quantitative and qualitative data for monitoring and mitigating common impurities in this synthetic pathway.

Impurity TypeMechanistic OriginDetection MethodMitigation Strategy
Alkyl Halides Insufficient acid scavenging during primary cyclization.HPLC-UV (210 nm)Use anhydrous K2​CO3​ to irreversibly absorb generated acid [2].
Transitional Olefins Exothermic over-reduction and elimination during LiAlH4​ addition.GC-MS / 1H -NMRStrict thermal control (-10 °C); portion-wise hydride addition over 1 hr [2].
Di-spirocyclic Amines Secondary reductive amination of the product with unreacted ketone.LC-MS (ESI+)Use NaBH(OAc)3​ ; ensure complete imine formation prior to reduction [3].
Des-Boc Degradation Premature exposure to acidic conditions during workup or storage.TLC (Ninhydrin stain)Maintain neutral/basic pH (using saturated NaHCO3​ ) during aqueous workup.

Mandatory Visualization: Synthetic Workflow

The following diagram maps the critical nodes of the two-step synthesis and highlights the exact points where mechanistic failures lead to specific impurities.

SynthesisWorkflow SM Starting Materials (Precursors 1 & 2) Step1 Primary Cyclization (PTC, Iodo Metal Salt) SM->Step1 Imp1 Impurity: Alkyl Halides (Acid Scavenging Failure) Step1->Imp1 Suboptimal pH Int3 Cyclized Intermediate 3 Step1->Int3 K2CO3 (Optimal) Step2 Secondary Cyclization (LiAlH4 Reduction) Int3->Step2 Imp2 Impurity: Transitional Olefins (Over-reduction) Step2->Imp2 Excess Heat/Time Target 7-oxo-2-azaspiro[3.5]nonane Step2->Target -10°C, Controlled Addition

Synthetic workflow for 7-oxo-2-azaspiro[3.5]nonane highlighting key impurity generation nodes.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating methodologies for the two-step synthesis of the target scaffold.

Protocol A: Primary Cyclization (Synthesis of Intermediate 3)

Objective: Form the initial cyclic framework while preventing alkyl halide accumulation.

  • Preparation: Charge a clean, dry reactor with N,N -dimethylformamide (DMF) as the solvent.

  • Reagent Addition: Add the primary starting materials (Compound 1 and Compound 2).

  • Catalysis: Introduce a phase-transfer catalyst (PTC) and an iodo metal salt to facilitate the nucleophilic substitution.

  • Acid Scavenging (Critical Step): Add a stoichiometric excess of anhydrous potassium carbonate ( K2​CO3​ ). Mechanistic Note: This prevents the pH from dropping and halts the reverse reaction that generates alkyl halide impurities [2].

  • Reaction: Stir the mixture under a nitrogen atmosphere at the designated reaction temperature until complete consumption of starting materials is observed via TLC.

  • Isolation: Filter the mixture to remove inorganic salts, and concentrate the filtrate under reduced pressure to yield crude Intermediate 3.

Protocol B: Secondary Cyclization & Reduction (Synthesis of Target Scaffold)

Objective: Execute the final ring closure and reduction while strictly preventing transitional olefin formation.

  • Solvent Preparation: In a rigorously dried reactor, add 770–1000 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve 76.8–106.5 g of crude Intermediate 3 into the THF.

  • Thermal Control (Critical Step): Purge the system with nitrogen and cool the internal temperature strictly to -10 °C using a dry ice/acetone bath.

  • Hydride Addition: Weigh out 15.2–56.9 g of Lithium Aluminum Hydride ( LiAlH4​ ). Divide this mass into 10 equal portions. Add one portion every 6 minutes over the course of 1 hour. Mechanistic Note: This controlled addition prevents localized exothermic spikes that cause over-reduction into olefin impurities [2].

  • Maturation: Stir the reaction mixture for 4–8 hours, allowing it to slowly warm to 0 °C.

  • Fieser Quench (Self-Validating Workup): To prevent emulsion, cool back to -10 °C and sequentially add:

    • x mL of purified water (where x = grams of LiAlH4​ used, e.g., 15–57 mL).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of purified water (e.g., 45–188 mL) [2].

  • Purification: Stir vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite. Concentrate the filtrate and purify via a neutral alumina column to obtain 35.8–52.9 g of refined 7-oxo-2-azaspiro[3.5]nonane (Total yield: 56.3–82.6%) [2].

References

  • A Technical Review of Spiro[3.5]nonan-2-ol and Its Analogs in Drug Discovery. Benchchem.
  • Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.5] nonane (CN112321599A).
  • Reducing impurities in the synthesis of 2-Azaspiro[4.
  • A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. Benchchem.

Reference Data & Comparative Studies

Validation

Comparative Analysis of 1-Oxaspiro[3.5]nonan-7-one vs. 1,4-Dioxaspiro[4.5]decan-8-one in Medicinal Chemistry

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of spirocyclic building blocks. The evolution of drug discovery has seen a necessary paradigm shift from flat,...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the nuanced selection of spirocyclic building blocks. The evolution of drug discovery has seen a necessary paradigm shift from flat, sp²-hybridized aromatic systems to topologically complex, sp³-rich spirocyclic scaffolds[1]. This transition aims to improve clinical success rates by enhancing target specificity, aqueous solubility, and metabolic stability.

While 1-Oxaspiro[3.5]nonan-7-one (a spiro-oxetane) and 1,4-Dioxaspiro[4.5]decan-8-one (a classical spiroketal) may appear superficially similar—both featuring a cyclohexanone core spiro-fused to an oxygenated ring—their electronic environments dictate vastly different physicochemical and pharmacokinetic destinies. This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their reactivity and providing self-validating protocols for their integration into drug discovery pipelines.

Structural and Physicochemical Profiling

The fundamental difference between these two scaffolds lies in the nature of their oxygen-containing rings.

  • 1-Oxaspiro[3.5]nonan-7-one : Features a highly strained four-membered oxetane ring. In modern medicinal chemistry, the oxetane moiety is frequently deployed as a robust bioisostere for gem-dimethyl groups or carbonyls[2]. It acts as a polar hydrogen-bond acceptor while actively minimizing lipophilicity (LogD) and resisting metabolic degradation by cytochrome P450 enzymes[3].

  • 1,4-Dioxaspiro[4.5]decan-8-one : Features a five-membered 1,3-dioxolane (ketal) ring. While traditionally utilized as a transient protecting group for cyclohexane-1,4-dione, it has been incorporated into final drug candidates (e.g., sigma-2 receptor ligands and 5-HT1A agonists) to orient pharmacophores in three-dimensional space[4]. However, the geminal diheteroatomic nature of the ketal introduces significant pharmacokinetic liabilities[5].

Quantitative Data Summary
Parameter1-Oxaspiro[3.5]nonan-7-one1,4-Dioxaspiro[4.5]decan-8-one
Chemical Formula C₈H₁₂O₂C₈H₁₂O₃
Molecular Weight 140.18 g/mol 156.18 g/mol
Heteroatom Motif Mono-ether (Oxetane)Geminal di-ether (Ketal)
LogP (Estimated) ~0.8~0.5
H-Bond Acceptors 23
Acid Stability (pH 1.2) High ( t1/2​ > 24h)Low ( t1/2​ < 1h)
Primary Utility Bioisostere, structural scaffoldProtecting group, spatial linker

The Causality of Chemical Stability

A common pitfall in library design is assuming that all spirocyclic ethers possess similar physiological stability. The degradation kinetics of these two scaffolds in acidic media (such as the gastric environment, pH ~1.2) are fundamentally different due to their underlying reaction mechanisms.

  • The Ketal Liability : 1,4-Dioxaspiro[4.5]decan-8-one contains a geminal diether. Upon protonation of one oxygen atom in an acidic environment, the molecule rapidly expels ethylene glycol. This reaction is thermodynamically driven by the formation of a resonance-stabilized oxocarbenium ion intermediate, facilitated by the lone pairs on the second oxygen atom[5]. This low activation energy pathway results in rapid in vivo degradation.

  • The Oxetane Advantage : Despite possessing approximately 107 kJ/mol of ring strain, 1-oxaspiro[3.5]nonan-7-one is remarkably stable to aqueous acid. Because it is a mono-ether, protonation cannot lead to a resonance-stabilized oxocarbenium ion. Ring opening would require either the formation of a highly unfavorable primary carbocation or a kinetically slow Sₙ2 attack by water. This creates a massive kinetic barrier that preserves the scaffold's integrity under physiological conditions[3].

Stability Ketal 1,4-Dioxaspiro[4.5]decan-8-one (Spiroketal) Acid1 Aqueous Acid (pH 1.2) Ketal->Acid1 Oxetane 1-Oxaspiro[3.5]nonan-7-one (Spiro-oxetane) Acid2 Aqueous Acid (pH 1.2) Oxetane->Acid2 Oxocarbenium Oxocarbenium Intermediate Acid1->Oxocarbenium Protonation Stable Intact Scaffold Acid2->Stable Kinetic Barrier Degraded Cyclohexane-1,4-dione Oxocarbenium->Degraded Hydrolysis

Caption: Degradation pathways of spiroketals vs. spiro-oxetanes in acidic environments.

Self-Validating Experimental Methodologies

To objectively compare the performance of these scaffolds and utilize them effectively, researchers must employ rigorous, self-validating protocols. Below are two standardized workflows for assessing stability and synthetic utility.

Protocol 1: Simulated Gastric Fluid (SGF) Kinetic Stability Assay

This assay determines the half-life ( t1/2​ ) of the spirocyclic scaffolds in an environment mimicking the human stomach.

Step-by-Step Methodology:

  • Preparation : Prepare Simulated Gastric Fluid (SGF) without pepsin (0.2% NaCl in 0.07 N HCl, pH 1.2).

  • Spiking : Spike the test compounds (1-Oxaspiro[3.5]nonan-7-one and 1,4-Dioxaspiro[4.5]decan-8-one) into SGF to a final concentration of 100 µM.

  • Incubation : Incubate the solutions at 37°C in a shaking water bath.

  • Sampling & Quenching : At time points 0, 30, 60, and 120 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) to quantify the remaining intact parent mass.

Self-Validation Mechanism: The assay must run concurrently with a positive control (Verapamil, known to be acid-stable) and a negative control (Omeprazole, known to be highly acid-labile). If Verapamil shows >10% degradation, the LC-MS system requires recalibration. If Omeprazole does not degrade by >90% within 30 minutes, the SGF matrix is insufficiently hydrolytic, rendering the assay invalid and necessitating the repreparation of the SGF.

Workflow Prep Sample Prep 100 µM Compound in SGF Incubate Incubation 37°C for 0-120 min Prep->Incubate Quench Quenching Cold MeCN + Int. Std Incubate->Quench Analyze LC-MS/MS MRM Quantitation Quench->Analyze Data Data Processing Calculate t1/2 Analyze->Data

Caption: Step-by-step experimental workflow for the simulated gastric fluid (SGF) stability assay.

Protocol 2: Reductive Amination for Library Generation

Both ketones serve as excellent electrophiles for generating spirocyclic amines, a common motif in CNS-active compounds.

Step-by-Step Methodology:

  • Imine Formation : Dissolve 1.0 equivalent of the spirocyclic ketone and 1.2 equivalents of the desired primary amine in anhydrous 1,2-dichloroethane (DCE). Add 2.0 equivalents of titanium(IV) isopropoxide or acetic acid to catalyze imine formation. Stir at room temperature for 4 hours.

  • Reduction : Cool the reaction to 0°C and add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, DCM/MeOH gradient).

Self-Validation Mechanism: The reaction progress must be monitored via LC-MS prior to step 2. The formation of the imine intermediate (detected as Mass = M + amine - H₂O) must be confirmed before the addition of the reducing agent. This step-wise validation prevents the premature reduction of the starting ketone into a secondary alcohol, a common side reaction that drastically reduces overall yield.

Strategic Recommendations

When designing novel therapeutics, the choice between these scaffolds should be dictated by the target product profile:

  • Opt for 1-Oxaspiro[3.5]nonan-7-one when the spirocyclic motif is intended to remain in the final active pharmaceutical ingredient (API). Its superior metabolic and acidic stability, combined with its ability to lower LogD, makes it an ideal bioisostere for modern drug discovery[2].

  • Opt for 1,4-Dioxaspiro[4.5]decan-8-one primarily as a synthetic intermediate or protecting group. If it is to be retained in the final API, the drug must be formulated with enteric coatings or targeted for non-oral administration routes to bypass the acidic environment of the stomach[5].

Sources

Comparative

Using spectroscopic methods to confirm the structure of 1-Oxaspiro[3.5]nonan-7-one.

Spectroscopic Methods for Structural Elucidation of 1-Oxaspiro[3.5]nonan-7-one: A Comparative Guide Executive Summary As application scientists in drug development, we frequently encounter the analytical challenge of dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Methods for Structural Elucidation of 1-Oxaspiro[3.5]nonan-7-one: A Comparative Guide

Executive Summary

As application scientists in drug development, we frequently encounter the analytical challenge of distinguishing regioisomers and confirming quaternary spiro centers in rigid scaffolds. Oxetane rings are increasingly utilized in medicinal chemistry as polar bioisosteres for gem-dimethyl groups or carbonyls, improving metabolic stability and solubility[1].

1-Oxaspiro[3.5]nonan-7-one (Chemical Formula: C8H12O2, Exact Mass: 140.0837 Da) presents a unique analytical topology: a strained oxetane ring fused to a cyclohexanone system at a quaternary spiro carbon[2]. Relying solely on basic 1D Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) is a common pitfall that leads to ambiguous connectivity assignments. This guide objectively compares the performance of orthogonal spectroscopic modalities and provides self-validating protocols to unambiguously confirm this spirocyclic structure[3].

Strategic Comparison of Analytical Modalities

To elucidate the structure of 1-oxaspiro[3.5]nonan-7-one, we must evaluate the performance, throughput, and structural resolution of four primary spectroscopic products/techniques.

Table 1: Performance Comparison of Spectroscopic Modalities

Analytical ModalityPrimary UtilityStructural ResolutionSample RequirementThroughput
HRMS (ESI-TOF) Exact mass & formula validationLow (No 3D connectivity)< 0.1 mgHigh (Minutes)
FT-IR (ATR) Functional group identificationLow (No 3D connectivity)1-2 mgHigh (Minutes)
1D NMR (1H/13C) Chemical environmentsMedium (Partial connectivity)5-15 mgMedium (Hours)
2D NMR (HMBC) Quaternary spiro linkagesHigh (Absolute connectivity)15-20 mgLow (Overnight)

While HRMS and FT-IR provide rapid compositional and functional group validation, they fall short in resolving the 3D connectivity of the spiro center. 1D NMR offers a partial picture, but 2D NMR (specifically Heteronuclear Multiple Bond Correlation, HMBC) emerges as the only definitive modality to bridge the quaternary spiro carbon.

Workflow A Analyte: 1-Oxaspiro[3.5]nonan-7-one B HRMS (ESI-TOF) Confirm Formula: C8H12O2 A->B C FT-IR (ATR) Identify C=O & C-O-C B->C D 1D NMR (1H, 13C) Map Basic Environments C->D E 2D NMR (HMBC) Prove Spiro Connectivity D->E

Caption: Structural elucidation workflow for 1-oxaspiro[3.5]nonan-7-one.

In-Depth Methodological Analysis & Causality

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Choice: FT-IR is selected as the first-line non-destructive test. The spirocyclic core contains two highly distinct IR-active dipoles: the cyclohexanone carbonyl (C=O) and the oxetane ether linkage (C-O-C).

  • Expected Data: A sharp, intense peak at ~1715 cm⁻¹ confirms the six-membered ring ketone. A strong asymmetric stretch at ~980 cm⁻¹ is highly characteristic of the strained oxetane ring.

Nuclear Magnetic Resonance (NMR) - The Gold Standard

Causality of Choice: 1D NMR cannot bridge the gap between the oxetane and cyclohexanone rings because the spiro carbon (C4) lacks protons. We must utilize HMBC, a 2D NMR technique optimized for long-range (²J and ³J) carbon-proton couplings, to prove that the oxetane protons are within 3 bonds of the cyclohexanone carbons[4].

  • 1H NMR Dynamics: The methylene protons adjacent to the oxygen (C2) in the oxetane ring are highly deshielded, typically resonating downfield around 4.30–4.50 ppm[5][6].

  • 13C NMR Dynamics: The spiro carbon (C4), being an oxygenated quaternary center, is expected to appear significantly downfield at approximately 80–90 ppm[6].

HMBC H2 H2 (Oxetane) C4 C4 (Spiro Carbon) H2->C4 HMBC (2J/3J) H68 H6/H8 (Cyclohexanone) H68->C4 HMBC (2J/3J) C7 C7 (Carbonyl) H68->C7 HMBC (2J/3J)

Caption: Key HMBC correlations confirming the spirocyclic core.

Self-Validating Experimental Protocols

Protocol A: Attenuated Total Reflectance (ATR) FT-IR
  • Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate.

  • Self-Validation Checkpoint: Acquire a background single-beam spectrum (air) prior to sample loading. The software automatically subtracts this background. Validation rule: The operator must verify that the baseline in the 4000-2000 cm⁻¹ region is flat (within ±2% transmittance). A sloped baseline indicates a contaminated crystal, invalidating the run until re-cleaned.

  • Acquisition: Apply 1-2 mg of 1-oxaspiro[3.5]nonan-7-one directly to the crystal. Apply consistent pressure via the anvil.

  • Processing: Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol B: 1D and 2D NMR Acquisition
  • Sample Prep: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard) and transfer to a 5 mm precision NMR tube.

  • Tuning & Locking: Insert into a 400 MHz (or higher) NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of CDCl₃ and shim the Z1-Z5 gradients.

  • Self-Validation Checkpoint: Perform a pre-acquisition 90° ¹H pulse calibration (nutation experiment). Validation rule: If the 360° pulse does not yield a null signal, it indicates probe detuning or severe sample inhomogeneity, requiring the operator to re-tune the probe and re-shim before proceeding.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 1-second relaxation delay (d1).

    • ¹³C NMR: Acquire 512 scans with a 2-second d1. Causality: Quaternary carbons (C4, C7) lack attached protons for dipole-dipole relaxation, resulting in long T₁ relaxation times. A longer d1 ensures quantitative integration and sufficient signal-to-noise.

    • HMBC: Acquire with delays optimized for a long-range coupling constant of J = 8 Hz.

Data Interpretation & Expected Results

By executing the self-validating NMR protocol, the resulting spectral data should align with the theoretical assignments mapped in Table 2. The critical proof of structure is the HMBC cross-peak between the oxetane H2 protons and the spiro C4 carbon, which definitively locks the two rings together.

Table 2: Expected NMR Assignments for 1-Oxaspiro[3.5]nonan-7-one (400 MHz, CDCl₃)

Position¹³C Shift (ppm)¹H Shift (ppm)MultiplicityKey HMBC Correlations (H → C)
C2 (Oxetane) 65.0 - 75.04.35 - 4.50t, J = 6.0 HzC3, C4
C3 (Oxetane) 25.0 - 35.02.40 - 2.60t, J = 6.0 HzC2, C4, C5/C9
C4 (Spiro) 80.0 - 90.0---
C5 / C9 (Ring) 35.0 - 40.01.90 - 2.05mC4, C6/C8, C7
C6 / C8 (Ring) 40.0 - 45.02.30 - 2.45mC4, C5/C9, C7
C7 (Carbonyl) ~210.0---

References

  • Title: PubChemLite: 1-oxaspiro[3.5]nonan-7-one. Source: uni.lu.
  • Title: WO2022013408A2 - Cyclic cyanoenone derivatives as modulators of keap1. Source: google.com.
  • Title: Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Source: acs.org.
  • Title: Energetic but insensitive spiro‐tetrahydrotetrazines based on oxetane‐3‐one. Source: uni-muenchen.de.
  • Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Source: mdpi.com.
  • Title: Structural Elucidation of Scyphostatin, an Inhibitor of Membrane-Bound Neutral Sphingomyelinase. Source: acs.org.

Sources

Validation

A Senior Application Scientist's Guide to HPLC Method Selection for the Purity Assessment of 1-Oxaspiro[3.5]nonan-7-one

Introduction: The Analytical Imperative for Novel Spirocycles In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their unique three-dimensional architecture, which can lead...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Spirocycles

In the landscape of modern drug discovery, spirocyclic scaffolds are of increasing interest due to their unique three-dimensional architecture, which can lead to improved physicochemical properties and novel biological activities. 1-Oxaspiro[3.5]nonan-7-one, a key intermediate, is no exception. Its purity is paramount, as even trace impurities—be they starting materials, by-products, or stereoisomers—can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of 1-Oxaspiro[3.5]nonan-7-one. We will move beyond mere procedural descriptions to explore the underlying chromatographic principles, enabling researchers and drug development professionals to make informed decisions. Every recommendation is grounded in the principles of scientific integrity and regulatory compliance, adhering to the framework established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Analyte: Understanding 1-Oxaspiro[3.5]nonan-7-one

Before selecting a separation technique, we must understand the physicochemical properties of our target molecule.

  • Structure and Polarity: The molecule contains a polar ketone functional group and an ether linkage within the oxetane ring. However, the cyclohexane ring provides a significant non-polar character. This dual nature makes it a moderately polar compound, presenting a unique challenge and multiple opportunities for chromatographic separation.

  • Chromophore: The ketone group possesses a weak n→π* electronic transition, allowing for UV detection, typically in the range of 210-280 nm.

  • Potential Impurities: A comprehensive purity method must be able to separate the main compound from:

    • Process-related impurities: Unreacted starting materials and by-products from the synthesis.[4]

    • Degradation products: Compounds formed under stress conditions (e.g., acid, base, oxidation).

    • Stereoisomers: If the synthesis is not stereospecific, the spirocyclic center can be chiral, necessitating enantiomeric separation.[5][6]

    • Residual solvents: Volatile organic compounds from the synthesis and purification steps.

Decision Framework for Chromatographic Method Selection

The selection of an appropriate chromatographic method is a critical decision driven by the analyte's properties and the analytical objective. The following diagram illustrates a logical workflow for this process.

MethodSelection cluster_hplc HPLC Modes Analyte Analyte Characterization (1-Oxaspiro[3.5]nonan-7-one) Solubility Solubility Testing Analyte->Solubility Volatility Volatility Assessment Analyte->Volatility RP_HPLC Reversed-Phase (RP-HPLC) Broad applicability Solubility->RP_HPLC Soluble in Water/ Organic Mixtures NP_HPLC Normal-Phase (NP-HPLC) Good for polar isomers Solubility->NP_HPLC Soluble in Non-polar Organic Solvents HILIC HILIC For highly polar analytes Solubility->HILIC Poor retention in RP-HPLC GC Gas Chromatography (GC) For volatile impurities Volatility->GC Volatile or Semi-volatile Chiral Chiral HPLC/SFC For enantiomers RP_HPLC->Chiral If chiral NP_HPLC->Chiral If chiral

Caption: Workflow for selecting the optimal chromatographic method.

Comparative Guide to Separation Methodologies

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of the pharmaceutical industry due to its robustness, reproducibility, and compatibility with aqueous mobile phases.[7][8]

  • Principle of Separation: It utilizes a non-polar stationary phase (e.g., C18, C8) and a polar mobile phase. Retention is based on hydrophobic interactions; more non-polar compounds are retained longer.[9] For 1-Oxaspiro[3.5]nonan-7-one, retention will be governed by the interplay between its polar functional groups and the non-polar carbocyclic ring.

  • Causality of Component Selection:

    • Stationary Phase: A C18 column is the standard starting point, offering the highest hydrophobicity. An end-capped column is recommended to minimize peak tailing caused by interactions between the basic sites on the silica and the analyte.[10]

    • Mobile Phase: A gradient of water (or a buffer like ammonium acetate) and a miscible organic solvent (acetonitrile or methanol) is typical. Acetonitrile often provides better peak shape and lower UV cutoff. Starting with a high aqueous content and gradually increasing the organic modifier will elute compounds in order of increasing hydrophobicity.

  • Advantages: High reproducibility, broad applicability for moderately polar to non-polar compounds, and compatibility with mass spectrometry (MS).[8]

  • Potential Challenges: Poor retention of very polar impurities. In such cases, a highly aqueous mobile phase or a specialized "aqueous stable" C18 column may be required.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC is an excellent alternative, particularly if the analyte or its impurities are highly polar or if separation of isomers is required.[11][12]

  • Principle of Separation: It employs a polar stationary phase (e.g., bare silica, cyano, amino) and a non-polar mobile phase. Polar analytes are retained longer through adsorption interactions.[7][13]

  • Causality of Component Selection:

    • Stationary Phase: A bare silica column is the most common choice. Its surface silanol groups interact strongly with the polar ketone and ether functionalities of the analyte.

    • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a more polar modifier such as isopropanol or ethyl acetate. The strength of the mobile phase is increased by adding more of the polar modifier.

  • Advantages: Superior resolution for very polar compounds and constitutional isomers.[14]

  • Potential Challenges: Susceptibility to water content in the mobile phase, which can lead to inconsistent retention times.[8] Requires more expensive and flammable non-polar solvents.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds that are poorly retained in RP-HPLC.[15][16] It can be considered a variant of normal-phase chromatography that uses reversed-phase type solvents.[17][18]

  • Principle of Separation: HILIC uses a polar stationary phase (similar to NP-HPLC) but with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.[19] The mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[17]

  • Causality of Component Selection:

    • Stationary Phase: Amide, diol, or bare silica columns are common choices.

    • Mobile Phase: A gradient starting with high acetonitrile (e.g., 95%) and increasing the aqueous component (e.g., water with a buffer like ammonium formate) is used to elute analytes in order of increasing polarity.[15]

  • Advantages: Excellent retention of polar compounds, increased sensitivity with MS detection due to the high organic content of the mobile phase, and orthogonal selectivity compared to RP-HPLC.[16][18]

  • Potential Challenges: Longer column equilibration times and potential for complex secondary interactions with the stationary phase.

Gas Chromatography (GC)

While HPLC is ideal for the primary purity assessment, GC is the superior technique for quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.[20][21]

  • Principle of Separation: The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.[20]

  • Causality of Component Selection:

    • Technique: Headspace GC-MS is the preferred method as it introduces only the volatile components into the system, protecting the instrument from the non-volatile matrix.[22][23]

    • Detector: A Flame Ionization Detector (FID) offers excellent sensitivity for organic compounds, while a Mass Spectrometer (MS) provides definitive identification.

  • Advantages: Unmatched resolution and sensitivity for volatile compounds.[20]

  • Potential Challenges: The analyte must be thermally stable and sufficiently volatile.

Technique Stationary Phase Mobile Phase Elution Order Best For Pros Cons
RP-HPLC Non-polar (C18, C8)Polar (Water/ACN)Least hydrophobic to most hydrophobicGeneral purity, moderately polar to non-polar impuritiesRobust, reproducible, MS-compatiblePoor retention of very polar impurities
NP-HPLC Polar (Silica, CN)Non-polar (Hexane/IPA)Least polar to most polarIsomer separation, very polar analytesExcellent selectivity for polar compoundsSensitive to water, solvent cost
HILIC Polar (Silica, Amide)High Organic/AqueousLeast polar to most polarHighly polar impurities not retained in RPHigh MS sensitivity, orthogonal selectivityLonger equilibration times
GC-FID/MS Various (e.g., Polysiloxane)Inert Gas (He, H₂)Lowest boiling point to highestResidual solvents, volatile impuritiesHigh resolution and sensitivity for volatilesAnalyte must be volatile and thermally stable

Method Validation: Building a Self-Validating System

A method is not trustworthy until it is validated. Validation demonstrates that an analytical procedure is fit for its intended purpose.[24][25] The framework provided by the ICH Q2(R2) guideline is the global standard.[1][2][26]

ValidationWorkflow cluster_params Key Validation Parameters (ICH Q2(R2)) Start Define Analytical Target Profile (ATP) Develop Method Development & Optimization Start->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Report Generate Validation Report Execute->Report Specificity Specificity/ Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Limits LOD & LOQ Robustness Robustness

Caption: The analytical method validation lifecycle.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[25] This is often demonstrated by forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value. Assessed by analyzing a sample of known concentration or through recovery studies.[1]

  • Precision: The degree of agreement among individual test results. This includes repeatability (intra-assay) and intermediate precision (inter-day, inter-analyst).[1][27]

  • Detection Limit (LOD) & Quantitation Limit (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[28]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).

Recommended Protocol: A Validated RP-HPLC Method

Based on its versatility and robustness, a gradient RP-HPLC method is recommended as the primary approach for assessing the purity of 1-Oxaspiro[3.5]nonan-7-one.

Experimental Protocol
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1.0 mg/mL.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing factor ≤ 2.0.

      • Theoretical plates ≥ 2000.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the prepared sample solution.

    • Integrate all peaks and calculate the purity by area percent normalization.

Illustrative Validation Data Summary

The following table presents hypothetical data from a validation study of the recommended method, demonstrating its suitability.

Validation Parameter Result ICH Acceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 0.5 - 1.5 mg/mLCovers normal analytical concentration
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (Repeatability RSD) 0.45%≤ 2.0%
Precision (Intermediate RSD) 0.82%≤ 2.0%
LOQ 0.005 mg/mLPrecisely and accurately quantifiable
LOD 0.0015 mg/mLDetectable above noise
Specificity No interference from placebo or forced degradation peaksPeak purity index > 0.999

Conclusion and Final Recommendations

The purity of 1-Oxaspiro[3.5]nonan-7-one is a critical quality attribute that demands a robust and reliable analytical strategy. While several HPLC techniques can be employed, a gradient Reversed-Phase HPLC method using a C18 column stands out as the most versatile and robust starting point for routine purity testing and stability studies.

For a comprehensive characterization, this primary method should be complemented by:

  • An orthogonal HPLC method (such as HILIC or NP-HPLC) to ensure no impurities are co-eluting.

  • A GC-MS method for the analysis of residual solvents.

  • If chirality is a factor, a dedicated chiral HPLC or SFC method must be developed and validated.[5][29]

Ultimately, the choice of methodology must be scientifically sound and rigorously validated according to global regulatory standards.[30][31] This ensures the generation of trustworthy data, which is the bedrock of safe and effective drug development.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Buszewski, B., & Noga, S. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Cogent HPLC Columns. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation. [Link]

  • Scribd. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. [Link]

  • Dickie, A. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]

  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?[Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • LCGC International. (2026, March 19). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC?[Link]

  • Lab Manager. (2025, June 20). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. [Link]

  • ACS Publications. (2013, November 7). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. [Link]

  • GENERAL HPLC METHODS. (n.d.). Purine HPLC-PDA Assay. [Link]

  • LCGC International. (2026, March 14). Determination of Volatile Organic Compounds in Water by In-Tube Extraction and Gas Chromatography with Ion-Trap Mass Spectrometry. [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Chiral Separations by High‐Performance Liquid Chromatography. [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Analytical Methods. (2011, March 14). Development and validation of a rapid HPLC method for the determination of sibutramine in pharmaceutical capsules. [Link]

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Comparative

A Senior Application Scientist's Guide to the Computational Validation of 1-Oxaspiro[3.5]nonan-7-one's Binding Mode: A Comparative Analysis

This guide provides a comprehensive, in-depth technical comparison of computational methodologies for validating the binding mode of a novel chemical entity, using 1-Oxaspiro[3.5]nonan-7-one as a representative case stud...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of computational methodologies for validating the binding mode of a novel chemical entity, using 1-Oxaspiro[3.5]nonan-7-one as a representative case study. It is intended for researchers, scientists, and drug development professionals seeking to apply rigorous computational techniques to accelerate their discovery pipelines. We will not only detail the requisite protocols but also elucidate the scientific rationale behind the selection of specific methods and parameters, ensuring a robust and self-validating workflow.

Introduction: The Challenge of Novel Scaffolds

The emergence of novel chemical scaffolds, such as the spirocyclic system of 1-Oxaspiro[3.5]nonan-7-one, presents both exciting opportunities and significant challenges in drug discovery. The three-dimensional architecture of such molecules can facilitate unique interactions with biological targets, potentially leading to improved potency and selectivity. However, without a clear understanding of their binding mode, rational optimization of these scaffolds is a formidable task.

This guide will walk through a hypothetical, yet scientifically grounded, workflow to validate the binding mode of 1-Oxaspiro[3.5]nonan-7-one. Given the novelty of this specific compound, we will postulate its interaction with two well-established and therapeutically relevant targets known to be modulated by other spirocyclic inhibitors: the SARS-CoV-2 3C-like protease (3CLpro) and the KRAS G12C mutant protein . This allows us to frame our computational validation in a realistic drug discovery context.

The Computational Validation Workflow: A Multi-Pillar Approach

A robust computational validation of a ligand's binding mode does not rely on a single method but rather on a multi-faceted approach where each step informs and validates the next. Our workflow is built on three pillars: Initial Pose Prediction , Dynamic Refinement and Stability Assessment , and Rigorous Energetic Evaluation .

Computational_Validation_Workflow cluster_0 Pillar 1: Initial Pose Prediction cluster_1 Pillar 2: Dynamic Refinement cluster_2 Pillar 3: Energetic Evaluation Target_Preparation Target Preparation (PDB: 6LU7 for 3CLpro, 6OIM for KRAS G12C) Molecular_Docking Molecular Docking (Pose Generation & Scoring) Target_Preparation->Molecular_Docking Ligand_Preparation Ligand Preparation (1-Oxaspiro[3.5]nonan-7-one) Ligand_Preparation->Molecular_Docking MD_Setup System Setup for MD (Solvation & Ionization) Molecular_Docking->MD_Setup Select Best Poses MD_Simulation Molecular Dynamics Simulation (100-200 ns) MD_Setup->MD_Simulation Free_Energy_Calc Binding Free Energy Calculation (MM/PBSA, FEP, TI) MD_Simulation->Free_Energy_Calc Trajectory Analysis Final_Validation Validated Binding Mode Free_Energy_Calc->Final_Validation Compare & Validate

Figure 1: The three-pillar computational workflow for validating a ligand's binding mode.

Pillar 1: Initial Pose Prediction via Molecular Docking

Molecular docking serves as our initial exploration, predicting the preferred orientation of 1-Oxaspiro[3.5]nonan-7-one within the binding sites of our target proteins.[1] This is a critical first step, but it is essential to recognize its limitations; docking scores are approximations of binding affinity and the static picture they provide may not fully capture the dynamic nature of the protein-ligand interaction.[2]

Experimental Protocol: Molecular Docking
  • Target Preparation :

    • Obtain the crystal structures of SARS-CoV-2 3CLpro (PDB ID: 6LU7) and KRAS G12C (PDB ID: 6OIM) from the Protein Data Bank.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.[3]

    • Add polar hydrogens and assign appropriate protonation states to titratable residues at physiological pH (7.4).

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes.

  • Ligand Preparation :

    • Generate the 3D structure of 1-Oxaspiro[3.5]nonan-7-one.

    • Perform a conformational search and energy minimization of the ligand to obtain a low-energy conformer.

    • Assign partial charges to the ligand atoms.

  • Docking and Scoring :

    • Define the binding site based on the location of the co-crystallized ligand in the original PDB structures.

    • Perform docking using at least two different software packages to ensure the robustness of the predicted poses.

    • Analyze the top-scoring poses from each program, looking for consensus in the binding orientation and key interactions.

Comparison of Docking Software
SoftwareAlgorithmStrengthsConsiderations
AutoDock Vina Lamarckian Genetic AlgorithmWidely used, open-source, and computationally efficient.[4]Scoring function may be less accurate for certain systems.
Glide (Schrödinger) Hierarchical search protocolGenerally high accuracy in pose prediction and good performance in virtual screening.[5]Commercial software with a steeper learning curve.
Surflex-Dock Protomol-based alignmentConsistently performs well in pose prediction, especially when a bound ligand is available to define the protomol.[6]Performance can vary if the binding site is not well-defined.

Expert Insight : The choice of docking software can significantly impact the outcome. By using multiple programs, we mitigate the risk of algorithm-specific biases. A consensus pose, where different programs predict a similar binding mode, provides greater confidence in the initial prediction.[5]

Pillar 2: Dynamic Refinement and Stability Assessment with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing a more realistic representation of the biological system.[7] This step is crucial for assessing the stability of the docked pose and identifying key, persistent interactions.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation :

    • Take the most promising docked pose(s) from the previous step.

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).[7]

    • Add counter-ions to neutralize the system.

    • Select an appropriate force field for both the protein (e.g., AMBER ff14SB, CHARMM36m) and the ligand.

  • Ligand Parameterization :

    • Since 1-Oxaspiro[3.5]nonan-7-one is a novel molecule, its force field parameters are not pre-defined.

    • Generate parameters using tools like the AmberTools suite (for AMBER force fields) or CHARMM-GUI (for CHARMM force fields).[8][9] This typically involves quantum mechanical calculations to derive partial charges and define bonded and non-bonded parameters.[10]

  • Simulation Execution :

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).[7]

    • Run the production MD simulation for a sufficient duration (typically 100-200 nanoseconds) to allow for conformational sampling.

Comparison of Force Fields for Small Molecules
Force FieldDevelopment PhilosophyStrengthsConsiderations
GAFF/GAFF2 (AMBER) General Amber Force Field, designed to be compatible with AMBER protein force fields.Broad coverage of organic molecules. GAFF2 offers improved parameters.[10]Parameterization can be complex for novel scaffolds.
CGenFF (CHARMM) CHARMM General Force Field, for compatibility with CHARMM protein force fields.Extensive parameter set and a penalty score system to assess parameter quality.[11]May require manual refinement of parameters for optimal accuracy.
OPLS-AA/OPLS3e Optimized Potentials for Liquid Simulations, with a focus on reproducing experimental properties of liquids.Good performance for a wide range of organic molecules. OPLS3e has improved torsional parameters.Parameter availability for novel scaffolds may be limited.

Expert Insight : The accuracy of an MD simulation is heavily dependent on the quality of the force field.[12] For a novel molecule like 1-Oxaspiro[3.5]nonan-7-one, careful parameterization is paramount. It is often advisable to validate the generated parameters against quantum mechanical calculations of conformational energies.

MD_Simulation_Process Docked_Pose Initial Docked Pose Solvation Solvate with Water & Add Ions Docked_Pose->Solvation Minimization Energy Minimization Solvation->Minimization Heating Heating (NVT) Minimization->Heating Equilibration Equilibration (NPT) Heating->Equilibration Production_MD Production MD (100-200 ns) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

Figure 2: The sequential stages of preparing and running a molecular dynamics simulation.

Pillar 3: Rigorous Energetic Evaluation with Binding Free Energy Calculations

The final pillar of our computational validation involves the calculation of the binding free energy, which provides a more quantitative measure of the ligand's affinity for the target protein than docking scores. These methods are computationally intensive but offer a higher level of accuracy.

Comparison of Binding Free Energy Calculation Methods
MethodPrincipleAdvantagesDisadvantages
MM/PBSA and MM/GBSA Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation. End-point method that calculates the free energy from snapshots of an MD trajectory.[13]Computationally less expensive than alchemical methods. Can provide insights into the contributions of different energy terms.[14]Less accurate than FEP or TI, and does not account for conformational entropy rigorously.[15]
Free Energy Perturbation (FEP) Alchemical transformation method that calculates the free energy difference between two states by gradually "perturbing" one molecule into another.Rigorous and generally more accurate than MM/PBSA.[16]Computationally expensive and can be challenging to set up, especially for large changes between molecules.
Thermodynamic Integration (TI) Another alchemical method that calculates the free energy change along a thermodynamic cycle.Also a rigorous and accurate method.[17]Similar to FEP, it is computationally demanding and requires careful setup.

Expert Insight : For a novel scaffold, MM/PBSA can be a good starting point for a qualitative assessment of binding affinity. However, for more accurate predictions, especially when comparing a series of analogs, FEP or TI are the methods of choice.[17] A strong correlation between computationally predicted binding free energies and experimentally determined affinities for a set of related compounds is a powerful validation of the binding mode.[18][19]

The Imperative of Experimental Validation

It is crucial to emphasize that computational predictions, no matter how rigorous, must ultimately be validated by experimental data.[2] The computational workflow described here is designed to generate high-confidence hypotheses that can guide and prioritize experimental efforts.

Key Experimental Validation Techniques
  • X-ray Crystallography : Provides the "gold standard" for determining the three-dimensional structure of a protein-ligand complex at atomic resolution, directly visualizing the binding mode.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Can be used to identify the binding site on the protein and provide information about the dynamics of the interaction in solution.

  • Isothermal Titration Calorimetry (ITC) : Measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters of the interaction.

  • Surface Plasmon Resonance (SPR) : A sensitive technique for measuring the kinetics (on- and off-rates) and affinity of binding in real-time.[2]

  • Site-Directed Mutagenesis : Mutating key residues in the predicted binding site and measuring the impact on ligand binding can provide strong evidence for the predicted interactions.

Conclusion

The computational validation of a novel ligand's binding mode is a systematic and iterative process. By employing a multi-pillar approach that combines molecular docking, molecular dynamics simulations, and rigorous free energy calculations, researchers can build a compelling and self-validating case for a particular binding hypothesis. The use of 1-Oxaspiro[3.5]nonan-7-one as a case study illustrates how this workflow can be applied to new chemical entities, providing the foundational understanding necessary for successful structure-based drug design. Ultimately, the synergy between these advanced computational methods and experimental validation is the key to unlocking the full therapeutic potential of novel molecular scaffolds.

References

  • General Parametrization Strategies for CHARMM and AMBER. (n.d.).
  • How to edit protein for Gromacs Molecular Dynamics simulation? (2023, October 16). ResearchGate. Retrieved from [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. (2024, September 21). ACS Publications. Retrieved from [Link]

  • T019 · Molecular dynamics simulation — TeachOpenCADD 0 documentation. (n.d.). Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • MD Simulation Tutorial for Beginners. (2026, February 22). Genomics & Informatics Lab. Retrieved from [Link]

  • Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules. (2024, May 8). ACS Publications. Retrieved from [Link]

  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). PMC. Retrieved from [Link]

  • Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. (2009, June 15). PubMed. Retrieved from [Link]

  • Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol v1. (2025, November 29). ResearchGate. Retrieved from [Link]

  • Ligand Parameterization for MD using CHARMM-GUI | Ligand Topology Generation | AmberTools | GROMACS. (2026, March 2). YouTube. Retrieved from [Link]

  • Best Practices. (n.d.). Living Journal of Computational Molecular Science. Retrieved from [Link]

  • Best Practices for Simulating Small Ligand-Protein Complexes in GROMACS? (2025, March 23). GROMACS forums. Retrieved from [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0]. (n.d.). PMC. Retrieved from [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. Retrieved from [Link]

  • CHARMM-GUI supports the Amber force fields. (2020, July 15). AIP Publishing. Retrieved from [Link]

  • Molecular Docking Tutorial. (n.d.).
  • Can anyone introduce the difference between MM-PBSA method and FEP method? (2013, December 9). ResearchGate. Retrieved from [Link]

  • Illustrated step by step protocol to perform molecular docking: Human estrogen receptor complex with 4-hydroxytamoxifen as a case study. (2020, March 12). Progress in Drug Discovery & Biomedical Science. Retrieved from [Link]

  • A step by step guide for performing molecular docking using AutoDock Vina. (2026, January 11). ResearchGate. Retrieved from [Link]

  • The importance of protonation and tautomerization in relative binding affinity prediction: a comparison of AMBER TI and Schrödinger FEP. (n.d.). PMC. Retrieved from [Link]

  • Prediction of Accurate Binding Modes Using Combination of Classical and Accelerated Molecular Dynamics and Free-Energy Perturbation Calculations: An Application to Toxicity Studies. (2018, April 20). ACS Omega. Retrieved from [Link]

  • Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. (n.d.). PMC. Retrieved from [Link]

  • Binding free energy theory and MM/PBSA method. (2014, September 24). Retrieved from [Link]

  • Does the mm-pbsa approach give more accurate binding free energy than combined FEP and ABF methods as implied in NAMD? (2014, August 12). ResearchGate. Retrieved from [Link]

  • Correlation plots between the experimental and predicted binding... (n.d.). ResearchGate. Retrieved from [Link]

  • A Comparative Linear Interaction Energy and MM/PBSA Study on SIRT1–Ligand Binding Free Energy Calculation. (n.d.). PMC. Retrieved from [Link]

  • Large scale prospective evaluation of co-folding across 557 Mac1-ligand complexes and three virtual screens. (2025, December 29). eLife. Retrieved from [Link]

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Validation

Escaping Flatland: A Comparison Guide to Predicting and Validating Spirocyclic MDM2 Inhibitors

As medicinal chemistry evolves, drug discovery is rapidly shifting away from flat, planar aromatics toward complex, three-dimensional architectures. Among these, spirocyclic scaffolds —molecules where two rings are conne...

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Author: BenchChem Technical Support Team. Date: March 2026

As medicinal chemistry evolves, drug discovery is rapidly shifting away from flat, planar aromatics toward complex, three-dimensional architectures. Among these, spirocyclic scaffolds —molecules where two rings are connected through a single common carbon atom—have emerged as premier structural motifs. Their rigid, orthogonal geometry allows them to project functional groups into deep, complex protein pockets with minimal entropic penalty.

However, this 3D rigidity presents a significant challenge for computational application scientists: standard rigid docking algorithms often fail to predict their binding accurately. In this guide, we will objectively compare the predictive and experimental performance of an advanced spirocyclic scaffold (Spiro-oxindoles, e.g., MI-63) against a traditional semi-planar alternative (Nutlin-3a), using the disruption of the MDM2-p53 protein-protein interaction (PPI) as our validation model.

The Target: MDM2-p53 Protein-Protein Interaction

The tumor suppressor p53 is negatively regulated by MDM2, which binds to p53 and targets it for ubiquitin-dependent degradation. The p53-MDM2 interaction is mediated by a deep hydrophobic cleft on the surface of MDM2 that accommodates three critical p53 residues: Phe19, Trp23, and Leu26 [1]. Disrupting this PPI reactivates p53, leading to cell cycle arrest and apoptosis in cancer cells.

G MDM2 MDM2 Protein (Negative Regulator) p53 p53 Tumor Suppressor (Inactivated) MDM2->p53 Ubiquitination & Degradation Nutlin Nutlin-3a (Alternative: Semi-planar) Nutlin->MDM2 Competitive Inhibition (Ki = 36 nM) Active_p53 Active p53 (Cell Cycle Arrest / Apoptosis) Nutlin->Active_p53 Restores Function Spiro MI-63 / MI-219 (Product: Spiro-oxindole) Spiro->MDM2 High-Affinity Inhibition (Ki = 3-5 nM) Spiro->Active_p53 Restores Function

Fig 1. p53 reactivation via MDM2 inhibition comparing spirocyclic and planar drugs.

Product vs. Alternative: Spiro-oxindoles vs. Nutlin-3a

When evaluating inhibitors for the MDM2 pocket, we compare the historical benchmark, Nutlin-3a (a cis-imidazoline derivative), against the next-generation Spiro-oxindole class (e.g., MI-63 and MI-219).

The Causality of Scaffold Superiority

Why does the spiro-oxindole core outperform traditional planar scaffolds? The causality lies in its stereochemistry. The spiro-carbon acts as a tetrahedral linchpin, rigidly directing three distinct hydrophobic substituents perfectly into the Phe19, Trp23, and Leu26 subpockets of MDM2[1]. Because the spiro-core is pre-organized, it pays almost zero entropic penalty upon binding. In contrast, semi-planar molecules like Nutlin-3a must restrict their rotatable bonds to conform to the pocket, costing binding free energy ( ΔG ).

Quantitative Performance Comparison
MetricAlternative: Nutlin-3a (Cis-imidazoline)Product: MI-63 (Spiro-oxindole)Product: MI-219 (Spiro-oxindole)
3D Architecture Semi-planar, flexibleHighly rigid, orthogonal 3D coreHighly rigid, orthogonal 3D core
Standard Docking Score Favorable (Easily accommodates rigid pocket)Poor (Steric clashes in rigid pocket)Poor (Steric clashes in rigid pocket)
MM/PBSA ΔG Strong correlationExcellent correlationExcellent correlation
Experimental Ki (MDM2) 36 nM[2]3 nM[1]5 nM[3]
Target Selectivity High>10,000-fold over Bcl-2/Bcl-xL[1]>10,000-fold over MDMX/Bcl-2[3]

The Computational Challenge: Predicting Spirocyclic Binding

As application scientists, we frequently observe that standard rigid-receptor docking algorithms (e.g., AutoDock Vina, Glide SP) generate high false-negative rates for spirocyclics. Because the MDM2 pocket is highly dynamic, the rigid 3D bulk of a spiro-oxindole will artificially clash with side chains like Leu54 or His96 in an unrelaxed crystal structure.

The Solution: To accurately predict spirocyclic efficacy, we must employ an Induced-Fit Docking (IFD) pipeline followed by Molecular Dynamics (MD) and MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations. MD simulations allow the receptor to "breathe" and adapt to the bulky spiro-core, while MM/PBSA accurately calculates the solvation free energy—a critical factor for highly hydrophobic pockets like MDM2. Studies have shown an excellent correlation between MM/PBSA predictions and experimental binding free energies specifically for spiro-oxindole inhibitors[4].

Workflow Ligand 3D Spirocyclic Ligand (e.g., MI-63) RigidDock Standard Rigid Docking (High False Negative Rate) Ligand->RigidDock Initial Screen MMPBSA MD Simulations & MM/PBSA (Accurate ΔG Prediction) RigidDock->MMPBSA Pose Refinement FP Fluorescence Polarization (In Vitro Ki Validation) MMPBSA->FP Experimental Validation Xray X-ray Crystallography (Pose Validation) MMPBSA->Xray Structural Validation Efficacy Cellular Efficacy (In Vivo Translation) FP->Efficacy Lead Optimization Xray->Efficacy Structure-Activity Rel.

Fig 2. Computational to experimental validation workflow for spirocyclic MDM2 inhibitors.

Experimental Validation Protocols (Self-Validating Systems)

Computational predictions are only hypotheses until rigorously validated at the bench. Because MDM2-p53 is a PPI with no enzymatic substrate turnover, standard biochemical assays cannot be used. Instead, we rely on biophysical and structural self-validating systems.

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the rotational dynamics of a fluorophore. A small, fluorescently labeled p53 peptide bound to the massive MDM2 protein rotates slowly (high polarization). When a spirocyclic inhibitor successfully displaces it, the small peptide tumbles rapidly in solution (low polarization).

  • Step 1: Reagent Preparation. Synthesize a fluorescently labeled p53 peptide (e.g., FAM-p53). Express and purify recombinant human MDM2 (residues 1-118).

  • Step 2: Assay Assembly. In a 384-well black microplate, combine 10 nM FAM-p53, 30 nM MDM2, and serial dilutions of the inhibitor (MI-63 or Nutlin-3a) in assay buffer (PBS, 0.01% Tween-20).

    • Causality Check: Why Tween-20? Spirocyclics are highly hydrophobic. Without a surfactant, they aggregate and cause non-specific binding (PAINS behavior), leading to false positives.

  • Step 3: Incubation. Incubate in the dark for 30 minutes at room temperature to ensure the system reaches thermodynamic equilibrium.

  • Step 4: Measurement. Read the plate on a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Step 5: Data Analysis. Calculate millipolarization (mP) units. Fit the data to a competitive binding equation to derive the IC50​ , then convert to Ki​ using the Cheng-Prusoff equation. The baseline (peptide only) and fully-bound (peptide + MDM2) states serve as internal controls, making this a self-validating system.

Protocol 2: X-ray Crystallography for Pose Validation

To confirm that the spiro-oxindole perfectly mimics the Trp23/Phe19/Leu26 triad as predicted by MM/PBSA, we must solve the crystal structure of the complex.

  • Step 1: Co-crystallization. Incubate purified MDM2 (10 mg/mL) with a 3-fold molar excess of the spirocyclic inhibitor.

    • Causality Check: Why co-crystallization instead of soaking apo-crystals? Bulky spirocyclics require the MDM2 pocket to undergo an induced fit. Soaking restricts this plasticity and will often shatter the rigid crystal lattice.

  • Step 2: Vapor Diffusion. Set up hanging-drop vapor diffusion plates using a precipitant solution (e.g., PEG 4000, ammonium sulfate) at 4°C.

  • Step 3: Cryoprotection & Diffraction. Harvest the resulting crystals, soak them briefly in a 20% glycerol cryoprotectant solution, and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source.

  • Step 4: Phase Solving & Refinement. Use Molecular Replacement (MR) with a known MDM2 apo-structure to solve the phases. Iteratively build the spirocyclic ligand into the Fo​−Fc​ difference electron density map to confirm the predicted binding pose.

References

  • Title: Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2−p53 Interaction Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Performance of a docking/molecular dynamics protocol for virtual screening of nutlin-class inhibitors of Mdmx Source: PMC - NIH URL
  • Title: Targeting the MDM2–p53 interaction as a therapeutic strategy for the treatment of cancer Source: Dove Medical Press URL
  • Title: Small-Molecule Inhibitors of the MDM2-p53 Protein Source: Annual Reviews URL

Sources

Comparative

A Strategic Framework for Benchmarking the Inhibitory Potency of 1-Oxaspiro[3.5]nonan-7-one

A Guide for Senior Application Scientists in Drug Discovery Introduction: Uncovering the Potential of Novel Spirocyclic Scaffolds Within the landscape of medicinal chemistry, the spiroketal motif stands out as a privileg...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Senior Application Scientists in Drug Discovery

Introduction: Uncovering the Potential of Novel Spirocyclic Scaffolds

Within the landscape of medicinal chemistry, the spiroketal motif stands out as a privileged structural scaffold. Nature has repeatedly utilized this three-dimensional framework in a variety of bioactive natural products, which are known to exhibit a wide array of biological activities, including the inhibition of critical enzymes like HIV reverse transcriptase and DNA helicase.[1][2][3] The inherent conformational rigidity and structural complexity of spiro-compounds allow them to present functional groups in precise spatial orientations, making them compelling candidates for the design of novel enzyme inhibitors.[4][5]

This guide focuses on 1-Oxaspiro[3.5]nonan-7-one , a novel chemical entity with a currently uncharacterized biological activity profile. The discovery of a new molecule is merely the first step; its true potential can only be unlocked through rigorous, systematic evaluation. The objective of this document is to provide a comprehensive, scientifically-grounded framework for benchmarking the inhibitory potency of 1-Oxaspiro[3.5]nonan-7-one. We will eschew a one-size-fits-all approach, instead detailing a strategic methodology for screening against a diverse panel of enzyme classes, using well-characterized, industry-standard inhibitors as benchmarks. This process is designed not just to identify activity, but to understand its context, potency, and potential specificity.

Part 1: Strategic Selection of Enzyme Targets and Benchmark Inhibitors

The initial phase of characterizing a novel compound should be broad yet strategic. A common pitfall is to screen against too narrow a panel of targets, potentially missing unexpected activities. Our approach is to select representative enzymes from three distinct, high-impact classes: kinases, proteases, and hydrolases. This strategy maximizes the probability of identifying a primary mechanism of action while providing a foundational dataset on the compound's selectivity profile.

The choice of benchmark inhibitors is equally critical. An ideal benchmark is potent, well-characterized, commercially available, and has a known mechanism of action. It serves as the "gold standard" against which the performance of our test compound is measured.

Benchmark Target 1: Protein Kinase C (PKC) — The Kinase
  • Rationale: Protein kinases are a vast and critical family of enzymes that regulate a majority of cellular pathways. Their dysregulation is a hallmark of cancer and inflammatory diseases. Protein Kinase C (PKC) is a family of serine/threonine kinases central to signal transduction.

  • Benchmark Inhibitor: Staurosporine

    • Mechanism: Staurosporine is a natural product that acts as a potent, ATP-competitive inhibitor of a broad spectrum of protein kinases.[6][7] Its high affinity for the ATP-binding site makes it a prototypical tool for kinase research.[7]

    • Potency: It exhibits extremely high potency, with reported IC50 values in the low nanomolar range for many kinases, including PKC (IC50 ≈ 3 nM).[8] Its broad activity makes it an excellent positive control for initial kinase screening.[6]

Benchmark Target 2: Trypsin — The Serine Protease
  • Rationale: Proteases are essential for processes ranging from digestion to apoptosis and blood coagulation. Serine proteases, in particular, are a major class of drug targets. Trypsin is a well-understood model serine protease.

  • Benchmark Inhibitor: Aprotinin

    • Mechanism: Aprotinin is a small protein that is a competitive, reversible inhibitor of several serine proteases, including trypsin, chymotrypsin, and plasmin.[9][10] It functions by binding tightly to the enzyme's active site.

    • Potency: Aprotinin is a highly effective inhibitor with a dissociation constant (Kd) for bovine trypsin reported to be as low as 0.06 pM.[11] It is frequently used in cell lysis buffers to prevent protein degradation, highlighting its efficacy.[11]

Benchmark Target 3: Acetylcholinesterase (AChE) — The Hydrolase
  • Rationale: Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine.[12][13] Inhibition of AChE is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[14][15][16]

  • Benchmark Inhibitor: Donepezil

    • Mechanism: Donepezil is a second-generation, reversible inhibitor of AChE.[12][13] It exhibits a complex, mixed competitive and non-competitive inhibition mechanism, binding to multiple sites within the active site gorge of the enzyme.[12]

    • Potency: As an FDA-approved drug, Donepezil is a highly relevant clinical benchmark for any compound showing potential neuroactive properties. It effectively increases acetylcholine levels at synapses.[14][15]

Part 2: Experimental Design & Protocols for Potency Determination

Trustworthy data is built on a foundation of meticulous experimental design. The following protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency. This protocol is designed to be adaptable for various colorimetric or fluorometric enzyme assays.

Core Protocol: Dose-Response and IC50 Determination

The causality behind this workflow is to systematically challenge the enzyme with increasing concentrations of the inhibitor to map the relationship between dose and inhibitory effect. This allows for the precise calculation of the IC50 value.

  • Compound Preparation and Serial Dilution:

    • Prepare a high-concentration stock solution of 1-Oxaspiro[3.5]nonan-7-one (e.g., 10 mM) in a suitable solvent (e.g., DMSO). Do the same for the relevant benchmark inhibitor (Staurosporine, Aprotinin, or Donepezil).

    • Perform a serial dilution series (e.g., 1:3 or 1:5) in assay buffer to create a range of 8-12 concentrations. The goal is to span a wide range, from expected no-effect to full inhibition concentrations.

  • Assay Plate Setup:

    • Use a 96-well or 384-well microplate.

    • Negative Control (0% Inhibition): Wells containing enzyme, substrate, and only the vehicle (e.g., DMSO at the same final concentration as the test wells). This defines the maximum enzyme activity.

    • Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a known, potent inhibitor at a concentration that ensures complete inhibition (e.g., a high concentration of the benchmark).

    • Test Wells: Wells containing enzyme, substrate, and each concentration of the 1-Oxaspiro[3.5]nonan-7-one dilution series.

    • Blank Wells: Wells containing only the substrate and assay buffer to measure background signal.

  • Enzymatic Reaction:

    • Add the enzyme to all wells except the blanks.

    • Add the inhibitor dilutions (or vehicle) to the appropriate wells. A pre-incubation step (e.g., 10-15 minutes) of the enzyme and inhibitor before adding the substrate is often recommended to allow for binding equilibrium.

    • Initiate the reaction by adding the substrate to all wells.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction in the negative control wells remains in the linear range.

  • Data Acquisition:

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Read the plate using a microplate reader at the appropriate wavelength for the colorimetric or fluorescent product.

  • Data Analysis:

    • Subtract the average blank value from all other readings.

    • Normalize the data: Calculate the percent inhibition for each test concentration using the formula: % Inhibition = 100 * (1 - (Test_Well_Signal / Negative_Control_Signal))

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., a four-parameter logistic or [Inhibitor] vs. response -- Variable slope model) using software like GraphPad Prism or R. This will yield the IC50 value.

G cluster_plate Reaction Steps prep Compound Preparation (Test & Benchmark Stocks) dilute Serial Dilution Series (12-point curve) prep->dilute plate Assay Plate Setup (Controls & Test Wells) dilute->plate enzyme_add Add Enzyme inhib_add Add Inhibitor / Vehicle (Pre-incubate) enzyme_add->inhib_add sub_add Initiate Reaction (Add Substrate) inhib_add->sub_add incubate Incubate (e.g., 37°C) sub_add->incubate read Read Plate (Spectrophotometer) incubate->read analyze Data Analysis (Normalize & Curve Fit) read->analyze ic50 Determine IC50 Value analyze->ic50

Caption: Experimental workflow for determining the IC50 value of a test compound.

Part 3: Data Interpretation and Elucidating Mechanism of Action

The raw IC50 value is only the beginning. Its interpretation depends entirely on the context provided by the benchmarks and further mechanistic studies.

Summarizing Quantitative Data

All quantitative data must be summarized in a clear, structured table. This allows for immediate, at-a-glance comparison of potency and selectivity.

Enzyme Target Compound Potency (IC50 / Kd) Selectivity Index (vs. Target X)
Protein Kinase C Staurosporine (Benchmark)3 nM (IC50)-
1-Oxaspiro[3.5]nonan-7-oneHypothetical: 5 µM (IC50)Hypothetical: 1
Trypsin Aprotinin (Benchmark)0.06 pM (Kd)-
1-Oxaspiro[3.5]nonan-7-oneHypothetical: > 100 µM (IC50)Hypothetical: >20
Acetylcholinesterase Donepezil (Benchmark)25 nM (IC50)-
1-Oxaspiro[3.5]nonan-7-oneHypothetical: 5 µM (IC50)Hypothetical: 1
Table represents hypothetical data for illustrative purposes.

Interpreting the Results: In this hypothetical scenario, 1-Oxaspiro[3.5]nonan-7-one shows moderate micromolar activity against PKC and AChE but is largely inactive against Trypsin. This suggests it is not a promiscuous inhibitor and may have a degree of selectivity for kinases and hydrolases over proteases. Crucially, its potency is significantly lower than the dedicated benchmarks, which is a typical finding for an initial screening hit.

Investigating the Mechanism of Inhibition (MoI)

The IC50 value can be influenced by substrate concentration. To understand how the compound inhibits the enzyme, MoI studies are essential. This typically involves measuring reaction rates at various substrate and inhibitor concentrations (Michaelis-Menten kinetics).[17] The results distinguish between different modes of reversible inhibition.[18][19][20]

  • Competitive Inhibition: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This type of inhibition can be overcome by increasing substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency. This affects the enzyme whether the substrate is bound or not.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of substrate to product.

G E E Enzyme ES ES Complex E->ES +S EI_comp EI E->EI_comp +I EI_noncomp EI E->EI_noncomp +I S {S | Substrate} ES->E +P EIS_noncomp EIS ES->EIS_noncomp +I EIS_uncomp EIS ES->EIS_uncomp +I P {P | Product} I_comp {I | Competitive} I_comp->EI_comp I_noncomp {I | Non-competitive} I_noncomp->EI_noncomp I_noncomp->EIS_noncomp I_uncomp {I | Uncompetitive} I_uncomp->EIS_uncomp

Caption: Logical relationships in reversible enzyme inhibition mechanisms.

Conclusion

This guide provides a robust and defensible framework for the initial characterization of a novel compound, 1-Oxaspiro[3.5]nonan-7-one. By employing a diverse panel of enzyme targets and industry-standard benchmark inhibitors, a researcher can move beyond a simple "active" or "inactive" designation. This methodology generates a rich, contextual dataset, providing a preliminary view of the compound's potency, selectivity, and mechanism of action. This strategic approach ensures that resources are directed efficiently, laying a solid foundation for subsequent hit-to-lead optimization campaigns and uncovering the true therapeutic potential of novel chemical scaffolds.

References

  • Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020). ACS Publications. [Link]

  • Staurosporine | pan-kinase inhibitor. Cellagen Technology. [Link]

  • What Class of Drug is Donepezil and How Does it Improve Memory?. (2026). Liv Hospital. [Link]

  • Donepezil - Wikipedia. Wikipedia. [Link]

  • Donepezil. (2023). StatPearls - NCBI Bookshelf. [Link]

  • Aprotinin: a serine protease inhibitor with therapeutic actions: its interaction with ACE inhibitors. (1998). PubMed. [Link]

  • Staurosporine - Wikipedia. Wikipedia. [Link]

  • Donepezil: MedlinePlus Drug Information. (2017). MedlinePlus. [Link]

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (2021). Nature Communications. [Link]

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. ResearchGate. [Link]

  • Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. (2021). PMC - NCBI. [Link]

  • Enzyme-Catalyzed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. (2022). PubMed. [Link]

  • Enzyme-Catalyzed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. (2022). Journal of the American Chemical Society. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - NCBI. [Link]

  • Classification, Modes of Action and Applications of Enzyme Inhibitors. Longdom Publishing. [Link]

  • Enzyme inhibition and its types. (2021). International Research Journal of Biochemistry and Biotechnology. [Link]

  • Enzyme Inhibition. (2022). BYJU'S. [Link]

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Validation

Mechanistic Causality: The Pharmacological Impact of the Oxaspirocycle

Comprehensive Guide to Cross-Reactivity Profiling of 1-Oxaspiro[3.5]nonan-7-one Analogs The transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds—often termed the "Escape from F...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Cross-Reactivity Profiling of 1-Oxaspiro[3.5]nonan-7-one Analogs

The transition from planar, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds—often termed the "Escape from Flatland"—has fundamentally reshaped modern drug discovery. Among the most versatile of these 3D architectures is the 1-oxaspiro[3.5]nonan-7-one scaffold. By spiro-fusing a highly polar oxetane ring to a cyclohexanone core, medicinal chemists have created a powerful bioisostere used to replace traditional lipophilic rings like cyclohexanes and piperidines[1].

However, as these spirocyclic analogs are integrated into complex pharmacophores—such as targeted covalent inhibitors for KRAS G12C[2]—rigorous cross-reactivity profiling becomes paramount. This guide provides an authoritative, objective comparison of 1-oxaspiro[3.5]nonan-7-one analogs against traditional scaffolds, detailing the mechanistic causality behind their off-target behavior and the self-validating protocols required to profile them.

To understand the cross-reactivity profile of 1-oxaspiro[3.5]nonan-7-one analogs, one must analyze the intrinsic physicochemical properties of the oxetane moiety:

  • Steric Volume vs. Polarity: The oxetane ring occupies a steric volume nearly identical to a gem-dimethyl group, yet its oxygen atom introduces a strong dipole moment[3]. This drastically lowers the partition coefficient (LogD) and disrupts unfavorable lipophilic interactions that typically drive promiscuous off-target kinase binding[4].

  • pKa Modulation and hERG Liability: High amine basicity is a primary driver of hERG channel cross-reactivity, leading to cardiotoxicity. The strong electron-withdrawing nature of the oxetane oxygen lowers the pKa of adjacent amines by approximately 2.5 to 3.0 units[3][5]. This targeted reduction in basicity prevents the protonated amine from interacting with the critical Tyr652 and Phe656 residues within the hERG channel cavity.

  • Metabolic Stability: Despite the strained C-O-C bond angle (median 91.3°) exposing the oxygen's lone pairs, the oxetane ring is highly resistant to oxidative degradation. It effectively blocks metabolically weak C-H bonds, reducing CYP450-mediated clearance and the subsequent generation of reactive, cross-reactive metabolites[4][6].

Comparative Profiling: Spirocycles vs. Traditional Carbocycles

When evaluating scaffold hopping from a traditional piperidine or cyclohexanone to a 1-oxaspiro[3.5]nonan-7-one derivative, the empirical data consistently demonstrates a reduction in off-target cross-reactivity. Below is a representative quantitative comparison based on late-stage lead optimization metrics.

Physicochemical / Profiling MetricTraditional Scaffold (Piperidine/Cyclohexanone)1-Oxaspiro[3.5]nonan-7-one AnalogPharmacological Implication
LogD (pH 7.4) 3.8 – 4.51.5 – 2.2Reduced lipophilicity minimizes non-specific hydrophobic binding.
Aqueous Solubility (µM) < 10 µM> 250 µMImproved oral bioavailability and assay reliability.
Amine pKa 9.5 – 10.26.8 – 7.5Decreased basicity mitigates ion-trapping and phospholipidosis.
hERG IC50 (µM) 1.2 µM (High Liability)> 30 µM (Low Liability)Ablation of off-target cardiotoxicity.
Kinase Selectivity (S10 Score) 0.45 (Broad cross-reactivity)0.08 (Highly selective)3D Fsp3 character creates steric clashes in off-target ATP pockets.
CYP3A4 Clearance (µL/min/mg) 45.0< 12.0Enhanced metabolic stability prevents reactive metabolite formation.

Self-Validating Experimental Protocols

To objectively quantify the cross-reactivity of 1-oxaspiro[3.5]nonan-7-one analogs—particularly when functionalized with electrophiles (e.g., acrylamides) for covalent targeting—the following self-validating workflows must be employed.

Protocol A: Proteome-Wide Activity-Based Protein Profiling (ABPP)

Purpose: To map the off-target covalent cross-reactivity of spirocyclic analogs across the entire cellular proteome. Self-Validating Mechanism: This protocol utilizes a competitive format . Cells are treated with the spirocyclic analog, followed by a broad-spectrum alkyne-tagged reactive probe (e.g., Iodoacetamide-alkyne, IA-alkyne). True target engagement is validated by the loss of MS signal compared to a vehicle control, inherently filtering out non-specific background noise.

  • In Situ Labeling: Incubate live HCT116 cells with the 1-oxaspiro[3.5]nonan-7-one analog (1 µM and 10 µM) for 2 hours. Include a vehicle (DMSO) control and a highly reactive positive control (e.g., Ethacrynic acid).

  • Probe Competition: Add IA-alkyne (100 µM) for 1 hour to label all residual, unreacted cysteines.

  • Lysis & Click Chemistry: Lyse cells in 1% NP-40 buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-azide, CuSO4, TCEP, and TBTA to the lysate.

  • Enrichment & Digestion: Isolate biotinylated proteins using streptavidin-agarose beads. Wash stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins. Perform on-bead tryptic digestion overnight.

  • LC-MS/MS Analysis: Analyze peptides via high-resolution LC-MS/MS. Quantify cross-reactivity by calculating the ratio of MS/MS ion intensities (Analog / DMSO). A ratio < 0.2 indicates >80% off-target cross-reactivity at that specific cysteine residue.

ABPP_Workflow A Live Cell Incubation (Spirocyclic Analog) B Cell Lysis & Proteome Extraction A->B C CuAAC Click Chemistry (Biotin-Azide) B->C D Streptavidin Enrichment C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Analysis (Off-Target ID) E->F

Proteome-wide ABPP workflow for mapping covalent cross-reactivity of spirocyclic analogs.
Protocol B: Automated Patch-Clamp hERG Profiling

Purpose: To verify that the oxetane-mediated pKa reduction successfully ablates hERG cross-reactivity. Self-Validating Mechanism: The assay continuously monitors membrane seal resistance. Data is automatically rejected if seal resistance drops below 1 GΩ, ensuring that apparent current reductions are due to true pharmacological inhibition, not membrane leakiness.

  • Cell Preparation: Culture CHO cells stably expressing the human Kv11.1 (hERG) channel. Harvest and suspend in extracellular recording buffer.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp chip. Establish whole-cell configuration and verify seal resistance (> 1 GΩ).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV (2 seconds) followed by a repolarizing step to -50 mV (2 seconds) to elicit the outward tail current.

  • Compound Application: Perfuse the 1-oxaspiro[3.5]nonan-7-one analog at ascending concentrations (0.1, 1, 10, 30 µM).

  • Validation & Analysis: Perfuse E-4031 (500 nM) as a terminal positive control. The assay is only valid if E-4031 achieves >95% inhibition. Calculate the IC50 based on the fractional block of the tail current.

Scaffold_Selection Start Lead Compound (Piperidine/Cyclohexanone) Tox High Cross-Reactivity? (hERG / Kinase Off-targets) Start->Tox Action Bioisosteric Replacement (1-Oxaspiro[3.5]nonan-7-one) Tox->Action Yes Result1 Reduced Lipophilicity (Lower LogD) Action->Result1 Result2 Lowered Amine pKa (Reduced hERG binding) Action->Result2 Result3 Increased 3D Fsp3 (Higher Selectivity) Action->Result3

Decision logic for mitigating off-target cross-reactivity via spirocyclic bioisosteric replacement.

Expert Insights on Scaffold Selection

When integrating 1-oxaspiro[3.5]nonan-7-one into a drug discovery pipeline, researchers must balance the reduction in off-target cross-reactivity against potential synthetic challenges. The spirocyclic nature of the molecule forces a rigid, defined vector for any substituents attached to the 7-position. While this rigidity is excellent for locking a molecule into a bioactive conformation (entropy-driven binding), it requires high-resolution structural biology (e.g., X-ray crystallography) to ensure that the new 3D trajectory does not create steric clashes within the primary target's binding pocket[2].

Ultimately, the 1-oxaspiro[3.5]nonan-7-one scaffold represents a highly sophisticated method for dialing out promiscuity. By simultaneously lowering LogD, modulating basicity, and increasing Fsp3 fraction, it provides a multifaceted solution to the most common cross-reactivity liabilities encountered in late-stage lead optimization[6].

References

  • Source: National Institutes of Health (NIH)
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL
  • Application Notes and Protocols: The Role of Oxetanes in Medicinal Chemistry and Drug Discovery Source: BenchChem URL
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry Source: ACS Publications URL
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.
  • 7-oxa-2-azaspiro[3.

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Comparative

The Spirocyclic Challenge: A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis

Introduction: The Allure of the Third Dimension in Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively and selectively interact with biological targets...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Allure of the Third Dimension in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively and selectively interact with biological targets is perpetual. Among these, spirocycles—bicyclic ring systems joined by a single, common atom—have emerged as privileged scaffolds.[1] Their inherent three-dimensionality projects functional groups in well-defined vectors, enabling more extensive and precise interactions with protein binding pockets compared to their flatter aromatic counterparts.[2] This unique topology can lead to enhanced potency, selectivity, and improved physicochemical properties, making spirocycles highly attractive for drug development.[2][3]

However, the synthesis of these complex structures presents a significant challenge.[1] Chemists primarily rely on two major strategic platforms: traditional solution-phase synthesis and the more modern solid-phase synthesis. The choice between these methodologies is not trivial and profoundly impacts workflow efficiency, scalability, and the feasibility of generating diverse compound libraries for screening. This guide provides an in-depth, objective comparison of these two synthetic paradigms, grounded in experimental evidence, to empower researchers, scientists, and drug development professionals in making the optimal strategic decision for their spirocycle synthesis campaigns.

The Classical Approach: Solution-Phase Synthesis

Solution-phase synthesis is the bedrock of traditional organic chemistry, where all reactants, reagents, and catalysts are dissolved in a suitable solvent system. The reactions proceed in a homogeneous environment, and the progress can be meticulously monitored using a suite of standard analytical techniques.

Core Advantages: Flexibility and Scalability

The primary strengths of solution-phase synthesis lie in its versatility and scalability.

  • Unhindered Reaction Development: Chemists have access to the full gamut of reaction conditions—from cryogenic temperatures to high-pressure environments—without the constraints imposed by a solid support's stability.

  • Real-Time Reaction Monitoring: The progress of a reaction can be directly and easily tracked using techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This immediate feedback is invaluable for optimization and troubleshooting.

  • Scalability: Once a synthetic route is established, it is generally more straightforward to scale up to produce gram-to-kilogram quantities of the target spirocycle, a critical consideration for preclinical and clinical development.

  • Shorter Routes: The synthesis does not require additional steps for anchoring a substrate to a resin or cleaving the final product, potentially leading to a more concise overall route.[5]

Inherent Disadvantages: The Purification Bottleneck

The main drawback of solution-phase synthesis is the often arduous purification of intermediates and final products.

  • Labor-Intensive Purification: Removing excess reagents and byproducts typically requires multi-step workups and chromatographic purification, which can be time-consuming, solvent-intensive, and may lead to significant product loss.[6][7]

  • Automation Challenges: The workflow, particularly the purification steps, is difficult to automate, making it ill-suited for the high-throughput synthesis required for generating large compound libraries.

  • Tedious for Multi-Step Syntheses: For lengthy synthetic sequences, the repeated need for purification after each step can render the process exceedingly tedious and inefficient.[8][9][10][11]

Experimental Protocol: Solution-Phase Synthesis of a Spiro-pyrrolidine via [3+2] Cycloaddition

This protocol describes a common solution-phase method for constructing a spiro-pyrrolidine scaffold, a key component in various bioactive molecules.[3] The core transformation is a 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ) and a dipolarophile.

Step 1: Synthesis of the Exocyclic Alkene

  • To a solution of cyclooctanone (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of methyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the α,β-unsaturated ester.

    • Causality: The Wittig reaction is a reliable method for olefination. THF is chosen as it solubilizes both reactants well. Purification by chromatography is necessary to remove the triphenylphosphine oxide byproduct.

Step 2: 1,3-Dipolar Cycloaddition

  • To a solution of the α,β-unsaturated ester (1.0 eq) and N-benzylglycine (1.2 eq) in toluene, add paraformaldehyde (1.5 eq).

  • Heat the mixture to reflux (approx. 110 °C) with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by LC-MS.

  • After 16 hours, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to afford the desired spirocyclic pyrrolidine.

    • Causality: Toluene is a high-boiling solvent suitable for generating the azomethine ylide via thermal decarboxylation of the iminium intermediate formed from N-benzylglycine and formaldehyde. The Dean-Stark trap removes water, driving the equilibrium towards product formation.

The Modern Workhorse: Solid-Phase Synthesis (SPS)

Pioneered for peptide synthesis, SPS has revolutionized the construction of small organic molecules, including complex spirocycles.[12] The fundamental principle involves covalently attaching a starting material to an insoluble polymer resin. The resin-bound substrate is then subjected to a series of chemical reactions. After each step, excess reagents and soluble byproducts are simply washed away by filtration.

Core Advantages: Efficiency and Automation

The power of SPS lies in its operational simplicity and amenability to high-throughput applications.

  • Simplified Purification: The most significant advantage is the elimination of traditional chromatography for intermediate purification. A simple filtration and washing sequence is sufficient to isolate the resin-bound product.[5][13][14][15]

  • Use of Excess Reagents: Large excesses of reagents can be used to drive reactions to completion, maximizing yields without complicating purification.[5][13][14][15]

  • Automation and Parallelism: The repetitive wash-and-react cycle is highly amenable to automation, enabling the rapid parallel synthesis of large libraries of spirocycle analogues for structure-activity relationship (SAR) studies.[5][12]

  • Pseudo-Dilution Effect: The immobilization of molecules on the resin creates a "pseudo-dilute" environment, which can favor intramolecular cyclization reactions over intermolecular polymerization, a common challenge in solution-phase synthesis.[5][14]

Inherent Disadvantages: Constraints and Characterization

Despite its efficiencies, SPS is not without its limitations.

  • Route Development: Significant upfront effort is required to develop a viable solid-phase route, including the selection of a suitable resin, a stable linker, and reaction conditions compatible with the solid support.[5]

  • Reaction Monitoring: Characterizing resin-bound intermediates is challenging. Standard techniques like NMR are not feasible, forcing chemists to rely on indirect methods (e.g., colorimetric tests) or cleaving a small sample of resin for LC-MS analysis.[13]

  • Additional Synthetic Steps: The overall synthesis includes extra steps for attaching the starting material to the linker and cleaving the final product from the resin.[5]

  • Scale Limitations: SPS is typically employed for discovery-phase synthesis on a small scale (generally <100 mg).[5]

Experimental Protocol: Solid-Phase Synthesis of a Spirocyclic Oxime Library

This protocol outlines a general method for preparing spirocyclic heterocycles on a solid support, as demonstrated in the synthesis of spirocyclic oximes.[13][16]

Step 1: Loading the Resin

  • Swell Regenerating Michael (REM) resin in N,N-Dimethylformamide (DMF) for 30 minutes in a solid-phase reaction vessel.

  • Add a solution of furfurylamine (5.0 eq) and stir the slurry at room temperature for 24 hours.

  • Filter the resin and wash sequentially with DMF (3x), a 1:1 mixture of Dichloromethane (DCM)/Methanol (3x), and finally DCM (3x).

  • Dry the resin in vacuo.

    • Causality: The REM linker is chosen for its ability to be recycled and its "traceless" nature, meaning no part of the linker remains in the final product.[13] Thorough washing is crucial to remove all unbound starting material.

Step 2: Cycloaddition Precursor Formation

  • Swell the amine-loaded resin in DMF. Add a solution of a suitable α,β-unsaturated ketone (e.g., 4,4-dimethyl-2-cyclopenten-1-one, 3.0 eq) and stir for 12 hours.

  • Wash the resin as described in Step 1.

  • Treat the resin with hydroxylamine hydrochloride (5.0 eq) and triethylamine (5.0 eq) in ethanol. Stir for 24 hours to form the oxime.

  • Wash the resin thoroughly.

Step 3: Intramolecular Cycloaddition and Cleavage

  • Suspend the resin in toluene and heat to 110 °C for 48 hours. This promotes an intramolecular 1,3-dipolar cycloaddition.

  • Cool the mixture, filter the resin, and wash with DCM.

  • The desired spirocyclic product is released into the filtrate. Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the final compound if necessary using preparative HPLC or crystallization.

    • Causality: The intramolecular cycloaddition is the key spirocycle-forming step. Heating in toluene provides the thermal energy required. The REM linker cleaves under these conditions to release the final product directly into the solution, simplifying isolation.

Head-to-Head Comparison: A Visual and Tabular Analysis

The fundamental differences in the workflows of solution-phase and solid-phase synthesis are best illustrated visually.

Workflow Diagrams

SolutionPhase A Reactants in Solution B Reaction Step A->B C Work-up & Purification (e.g., Chromatography) B->C D Isolated Intermediate C->D G Final Product C->G Single Step E Next Reaction Step D->E Multi-step Synthesis F Final Purification E->F F->G

Caption: General workflow for solution-phase synthesis.

SolidPhase cluster_0 A Resin Support B Attach Substrate A->B C Reaction 1 B->C D Wash & Filter C->D E Reaction 2 D->E F Wash & Filter E->F G ... F->G H Final Reaction G->H I Wash & Filter H->I J Cleavage from Resin I->J K Final Product J->K

Caption: General workflow for solid-phase synthesis.

Performance Metrics at a Glance
FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Typical Scale Milligram to Multi-kilogramMicrogram to ~100 milligram[5]
Purification Laborious (e.g., chromatography, crystallization, extraction)[6]Simple filtration and washing of the solid support[5][12][14]
Automation Difficult to fully automateReadily amenable to automation and parallel synthesis[5][12]
Reaction Monitoring Direct and routine (TLC, NMR, LC-MS)[4]Indirect (e.g., colorimetric tests) or requires test cleavage[13]
Throughput Low (typically one compound at a time)High (suitable for library generation)
Reagent Usage Stoichiometric amounts are preferred to ease purificationLarge excess can be used to drive reactions to completion[13][14][15]
Route Development Relies on established chemical principlesRequires specific development of resin/linker compatibility
Applicability Broad; nearly all known chemical reactionsLimited by resin/linker stability and reaction conditions

Case Study: Synthesis of Urukthapelstatin A (Ustat A)

A compelling real-world comparison comes from the synthesis of the cytotoxic natural product Urukthapelstatin A.[8][9][10][11]

  • The Solution-Phase Attempt: The initial strategy involved a solution-phase approach. This proved to be exceptionally tedious and was hampered by a difficult macrocyclization step of a rigid heterocyclic precursor.[8][10][11] The challenges in purification and the low yield of the key cyclization step made this route impractical for generating analogues.

  • The Superior Solid-Phase Approach: In contrast, a solid-phase method was developed that allowed for the rapid assembly of a flexible linear peptide precursor on the resin.[8][10][11] This linear intermediate underwent a facile cyclization, and the subsequent formation of the molecule's oxazole rings was straightforward.[9][11] The solid-phase route was deemed unequivocally superior, not only for successfully producing the natural product but also for its amenability to the rapid synthesis of analogues for further biological evaluation.[8][10][11]

Conclusion: A Strategic Choice Based on Project Goals

Neither solution-phase nor solid-phase synthesis is universally superior; they are complementary tools in the chemist's arsenal. The optimal choice is dictated entirely by the specific objectives of the research program.

Choose Solution-Phase Synthesis when:

  • The primary goal is to produce a large quantity of a single, well-defined spirocyclic target.

  • The synthetic route is short and utilizes reactions that are not easily adaptable to a solid support.

  • Close monitoring and optimization of reaction parameters are critical.[4]

  • Precedent for the synthesis already exists in the literature.[10][11]

Choose Solid-Phase Synthesis when:

  • The objective is to generate a library of diverse spirocycle analogues for high-throughput screening and SAR studies.[12]

  • A multi-step synthesis is required where intermediate purification in solution is problematic.

  • Automation and speed are prioritized over scale.[5]

  • The synthesis involves intramolecular cyclizations that could benefit from the pseudo-dilution effect.

Ultimately, a deep understanding of the strengths and weaknesses of both methodologies allows for a more strategic and efficient approach to conquering the synthetic challenges posed by spirocycles, accelerating the journey from molecular design to drug discovery.

References

  • Title: Solid Phase Synthesis Source: University of Bristol URL: [Link]

  • Title: Solid-phase Synthesis of [4.4] Spirocyclic Oximes Source: PubMed URL: [Link]

  • Title: Solid phase versus solution phase synthesis of heterocyclic macrocycles Source: PubMed URL: [Link]

  • Title: Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles Source: ResearchGate URL: [Link]

  • Title: Solid Phase Synthesis Source: SpiroChem URL: [Link]

  • Title: Solid-phase Synthesis of [4.4] Spirocyclic Oximes Source: JoVE URL: [Link]

  • Title: Novel Solution- and Solid-Phase Syntheses of Heterocyclic Systems Source: CHIMIA URL: [Link]

  • Title: Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles Source: PMC - NIH URL: [Link]

  • Title: List of purification methods in chemistry Source: Wikipedia URL: [Link]

  • Title: Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery Source: PubMed URL: [Link]

  • Title: Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products Source: ACS Publications URL: [Link]

  • Title: Recent advances in solid phase synthesis Source: PubMed URL: [Link]

  • Title: solid phase synthesis Presentation by komal Source: Slideshare URL: [Link]

  • Title: Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles Source: MDPI URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Direct comparison of solution and solid phase synthesis of sequence-defined macromolecules Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology Source: PMC URL: [Link]

  • Title: Recent advances in the synthesis of polycyclic and spiro N-heterocycles via aryl alkyne-based strategies Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Parallel Solution- and Solid-Phase Synthesis of Spiropyrrolo-Pyrroles as Novel Neurokinin Receptor Ligands. Source: ResearchGate URL: [Link]

  • Title: Combinatorial Chemistry with Solid Phase Synthesis: An Outline Source: CR Subscription Agency URL: [Link]

  • Title: Advances in Solution- and Solid-Phase Synthesis toward the Generation of Natural Product-like Libraries Source: ACS Publications URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PMC - NIH URL: [Link]

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ACS Publications URL: [Link]

  • Title: Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology Source: ChemRxiv URL: [Link]

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